Oxydifficidin
Description
Structure
3D Structure
Properties
CAS No. |
95152-89-9 |
|---|---|
Molecular Formula |
C31H45O7P |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate |
InChI |
InChI=1S/C31H45O7P/c1-6-16-24(2)21-22-28-18-15-14-17-25(3)30(38-39(34,35)36)20-13-11-9-7-8-10-12-19-29(32)27(5)26(4)23-31(33)37-28/h6-10,12,14-17,19,27-30,32H,1,4,11,13,18,20-23H2,2-3,5H3,(H2,34,35,36)/b9-7-,10-8-,15-14-,19-12-,24-16+,25-17- |
InChI Key |
DRXGPYFQEKBQBQ-MUPVVFKXSA-N |
SMILES |
CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O |
Isomeric SMILES |
CC1C(/C=C\C=C/C=C\CCCC(/C(=C\C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O)O |
Canonical SMILES |
CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O |
Synonyms |
oxydifficidin |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Oxydifficidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydifficidin is a polyketide antibiotic with potent and selective activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1] Its unique mechanism of action, which involves a novel ribosomal binding site and a specialized uptake pathway, makes it a promising candidate for the development of new therapeutics to combat antibiotic resistance. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of Action: Dual-Pronged Attack
The potent activity of this compound, particularly against N. gonorrhoeae, is a result of a two-step process: assisted uptake across the bacterial inner membrane and subsequent inhibition of protein synthesis via a novel ribosomal interaction.[2]
DedA-Assisted Cellular Uptake
In N. gonorrhoeae, the integral membrane protein DedA facilitates the transport of this compound into the cytoplasm.[2] It is hypothesized that DedA functions as a flippase, moving this compound across the inner membrane, thereby increasing its intracellular concentration and enhancing its potency.[2][3] This assisted uptake mechanism is a key determinant of this compound's potent activity against this pathogen.[2] Resistance to this compound can arise from mutations in the dedA gene, which presumably impair this uptake process.[4]
Inhibition of Protein Synthesis via Ribosome Targeting
Once inside the cell, this compound exerts its bactericidal effect by inhibiting protein synthesis.[3][5] In vitro coupled transcription/translation assays have confirmed that this compound directly interferes with the translation process, while having no effect on transcription.[3]
The primary target of this compound is the bacterial ribosome.[6] However, unlike the majority of clinically approved ribosome-targeting antibiotics that bind to the decoding center, peptidyl transferase center, or the peptide exit tunnel, this compound appears to interact with a distinct and previously unexploited site.[2][6]
Unique Interaction with Ribosomal Protein L7/L12 (RplL)
The specificity of this compound's action is attributed to its unique interaction with the ribosomal protein L7/L12, which is encoded by the rplL gene.[7] L7/L12 is a component of the L10/L7 stalk of the large (50S) ribosomal subunit and plays a critical role in GTP hydrolysis during protein synthesis.[6]
Mutations in the rplL gene, specifically the R76C and K84E substitutions, have been shown to confer resistance to this compound.[3][7] Importantly, these mutations do not confer cross-resistance to other classes of ribosome-targeting antibiotics, suggesting a unique binding site and mechanism for this compound.[7][8] This indicates that the L7/L12 protein is uniquely associated with this compound's mode of action.[7]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, highlighting its potent and narrow-spectrum activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | MIC (µg/mL) |
|---|---|
| Neisseria gonorrhoeae | Potent activity observed |
| Escherichia coli | Weak activity |
| Vibrio cholerae | Weak activity |
| Caulobacter crescentus | Weak activity |
Data sourced from studies observing zones of growth inhibition.[6][8]
Table 2: Activity of Antibiotics Against N. gonorrhoeae Wild-Type and rplL Mutant Strains
| Antibiotic | MIC in Wild-Type (µg/mL) | MIC in rplL R76C Mutant (µg/mL) | Fold Change in MIC |
|---|---|---|---|
| This compound | Not specified | 16 | Significant Increase |
| Tetracycline | Not specified | Not specified | < 2 |
| Chloramphenicol | Not specified | Not specified | < 2 |
| Thiostrepton A | Not specified | Not specified | No change |
This table demonstrates that the L7/L12 R76C mutation specifically confers resistance to this compound and not to other ribosome-targeting antibiotics.[6][7][8]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental logic described.
Caption: Mechanism of this compound action in N. gonorrhoeae.
Caption: Experimental workflow for elucidating this compound's mechanism.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: An overnight culture of the test bacterium (e.g., E. coli BW25113 lptDmut strain) is diluted to an optical density at 600 nm (OD600) of 0.05–0.1.[9]
-
Serial Dilution: this compound and a control antibiotic (e.g., erythromycin) are prepared in a two-fold serial dilution series in appropriate culture medium.[9]
-
Incubation: The diluted bacterial culture is added to the wells containing the antibiotic dilutions. Cultures are incubated overnight at 37°C with shaking.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]
Isolation of this compound from Bacillus amyloliquefaciens
-
Fermentation and Extraction: A 5 L fermentation culture is centrifuged (4,000 rpm for 10 min). The supernatant is acidified to pH 3.0 and extracted with an equal volume of ethyl acetate.[10]
-
Concentration: The crude extract is concentrated under reduced pressure to a final volume of approximately 20 ml.[10]
-
Chromatography:
-
The concentrated sample is loaded onto a Diaion HP-20 resin column.[10]
-
The resin is washed sequentially with 500 ml of water, 500 ml of methanol-water (3:7), and 500 ml of methanol-water (7:3).[10]
-
Further purification can be achieved using reverse-phase chromatography on LiChroprep RP-18 resin.[11]
-
In Vitro Coupled Transcription/Translation Assay
-
System: A commercially available in vitro protein synthesis kit (e.g., PURExpress®) is used.[9]
-
Template: A DNA template encoding a reporter protein (e.g., dihydrofolate reductase - DHFR) is used.[3]
-
Reaction: The reaction is set up according to the manufacturer's protocol with the addition of this compound or control antibiotics at various concentrations.[3]
-
Analysis: The production of the reporter protein is monitored by SDS-PAGE. A reduction in the protein band in the presence of this compound indicates inhibition of transcription and/or translation.[3]
In Vitro Transcription Assay
-
Template: A DNA template encoding a specific RNA product (e.g., a 1704 bp RNA from the FLuc gene) is used.[3]
-
Reaction: An in vitro transcription reaction is performed with the DNA template, RNA polymerase, and ribonucleotides, in the presence and absence of this compound. A reaction containing a known transcription inhibitor (e.g., 20 mM EDTA) serves as a control.[3]
-
Analysis: The production of the RNA transcript is analyzed, for example, by gel electrophoresis. The absence of an effect on the RNA product in the presence of this compound indicates that it does not inhibit transcription.[3]
Construction of dedA Gene Deletion Mutants in N. gonorrhoeae
-
Fragment Amplification: The 3' and 5' flanking regions of the N. gonorrhoeae dedA gene and a kanamycin resistance cassette are amplified by PCR using appropriate primers.[10]
-
Assembly: The amplified fragments are assembled using a method like NEBuilder HiFi DNA assembly to create a construct where the kanamycin resistance cassette replaces the dedA gene.[10]
-
Transformation: The assembled construct is transformed into N. gonorrhoeae using a spot transformation protocol.[10]
-
Selection and Verification: Transformants are selected on media containing kanamycin, and the deletion of the dedA gene is confirmed by PCR and sequencing.
Conclusion and Future Directions
This compound represents a promising new class of antibiotics with a novel mechanism of action that circumvents existing resistance pathways.[7] Its potent activity against N. gonorrhoeae is attributed to a combination of DedA-assisted uptake and inhibition of protein synthesis through a unique interaction with the ribosomal protein L7/L12.[2] The distinct nature of its ribosomal binding site makes it an attractive candidate for further development.[7] Future research should focus on elucidating the precise molecular interactions between this compound and the ribosome, exploring its activity against a broader range of pathogens, and optimizing its pharmacological properties for clinical applications. The reexamination of cultured bacteria for antibiotics active against today's emerging pathogens may prove to be a fruitful endeavor.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. scilit.com [scilit.com]
- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 9. preprints.org [preprints.org]
- 10. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Oxydifficidin: A Technical Guide to its Discovery, Production, and Antimicrobial Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic with a unique mechanism of action and potent activity against a range of bacteria, most notably Neisseria gonorrhoeae. This technical guide provides a comprehensive overview of the discovery of this compound, its known producing organisms, and its biosynthesis. It details the compound's mechanism of action, including its interaction with the bacterial ribosome and a unique cellular uptake pathway. Furthermore, this guide presents a compilation of its antimicrobial spectrum with a focus on Minimum Inhibitory Concentration (MIC) data and provides detailed experimental protocols for the cultivation of producing organisms, isolation and purification of the compound, and determination of its antimicrobial activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Discovery and Producing Organisms
The discovery of this compound has been reported in two distinct contexts. Initially, it was identified along with its congener, difficidin, from fermentation broths of Bacillus subtilis strains ATCC 39320 and ATCC 39374.[1] More recently, a serendipitous observation of growth inhibition of Neisseria gonorrhoeae by a contaminating bacterium led to the rediscovery of this compound.[2][3] This contaminant was identified as a strain of Bacillus amyloliquefaciens.[2][3]
Subsequent research has identified several other Bacillus species as producers of this compound, highlighting the potential for discovering this and other bioactive compounds from this genus.
Known Producing Organisms:
-
Bacillus subtilis : The original source of this compound.[1][4]
-
Bacillus amyloliquefaciens : A potent producer, discovered through its antagonistic activity against N. gonorrhoeae.[2][3]
-
Bacillus velezensis : Strains of this species have been shown to produce this compound.[5]
-
Bacillus methylotrophicus : Another documented producer of this antibiotic.
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthetic gene cluster (BGC) for difficidin and this compound has been identified and analyzed in Bacillus velezensis.[5] The cluster is a type I PKS system, which is characterized by large, multifunctional enzymes that contain a series of domains, each responsible for a specific step in the synthesis of the polyketide chain.
The core structure of this compound is assembled from acetate and propionate units, which are sequentially added and modified by the PKS modules. The final macrocyclic structure is formed through a series of enzymatic reactions, including cyclization and oxidation, the latter of which distinguishes it from difficidin.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis.[6][7] Its mechanism is distinct from that of many clinically used antibiotics that also target the ribosome.[3]
Key aspects of its mechanism of action include:
-
Ribosomal Binding: this compound binds to the bacterial ribosome at a novel site.[3] This distinct binding site suggests a lower likelihood of cross-resistance with existing classes of ribosome-targeting antibiotics.
-
Role of Ribosomal Protein L7/L12 (RplL): The ribosomal protein L7/L12 has been identified as being uniquely associated with the mode of action of this compound.[3] Mutations in the gene encoding this protein can confer resistance.
-
DedA-Assisted Uptake: In Neisseria gonorrhoeae, the potent activity of this compound is facilitated by a member of the DedA family of proteins.[3][6] It is proposed that this protein assists in the transport of this compound across the inner membrane into the cytoplasm, thereby increasing its intracellular concentration and potency.[3]
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria.[1][4] Notably, it has demonstrated potent activity against multidrug-resistant clinical isolates of Neisseria gonorrhoeae.[3][7]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | MS11 | 0.03 | [3] |
| Neisseria gonorrhoeae | Multidrug-resistant isolates | 0.015 - 0.06 | [3] |
| Neisseria sicca | ATCC 9913 | 0.25 | [3] |
| Neisseria lactamica | ATCC 23970 | 0.5 | [3] |
| Staphylococcus aureus | ATCC 29213 | > 16 | [3] |
| Enterococcus faecalis | ATCC 29212 | > 16 | [3] |
| Escherichia coli | ATCC 25922 | > 16 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | > 16 | [3] |
| Klebsiella pneumoniae | ATCC 13883 | > 16 | [3] |
Experimental Protocols
Cultivation of Producing Organisms
5.1.1 Cultivation of Bacillus amyloliquefaciens
This protocol is adapted for the production of this compound in Bacillus amyloliquefaciens.
Media:
-
Seed Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl.
-
Production Medium: 20 g/L Soluble Starch, 10 g/L Peptone, 5 g/L Yeast Extract, 5 g/L NaCl, 0.5 g/L MgSO₄·7H₂O, 1 g/L K₂HPO₄. Adjust pH to 7.0.
Protocol:
-
Inoculate a single colony of B. amyloliquefaciens into 50 mL of LB broth in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
-
Use the seed culture to inoculate the production medium at a 2% (v/v) ratio.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours.
-
Monitor the production of this compound by bioassay or HPLC analysis.
Isolation and Purification of this compound
This protocol provides a general framework for the isolation and purification of this compound from fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Diaion HP-20 resin
-
LiChroprep RP-18 resin
-
Methanol
-
Water
-
Formic acid
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction:
-
Acidify the fermentation broth to pH 3.0 with HCl.
-
Extract the broth twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Adsorption Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Diaion HP-20 column pre-equilibrated with water.
-
Wash the column with water to remove polar impurities.
-
Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and test for activity against a sensitive organism (e.g., N. gonorrhoeae).
-
-
Reversed-Phase HPLC:
-
Pool the active fractions and concentrate them.
-
Further purify the active fraction using a LiChroprep RP-18 column on an HPLC system.
-
Use a linear gradient of methanol (containing 0.1% formic acid) in water (containing 0.1% formic acid) for elution.
-
Monitor the elution profile at a suitable wavelength (e.g., 235 nm) and collect peaks corresponding to this compound.
-
Confirm the identity and purity of the isolated compound by mass spectrometry and NMR.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 4. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxydifficidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydifficidin is a potent, broad-spectrum polyketide antibiotic produced by various species of Bacillus, including Bacillus amyloliquefaciens. As a member of the difficidin family of antibiotics, it is distinguished by a highly unsaturated 22-membered macrolide phosphate core structure. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biosynthetic pathway of this compound. It also details the experimental protocols used for its isolation and characterization, and elucidates its mechanism of action, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a macrocyclic polyene lactone phosphate ester.[1][2] Its core structure is a 22-membered ring, and it is the oxidized analogue of difficidin, featuring an additional hydroxyl group at the C-5 position.[1] This seemingly minor modification results in a measurable difference in molecular weight and polarity, which can influence its biological activity.[1]
The molecular formula of this compound is C₃₁H₄₅O₇P, with a molecular weight of 560.7 g/mol .[3] The IUPAC name is [(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate.[3] A notable characteristic of this compound is its existence as a mixture of interconverting thermal isomers, which can complicate its analysis and biological evaluation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₅O₇P | [3] |
| Molecular Weight | 560.7 g/mol | [3] |
| IUPAC Name | [(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate | [3] |
| Stereochemistry | (4Z,6Z,12Z,14Z,16Z) double bonds in the macrocycle; (3E)-configured side chain |
Stereochemistry
The stereochemistry of this compound has been primarily elucidated through extensive NMR studies. The macrolide ring contains a series of five conjugated double bonds with a (4Z,6Z,12Z,14Z,16Z) configuration. The side chain, a 3-methylhexa-3,5-dienyl substituent, possesses a (3E) configuration. The absolute stereochemistry of the chiral centers has not been fully assigned in the reviewed literature. It is important to note that X-ray crystallographic data for this compound is not currently available in the public domain, which would definitively establish the absolute stereochemistry.
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound could not be located in the supplementary data of the primary literature during this review, the following represents a summary of the types of data that would be expected and are crucial for its structural confirmation. The data would typically be acquired in a deuterated solvent such as methanol-d₄ (CD₃OD) or a mixture of CD₃OD and D₂O.
Table 2: Representative ¹H and ¹³C NMR Data for this compound (Data Not Found)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Data not available in the searched resources. |
Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for the analysis of such macrolides.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion | Elemental Composition |
| Negative Ion ESI | 559 | [M-H]⁻ | C₃₁H₄₄O₇P |
Experimental Protocols
Isolation and Purification of this compound from Bacillus amyloliquefaciens
The following protocol is a composite based on published methods for the isolation of this compound.
-
Fermentation: Bacillus amyloliquefaciens is cultured in a suitable production medium (e.g., Landy medium) and incubated for several days to allow for the production of secondary metabolites.
-
Extraction: The fermentation broth is acidified to approximately pH 3.0 and extracted with an equal volume of ethyl acetate. The organic phase, containing this compound, is collected.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator.
-
Chromatography:
-
Initial Cleanup: The concentrated extract is subjected to column chromatography using a non-polar resin (e.g., Diaion HP-20). The column is washed with a stepwise gradient of methanol in water to remove impurities. This compound is eluted with a higher concentration of methanol.
-
Reversed-Phase HPLC: The partially purified fraction is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile in water with a small amount of formic acid as a mobile phase modifier.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and LC-MS.
LC-MS/MS Analysis of this compound
The following is a representative protocol for the analysis of macrolide antibiotics, adaptable for this compound.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Nebulizer Gas (Nitrogen) Flow: 600-800 L/hr.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions. For structural confirmation, full scan and product ion scan modes are employed.
-
Mechanism of Action
This compound exhibits its antibacterial activity by inhibiting protein synthesis. Its mechanism involves a two-step process, particularly effective against Neisseria gonorrhoeae.[4][5]
-
Cellular Uptake: The uptake of this compound into the bacterial cytoplasm is facilitated by the DedA protein, a putative membrane-associated protein.[4][5]
-
Ribosomal Targeting: Once inside the cell, this compound targets the 50S ribosomal subunit and interacts with the ribosomal protein RplL (also known as L7/L12).[4][5] This interaction disrupts the normal function of the ribosome, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound.
Biosynthesis
The biosynthesis of this compound is directed by the dfn gene cluster, which encodes a type I polyketide synthase (PKS).[1] The biosynthesis of difficidin and this compound share the same PKS assembly line. The process is regulated by the transcription factor Spo0A.[1]
The biosynthesis begins with a starter unit, likely derived from pyruvate, which is loaded onto the PKS. The polyketide chain is then elongated through the sequential addition of extender units by the various modules of the PKS. Each module contains a set of catalytic domains (ketosynthase, acyltransferase, dehydratase, ketoreductase, etc.) that determine the structure of the growing chain. A key feature of the difficidin PKS is the presence of trans-acting acyltransferases (trans-ATs), where the AT domains are not integrated into the main PKS modules but are encoded by separate genes.
The final steps in the biosynthesis of this compound involve the release of the polyketide chain from the PKS, cyclization to form the macrolactone ring, phosphorylation, and a final hydroxylation at the C-5 position, which distinguishes it from difficidin.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound represents a promising class of antibiotics with a distinct chemical structure and mechanism of action. This guide has provided a detailed overview of its chemical and stereochemical features, the experimental methods for its study, and its biological context. Further research, particularly obtaining a crystal structure, will be invaluable for a complete understanding of its structure-activity relationship and for guiding future drug development efforts based on this potent natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H45O7P | CID 196326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Antibacterial Spectrum of Oxydifficidin Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin, a member of the difficidin family of antibiotics, is a polyketide natural product produced by several species of Bacillus, including Bacillus amyloliquefaciens and Bacillus subtilis.[1][2][3] Structurally, it is a highly unsaturated 22-membered macrolide phosphate that exists as a collection of interconverting thermal isomers.[2][4][5] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound isomers, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. Recent research has highlighted its potent and selective activity against Neisseria gonorrhoeae, including multidrug-resistant strains, making it a promising candidate for further drug development.[1][6][7][8]
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10] The following table summarizes the reported MIC values for a mixture of this compound isomers against a variety of bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | MS11 | 0.25 | [1] |
| Neisseria gonorrhoeae | WHO F | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO G | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO K | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO L | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO M | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO N | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO O | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO P | >16 (Resistant) | [1] |
| Neisseria gonorrhoeae | WHO X | >16 (Resistant) | [1] |
| Neisseria sicca | ATCC 9913 | 4 | [1] |
| Neisseria mucosa | ATCC 19696 | 8 | [1] |
| Neisseria elongata | ATCC 25295 | 16 | [1] |
| Escherichia coli | BW25113 | >64 | [1] |
| Vibrio cholerae | N16961 | >64 | [1] |
| Pseudomonas aeruginosa | PAO1 | >64 | [1] |
| Acinetobacter baumannii | ATCC 17978 | >64 | [1] |
| Klebsiella pneumoniae | ATCC 13883 | >64 | [1] |
| Staphylococcus aureus | Newman | >64 | [1] |
| Enterococcus faecalis | V583 | >64 | [1] |
| Bacillus subtilis | 168 | >64 | [1] |
Note: The potent activity of this compound is notably specific to Neisseria species, particularly N. gonorrhoeae.
Experimental Protocols
Isolation and Purification of this compound Isomers
A bioassay-guided fractionation approach is employed to isolate this compound from the culture broth of Bacillus amyloliquefaciens.[1][6]
-
Fermentation: B. amyloliquefaciens is cultured in a suitable broth medium to allow for the production of this compound.
-
Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the antibacterial compounds.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically involves silica gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).
-
Bioassay: Throughout the fractionation process, the antibacterial activity of the resulting fractions is tested against a target organism, such as N. gonorrhoeae, to guide the purification towards the active compounds.
-
Structure Elucidation: The purified active fractions, containing the mixture of interconverting this compound isomers, are characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity.[1][6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the purified this compound isomer mixture is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The this compound isomer mixture is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Mechanism of Action in Neisseria gonorrhoeae
This compound exhibits a unique mechanism of action against N. gonorrhoeae that involves two key components: cellular uptake assisted by the DedA protein and subsequent inhibition of protein synthesis by targeting the ribosome.[1][6][7]
DedA-Assisted Uptake
The DedA protein, a putative membrane transporter, facilitates the transport of this compound across the inner membrane of N. gonorrhoeae.[1][7] This uptake mechanism is crucial for the potent activity of the antibiotic against this pathogen.
Inhibition of Protein Synthesis
Once inside the cytoplasm, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[11][12] Specifically, it interacts with the ribosomal protein RplL (also known as L7/L12).[1][6][8] This interaction disrupts the normal function of the ribosome, leading to a cessation of protein synthesis and ultimately, bacterial cell death. The binding site of this compound on the ribosome appears to be distinct from that of other known ribosome-targeting antibiotics.[1][6]
Visualizations
Experimental Workflow for this compound Isomer Isolation and MIC Testing
Caption: Workflow for isolating this compound and determining its MIC.
Proposed Mechanism of Action of this compound in N. gonorrhoeae
Caption: this compound uptake and ribosomal inhibition in N. gonorrhoeae.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. idexx.com [idexx.com]
- 11. scilit.com [scilit.com]
- 12. preprints.org [preprints.org]
Oxydifficidin's Activity Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic, originally discovered in fermentation broths of Bacillus subtilis.[1][2] Along with its closely related analog, difficidin, it has demonstrated a broad spectrum of antibacterial activity, encompassing both aerobic and anaerobic bacteria.[1][2] This technical guide provides an in-depth overview of the available knowledge on this compound's activity against anaerobic bacteria, including its spectrum of activity, presumed mechanism of action based on its analog difficidin, and detailed experimental protocols for its evaluation.
Data Presentation: Spectrum of Anaerobic Activity
While the initial discovery of this compound highlighted its broad-spectrum activity against anaerobic bacteria, specific minimum inhibitory concentration (MIC) data against a wide array of anaerobic species is not extensively available in publicly accessible literature. The foundational research indicates its potential as an anti-anaerobic agent, active against various clinically relevant anaerobic pathogens.[1][2] Further research to quantify the MICs of this compound against a comprehensive panel of anaerobic bacteria is warranted to fully elucidate its therapeutic potential.
| Bacterial Group | Activity Reported |
| Gram-Positive Anaerobes | Broad-spectrum activity |
| Gram-Negative Anaerobes | Broad-spectrum activity |
| Spore-forming Anaerobes | Broad-spectrum activity |
| Non-spore-forming Anaerobes | Broad-spectrum activity |
Presumed Mechanism of Action
The precise molecular mechanism of action of this compound in anaerobic bacteria has not been explicitly detailed. However, studies on the closely related and co-discovered antibiotic, difficidin, have shed light on its mode of action, which is presumed to be similar for this compound. Research indicates that difficidin is rapidly bactericidal and functions by inhibiting protein synthesis.[3] The inhibitory action on protein synthesis occurs more rapidly than the inhibition of RNA, DNA, or cell wall synthesis.[3] This suggests that the primary target of difficidin, and likely this compound, is the bacterial ribosome.
Caption: Proposed mechanism of action of this compound in anaerobic bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro activity of this compound against anaerobic bacteria, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8]
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[6]
a. Media and Reagents:
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
This compound stock solution of known concentration.
-
Anaerobic bacterial strains for testing.
-
Saline solution (0.85%).
-
McFarland turbidity standards.
b. Protocol:
-
Preparation of Antibiotic Plates: Prepare a series of agar plates containing two-fold serial dilutions of this compound. Ensure a uniform distribution of the antibiotic in the agar. A growth control plate without any antibiotic must be included.
-
Inoculum Preparation: Grow the anaerobic bacterial strains to be tested on appropriate agar plates in an anaerobic environment. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control plates.
-
Incubation: Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a suitable alternative for determining the MIC of fastidious anaerobic bacteria.[5]
a. Media and Reagents:
-
Brucella broth supplemented with hemin and vitamin K1.
-
This compound stock solution.
-
96-well microtiter plates.
-
Anaerobic bacterial strains.
-
Saline solution (0.85%).
b. Protocol:
-
Preparation of Microtiter Plates: Dispense supplemented Brucella broth into the wells of a 96-well plate. Prepare serial two-fold dilutions of this compound across the wells.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 48-72 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.
Caption: Experimental workflow for in vitro susceptibility testing.
Conclusion
This compound represents a promising antibiotic with a broad spectrum of activity that includes anaerobic bacteria. While detailed quantitative data on its potency against a wide range of anaerobes is currently limited in the public domain, the foundational evidence of its activity warrants further investigation. The presumed mechanism of action, through the inhibition of protein synthesis, suggests a target that is conserved across many bacterial species. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further evaluate the anti-anaerobic properties of this compound and its potential as a therapeutic agent for anaerobic infections.
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of difficidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. [PDF] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria ; Approved Standard — Seventh Edition | Semantic Scholar [semanticscholar.org]
The Crucial Role of the Phosphate Group in Oxydifficidin's Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydifficidin is a potent polyketide antibiotic with a unique mechanism of action against clinically relevant pathogens, notably Neisseria gonorrhoeae.[1][2][3][4][5] Its structure is characterized by a macrocyclic lactone core and a rare phosphate ester group.[6][7] This technical guide provides an in-depth analysis of the current understanding and delineates the hypothesized roles of the phosphate moiety in this compound's biological activity. While direct comparative studies on phosphorylated versus dephosphorylated this compound are not yet available in the public domain, this document synthesizes existing data to build a strong rationale for the phosphate group's significance in cellular uptake and target interaction. We present detailed experimental protocols, adapted from established methodologies, to facilitate further research in this critical area. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, structured representations of the complex biological and experimental processes involved.
Introduction to this compound
This compound is a natural product isolated from Bacillus species that exhibits a narrow but potent spectrum of antibacterial activity.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of protein synthesis through interaction with the ribosomal protein L7/L12 (RplL).[1][2][3][4][5] A key feature contributing to its high potency against N. gonorrhoeae is its facilitated uptake into the cytoplasm via a DedA family membrane protein.[1][2][3][4][5] The chemical structure of this compound, a complex polyketide, is distinguished by the presence of a phosphate group, a feature not commonly found in this class of antibiotics.[6][7] This guide will explore the pivotal, though not yet fully elucidated, role of this phosphate group in the antibiotic's overall activity.
The Hypothesized Role of the Phosphate Group
While direct experimental evidence is pending, the phosphate group of this compound is postulated to play a critical role in two key aspects of its antibacterial activity:
-
Cellular Uptake: The negatively charged phosphate group may be a crucial recognition element for the DedA transporter, facilitating the translocation of this compound across the bacterial inner membrane. This would explain the observed DedA-dependent accumulation of the antibiotic inside the cell.[1][2][3][4][5]
-
Target Binding: The phosphate moiety could be directly involved in the binding interaction with the ribosomal protein RplL. Its negative charge and potential for hydrogen bonding may contribute significantly to the affinity and specificity of the this compound-ribosome interaction, thereby enhancing its inhibitory effect on protein synthesis.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the activity of this compound and its dephosphorylated analog. The following table summarizes the known minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, highlighting its potent and specific activity.
| Bacterial Strain | This compound MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae MS11 | 0.25 | [3] |
| Neisseria gonorrhoeae (multidrug-resistant) | 0.25 - 0.5 | [3] |
| Escherichia coli | >128 | [3] |
| Staphylococcus aureus | 32 | [3] |
| Pseudomonas aeruginosa | >128 | [3] |
Experimental Protocols
To investigate the precise role of the phosphate group, the following detailed experimental protocols are proposed. These are adapted from established methodologies in the fields of natural product chemistry, microbiology, and biochemistry.
Enzymatic Dephosphorylation of this compound
This protocol describes a method for the removal of the phosphate group from this compound using alkaline phosphatase.
Materials:
-
Purified this compound
-
Calf Intestinal Alkaline Phosphatase (CIP) (e.g., from Sigma-Aldrich)[8]
-
10X CIP Buffer (500 mM Tris-HCl, 100 mM MgCl₂, pH 8.5)
-
Nuclease-free water
-
Reverse-phase C18 solid-phase extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve 1 mg of purified this compound in 100 µL of methanol.
-
In a microcentrifuge tube, combine the following:
-
10 µL of this compound solution
-
10 µL of 10X CIP Buffer
-
78 µL of nuclease-free water
-
2 µL of CIP (20 units)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots (5 µL) at different time points and analyzing them by LC-MS to detect the formation of the dephosphorylated product (mass decrease of 79.98 Da).
-
Once the reaction is complete, purify the dephosphorylated this compound using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove salts and enzyme.
-
Elute the dephosphorylated product with a gradient of acetonitrile in water.
-
-
Confirm the identity and purity of the dephosphorylated this compound by HPLC and high-resolution MS.
In Vitro Translation Inhibition Assay
This protocol details a method to compare the inhibitory activity of phosphorylated and dephosphorylated this compound on bacterial protein synthesis.[9]
Materials:
-
E. coli S30 cell-free extract system (e.g., Promega)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter.
-
Amino acid mixture
-
[³⁵S]-Methionine
-
Phosphorylated this compound
-
Dephosphorylated this compound (from Protocol 4.1)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a master mix for the in vitro translation reaction according to the manufacturer's instructions, including the S30 extract, reaction buffer, amino acids (excluding methionine), and plasmid DNA.
-
Prepare serial dilutions of both phosphorylated and dephosphorylated this compound in nuclease-free water.
-
Set up the translation reactions in individual tubes, each containing the master mix and a specific concentration of either phosphorylated or dephosphorylated this compound. Include a no-antibiotic control.
-
Initiate the reactions by adding [³⁵S]-Methionine.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding an equal volume of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Collect the precipitated protein by filtering the reaction mixtures through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each antibiotic concentration and determine the IC₅₀ values.
DedA-Mediated Uptake Assay
This protocol outlines a method to assess the role of the phosphate group in the transport of this compound across the bacterial membrane.
Materials:
-
N. gonorrhoeae wild-type strain
-
N. gonorrhoeae ΔdedA mutant strain
-
Radiolabeled this compound (e.g., [³H]- or [¹⁴C]-labeled) or a fluorescently tagged analog.
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid (for radiolabeled compound) or a fluorometer (for fluorescently tagged compound)
Procedure:
-
Grow cultures of wild-type and ΔdedAN. gonorrhoeae to mid-log phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ = 1.0).
-
Add radiolabeled or fluorescently tagged this compound (with and without the phosphate group, if available) to the cell suspensions at a final concentration of 1 µg/mL.
-
Incubate the suspensions at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove aliquots of the cell suspension.
-
Rapidly filter the aliquots through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filters with ice-cold PBS to remove any unbound antibiotic.
-
For radiolabeled compounds, place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
For fluorescently tagged compounds, lyse the cells collected on the filter and measure the fluorescence of the lysate.
-
Plot the intracellular concentration of the antibiotic over time for both strains and for both forms of the antibiotic to determine the role of DedA and the phosphate group in uptake.
Visualizations of Pathways and Workflows
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Investigating the Phosphate Group's Role
Caption: Workflow for elucidating the phosphate's role.
Conclusion and Future Directions
The phosphate group of this compound is strongly implicated as a key determinant of its potent and selective antibacterial activity. While direct experimental validation is a critical next step, the available evidence strongly suggests its involvement in both cellular uptake and target binding. The experimental protocols provided in this guide offer a clear path forward for researchers to definitively elucidate the role of this unique functional group. Future research should focus on the synthesis of dephospho-oxydifficidin and other analogs with modified phosphate esters to conduct comprehensive structure-activity relationship studies. Furthermore, biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, could provide quantitative data on the binding affinity of these analogs to RplL. A deeper understanding of the role of the phosphate group will be invaluable for the rational design of novel this compound-based therapeutics with improved efficacy and pharmacokinetic properties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA和蛋白质去磷酸化操作流程 [sigmaaldrich.com]
- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - DE [thermofisher.com]
An In-depth Technical Guide to the Natural Variants and Analogs of Oxydifficidin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic produced by various Bacillus species. It has garnered significant interest due to its broad-spectrum antibacterial activity, including potent efficacy against multidrug-resistant pathogens like Neisseria gonorrhoeae. This technical guide provides a comprehensive overview of this compound, its natural variants, and analogs. It details their structures, biosynthetic pathways, mechanisms of action, and bioactivity profiles. Furthermore, this guide includes detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds, alongside visualizations of key pathways and workflows to support further research and development efforts.
Introduction to this compound and its Analogs
This compound and its close analog, difficidin, are polyketide antibiotics produced by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens. These compounds are characterized by a highly unsaturated 22-membered macrolide ring and a rare phosphate ester group[1][2]. Their unique structure and potent bioactivity make them promising candidates for the development of new antibacterial agents.
Core Structures
The fundamental difference between this compound and difficidin is a single hydroxylation at the C-5 position of the macrolide ring in this compound[2]. This seemingly minor modification impacts the molecule's polarity and bioactivity. Both molecules exist as a mixture of interconverting thermal isomers, which is an important consideration in their isolation and biological evaluation[1][3].
Other naturally occurring polyketides from Bacillus species, such as bacillaene and macrolactins, share biosynthetic origins with this compound and exhibit diverse biological activities. While structurally distinct, their co-production and relatedness as polyketides make them relevant to this discussion.
Quantitative Bioactivity Data
The antibacterial spectrum of this compound and its analogs has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Compound/Variant | Neisseria gonorrhoeae | Staphylococcus aureus | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterococcus faecalis | Reference(s) |
| This compound | 0.25 µg/mL | - | 15.6 mg/kg (ED50, mouse) | - | - | [3][4] |
| Difficidin | - | - | 1.31 mg/kg (ED50, mouse) | - | - | [4] |
| Difficidin analogs | - | - | 2-9 x 10⁻³ µM | 2-9 x 10⁻³ µM | 2-9 x 10⁻³ µM |
Note: Direct comparative MIC data for all variants against a standardized panel of bacteria is limited in the current literature. The ED50 values for K. pneumoniae are from an in vivo mouse model and are not directly comparable to in vitro MIC values.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The biosynthesis of difficidin and this compound is governed by the dfn gene cluster, which encodes a type I polyketide synthase (PKS)[2]. The master transcriptional regulator Spo0A directly binds to the promoter region of the dfn gene cluster, thereby activating its transcription and leading to the production of these antibiotics[2][5]. The hydroxylation of difficidin to form this compound is a post-PKS modification catalyzed by a hydroxylase enzyme within the same gene cluster[2].
Caption: Biosynthetic pathway of difficidin and this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its antibacterial effect by inhibiting protein synthesis[6]. In Neisseria gonorrhoeae, its potent activity is facilitated by a DedA-assisted uptake mechanism into the cytoplasm[3]. Once inside the cell, this compound targets the ribosome, specifically interacting with the ribosomal protein L7/L12 (RplL)[3][7]. This interaction disrupts the normal function of the ribosome, leading to a cessation of protein synthesis and ultimately, bacterial cell death. The L7/L12 protein is a crucial component of the ribosome's stalk and is involved in the binding and function of translation factors, suggesting that its disruption by this compound has widespread consequences for protein translation[8][9][10]. While the direct downstream signaling consequences of L7/L12 inhibition by this compound have not been fully elucidated, it is expected to trigger cellular stress responses associated with ribosome stalling and proteotoxicity[11].
Caption: Mechanism of action of this compound in N. gonorrhoeae.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure for the isolation and purification of this compound from Bacillus subtilis fermentation broth.
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Fermentation: Culture Bacillus subtilis (e.g., ATCC 39320) in a suitable production medium.
-
Extraction:
-
Separate the fermentation broth from the cells by centrifugation.
-
Acidify the whole broth.
-
Extract the acidified broth with an equal volume of ethyl acetate.
-
Collect the organic phase and concentrate it under reduced pressure to obtain a crude extract[3].
-
-
Initial Chromatographic Separation:
-
Adsorb the aqueous layer onto a Diaion HP-20 resin.
-
Perform selective elution to obtain crude mixtures of difficidin and this compound[3].
-
-
Reversed-Phase Chromatography:
-
Subject the crude mixture to reversed-phase chromatography on a LiChroprep RP-18 resin to separate this compound from difficidin and other impurities[3].
-
-
Desalting and Final Purification:
-
Desalt the fractions containing this compound to yield the pure compound[3].
-
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is commonly used to determine the MIC of antibacterial compounds.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic
-
Solvent control
Procedure:
-
Preparation of Inoculum:
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only). A solvent control should also be included to ensure the solvent has no antibacterial activity at the concentrations used.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the test bacterium for 16-24 hours[14].
-
-
Determination of MIC:
In Vitro Transcription/Translation Inhibition Assay
This assay determines the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription/translation system (e.g., E. coli S30 extract or a reconstituted PURE system)
-
Reporter plasmid DNA (e.g., encoding luciferase or a fluorescent protein)
-
Amino acid mixture (may be radio-labeled for detection)
-
This compound at various concentrations
-
Positive control inhibitor (e.g., chloramphenicol)
-
Negative control (no inhibitor)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a multi-well plate, combine the components of the cell-free system according to the manufacturer's instructions.
-
Add the reporter plasmid DNA.
-
-
Addition of Inhibitor:
-
Add different concentrations of this compound to the reaction mixtures. Include positive and negative controls.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature (usually 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
-
Detection of Protein Synthesis:
-
Quantify the amount of reporter protein produced. This can be done by measuring luminescence (for luciferase), fluorescence (for fluorescent proteins), or by detecting the incorporation of radio-labeled amino acids via SDS-PAGE and autoradiography[15].
-
-
Data Analysis:
-
Compare the amount of protein synthesized in the presence of this compound to the negative control to determine the extent of inhibition.
-
Structure-Activity Relationship (SAR) and Future Directions
Currently, there is limited information available on the synthesis of this compound analogs and comprehensive SAR studies. The primary structural variations explored are the naturally occurring differences between difficidin and this compound, and their thermal isomers. The difference in bioactivity between difficidin and this compound suggests that the hydroxylation at the C-5 position plays a role in the molecule's interaction with its target or its uptake into the bacterial cell.
Future research should focus on:
-
Synthesis of Novel Analogs: The chemical synthesis of this compound analogs with modifications at various positions on the macrolide ring and the phosphate ester group would provide valuable insights into the SAR.
-
Elucidation of Downstream Effects: Transcriptomic and proteomic studies of bacteria treated with this compound would help to understand the broader cellular response to the inhibition of protein synthesis and identify potential secondary targets or resistance mechanisms.
-
In Vivo Efficacy Studies: Further in vivo studies are needed to evaluate the therapeutic potential of this compound and its analogs for treating various bacterial infections, particularly those caused by multidrug-resistant pathogens.
Conclusion
This compound and its natural variants represent a promising class of antibiotics with a unique structure and mechanism of action. Their potent activity against clinically relevant pathogens, including multidrug-resistant N. gonorrhoeae, highlights their potential for future drug development. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing detailed protocols to facilitate further investigation into these fascinating molecules. The exploration of their synthetic analogs and a deeper understanding of their cellular effects will be crucial in unlocking their full therapeutic potential.
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of difficidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Ribosomal Protein L7/L12 is Required for GTPase Translation Factors EF-G, RF3 and IF2 to Bind in their GTP State to 70S Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of ribosomal protein L7/L12 in control of translational accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The L7/L12 ribosomal domain of the ribosome: structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteotoxicity from aberrant ribosome biogenesis compromises cell fitness | eLife [elifesciences.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
Oxydifficidin: A Technical Guide to its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic produced by strains of Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] While initially discovered some time ago, recent research has reinvigorated interest in its therapeutic potential, particularly against multidrug-resistant pathogens. This document provides an in-depth technical overview of the early-stage research on this compound, focusing on its mechanism of action, antibacterial spectrum, and preclinical findings.
Mechanism of Action
Recent studies have elucidated a unique two-pronged mechanism of action for this compound, particularly potent against Neisseria gonorrhoeae. This involves both entry into the bacterial cell and subsequent inhibition of a crucial cellular process.
The potent activity of this compound against N. gonorrhoeae is attributed to a combination of DedA-assisted uptake into the cytoplasm and the presence of an this compound-sensitive ribosomal protein L7/L12 (RplL).[3][4][5] Data suggests that this compound binds to a distinct site on the ribosome, with the L7/L12 protein being uniquely associated with its mode of action.[5][6] This novel mechanism, targeting a previously unexploited site on the ribosome, makes this compound a promising candidate for overcoming existing antibiotic resistance.[3][4]
The proposed mechanism involves the DedA flippase assisting in the transport of this compound across the inner bacterial membrane.[3][4][7] Once inside the cytoplasm, this compound inhibits protein synthesis by interacting with the ribosomal protein RplL.[4][7] This inhibition of translation is a key aspect of its antibacterial effect.[8]
Quantitative Data: In Vitro Antibacterial Activity
This compound has demonstrated a narrow spectrum of potent activity, with exceptional efficacy against Neisseria gonorrhoeae, including multidrug-resistant strains.[3][4] Its activity against other pathogens is generally weaker.[3]
| Organism | Strain | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | MS11 | 0.25 | [3] |
| Neisseria gonorrhoeae | Multidrug-Resistant Isolates | 0.25 - 0.5 | [3] |
| Klebsiella pneumoniae | (in vivo) | ED50: 15.6 mg/kg (IP) | [1][2][9] |
| Various other bacteria | - | Weak activity | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial colonies are suspended in a suitable broth (e.g., GCB medium for N. gonorrhoeae) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C with 5% CO2 for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Drug Accumulation Assay
This assay compares the intracellular concentration of this compound in wild-type and dedA knockout strains of N. gonorrhoeae.[10]
-
Cell Culture and Treatment: Wild-type and dedA knockout N. gonorrhoeae cells are grown to a specific density and then incubated with a sub-inhibitory concentration of this compound (e.g., 0.125 µg/mL) for a set period (e.g., 3 hours).[10]
-
Separation of Cells and Supernatant: The cultures are centrifuged to pellet the cells. The supernatant is collected separately.
-
Extraction of this compound: Both the cell pellet and the supernatant are extracted with an organic solvent such as ethyl acetate.
-
Quantification by LC-MS: The amount of this compound in each extract is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of intracellular to extracellular antibiotic is then calculated for both strains. A significantly lower ratio in the dedA knockout strain indicates DedA-assisted uptake.[3]
In Vitro Transcription/Translation Inhibition Assay
This assay determines whether this compound inhibits transcription or translation.
-
Coupled Transcription/Translation System: A commercially available in vitro coupled transcription/translation system (e.g., PURExpress) is used.[4][7]
-
Experimental Setup: Reactions are set up with and without this compound. A known inhibitor of transcription (e.g., EDTA) and a known inhibitor of translation (e.g., chloramphenicol) are used as positive controls.
-
Protein/RNA Synthesis and Detection: The synthesis of a reporter protein (e.g., dihydrofolate reductase) or RNA is monitored. Protein production can be assessed by SDS-PAGE, while RNA can be detected using a BioAnalyzer.[4][7]
-
Analysis: Inhibition of protein synthesis but not RNA synthesis indicates that this compound targets translation.[3]
Preclinical In Vivo Data
Early studies reported that this compound, when administered intraperitoneally, protected mice against an otherwise lethal bacteremia caused by Klebsiella pneumoniae.[1][2][9] However, it was not effective when administered via the subcutaneous route.[1][2] More recent research focusing on its potent anti-gonococcal activity has highlighted a lack of in vivo validation in animal models, which is a crucial next step for assessing its preclinical potential.[3][11]
Resistance Potential
Initial studies on resistance development in N. gonorrhoeae have shown that mutations in either dedA or rplL can confer resistance to this compound.[3] The frequency of these mutations was found to be low (~10⁻⁹).[3] Notably, a deletion mutant of dedA exhibited altered cell morphology and reduced fitness, suggesting that resistance through this mechanism might not readily accumulate in a clinical setting.[3]
Conclusion and Future Directions
This compound presents a promising new therapeutic lead, particularly for the treatment of multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action, involving DedA-assisted uptake and targeting of the ribosomal protein RplL, offers a potential avenue to circumvent existing antibiotic resistance mechanisms. While in vitro data is compelling, further preclinical development is contingent on comprehensive in vivo efficacy and safety studies. Future research should focus on:
-
In vivo efficacy studies in relevant animal models of N. gonorrhoeae infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing regimens.
-
Structure-activity relationship (SAR) studies to potentially improve the compound's potency, spectrum, and pharmaceutical properties.
-
Comprehensive toxicology and safety assessments.
The re-examination of natural products like this compound underscores the potential for discovering and developing new antibiotics to address the growing threat of antimicrobial resistance.[3][4]
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the this compound’s Mechanism of Action[v1] | Preprints.org [preprints.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
Unraveling the Genetic Blueprint of Oxydifficidin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oxydifficidin, a potent polyketide antibiotic, has garnered significant interest for its activity against a range of bacteria. Produced by various Bacillus species, its unique structure and mode of action make it a compelling candidate for further drug development. This in-depth technical guide delves into the core genetic basis of this compound production, providing a comprehensive overview of its biosynthetic gene cluster, regulatory networks, and the experimental methodologies used to elucidate these genetic underpinnings.
The this compound Biosynthetic Gene Cluster (BGC)
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). In Bacillus amyloliquefaciens, this cluster is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. The core of this machinery is responsible for the assembly of the molecule's backbone from simple precursors.
The identification of this BGC was a critical step in understanding this compound biosynthesis. Initial efforts involved screening transposon mutant libraries of producing strains. Mutants that lost the ability to produce the antibiotic were sequenced to identify the disrupted gene, which was then mapped back to the BGC. For instance, a frame-shift mutation in the difF gene within the (oxy)difficidin BGC in B. amyloliquefaciens was shown to abolish production.[1][2]
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by the genes within the BGC. While the precise sequence of all intermediates is still under investigation, the general pathway involves the assembly of a polyketide chain by PKS modules, followed by modifications and cyclization. The enzymes encoded by the BGC include ketosynthases (KS), acyltransferases (AT), dehydratases (DH), and ketoreductases (KR), which work in a coordinated fashion.
Regulation of this compound Production
The expression of the this compound BGC is tightly regulated. A key player in this regulatory network is the transcription factor Spo0A . In Bacillus amyloliquefaciens, Spo0A has been shown to directly bind to the promoter region of the difficidin (dfn) gene cluster, which is responsible for the production of both difficidin and this compound.[3][4] The phosphorylation state of Spo0A is critical for its activity. Deletion of the phosphatase gene spo0E, which dephosphorylates Spo0A, leads to an increased phosphorylation level of Spo0A and subsequently improved difficidin production.[3][4] Conversely, the lack of Spo0A abolishes difficidin biosynthesis.[3][4]
The activation of Spo0A itself is controlled by a phosphorelay system that integrates various environmental and cellular signals. This system includes several histidine kinases (KinA, KinB, KinC, KinD) that can phosphorylate Spo0A.[1][5] The intricate interplay of these kinases and phosphatases fine-tunes the level of phosphorylated Spo0A, thereby modulating the production of this compound.
Data on Genetically Modified Strains
While extensive quantitative data on this compound production from genetically modified strains is not widely available in a consolidated format, several studies have reported the qualitative effects of genetic manipulations.
| Gene Modification in B. amyloliquefaciens | Effect on Difficidin/Oxydifficidin Production | Reference |
| Δspo0A | Abolished | [3][4] |
| Δspo0E | Increased | [3][4] |
| ΔkinA | Increased | [3] |
| ΔkinD | Decreased | [3] |
| Δfur | No significant direct effect on difficidin, but increased bacillibactin production and overall antibacterial activity. | [3][4] |
| Transposon insertion in (oxy)difficidin BGC | Abolished | [2] |
Experimental Protocols
Identification of the this compound BGC via Transposon Mutagenesis
This protocol outlines a general workflow for identifying the biosynthetic gene cluster responsible for this compound production using transposon mutagenesis.
Detailed Steps:
-
Preparation of Donor and Recipient Strains:
-
Grow the donor E. coli strain (e.g., carrying a temperature-sensitive plasmid with a transposon like Tn5) and the recipient Bacillus amyloliquefaciens strain to mid-log phase in appropriate media.
-
-
Conjugation:
-
Mix the donor and recipient cultures and spot them onto a non-selective agar plate. Incubate to allow for plasmid transfer.
-
-
Selection of Transconjugants:
-
Resuspend the conjugation mix and plate onto a selective medium that inhibits the growth of the donor E. coli and selects for B. amyloliquefaciens cells that have received the transposon (e.g., containing an antibiotic to which the transposon confers resistance). Incubate at a non-permissive temperature for the plasmid to ensure transposon integration into the chromosome.
-
-
Screening for Loss of Production:
-
Create a library of the resulting mutants. Screen individual mutants for the loss of this compound production using a suitable bioassay, such as an agar diffusion assay against a sensitive indicator strain.
-
-
Identification of Insertion Site:
-
For mutants that no longer produce this compound, extract genomic DNA.
-
Use techniques like inverse PCR, arbitrary PCR, or whole-genome sequencing to determine the genomic location of the transposon insertion.
-
-
Bioinformatic Analysis:
-
Analyze the sequence data to identify the gene disrupted by the transposon.
-
Map the disrupted gene to the B. amyloliquefaciens genome to identify the full biosynthetic gene cluster.
-
Gene Knockout in Bacillus amyloliquefaciens using CRISPR/Cas9
This protocol provides a general framework for creating targeted gene deletions within the this compound BGC in B. amyloliquefaciens using the CRISPR/Cas9 system.
Materials:
-
B. amyloliquefaciens strain
-
CRISPR/Cas9 vector for Bacillus (e.g., pJOE8999-based)
-
sgRNA cloning vector
-
Primers for sgRNA construction and verification
-
Donor DNA template with homology arms flanking the deletion site
-
Competent E. coli for plasmid construction
-
Media and antibiotics for bacterial culture and selection
Procedure:
-
Design sgRNA:
-
Identify a 20-bp target sequence within the gene of interest in the this compound BGC that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Construct sgRNA Expression Plasmid:
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA target sequence.
-
Ligate the annealed oligos into a suitable sgRNA expression vector.
-
-
Construct Donor DNA:
-
Amplify ~500-1000 bp upstream and downstream homology arms flanking the gene to be deleted.
-
Join the two homology arms, creating a donor DNA template for homologous recombination-mediated repair.
-
-
Transformation of B. amyloliquefaciens:
-
Co-transform the CRISPR/Cas9 plasmid and the donor DNA into competent B. amyloliquefaciens cells.
-
-
Selection and Screening:
-
Plate the transformed cells on a selective medium containing the appropriate antibiotic.
-
Screen individual colonies for the desired gene deletion by colony PCR using primers that flank the target region.
-
-
Verification:
-
Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.
-
Heterologous Expression of the this compound BGC in Streptomyces albus
This protocol outlines a general approach for the heterologous expression of the this compound BGC in a surrogate host like Streptomyces albus.
Materials:
-
Genomic DNA from B. amyloliquefaciens
-
Bacterial Artificial Chromosome (BAC) or cosmid library construction kit
-
E. coli host for BAC/cosmid library
-
Streptomyces expression vector (e.g., integrative or replicative)
-
E. coli donor strain for conjugation (e.g., ET12567/pUZ8002)
-
Streptomyces albus recipient strain
-
Media and antibiotics for bacterial culture and selection
Procedure:
-
BGC Cloning:
-
Construct a BAC or cosmid library from the genomic DNA of the this compound-producing B. amyloliquefaciens strain.
-
Screen the library using probes designed from known sequences within the this compound BGC to identify clones containing the entire cluster.
-
-
Subcloning into an Expression Vector:
-
Subclone the identified BGC from the BAC/cosmid into a suitable Streptomyces expression vector. This may involve restriction digestion and ligation or recombination-based cloning methods.
-
-
Transformation into E. coli Donor Strain:
-
Transform the expression vector containing the BGC into an E. coli donor strain suitable for conjugation with Streptomyces.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor and Streptomyces albus recipient strains to the appropriate growth phase.
-
Mix the cultures and plate them on a suitable medium for conjugation.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with antibiotics that select for S. albus containing the integrated or replicating expression vector.
-
-
Cultivation and Analysis:
-
Cultivate the successful exconjugants in a suitable production medium.
-
Extract the culture broth and analyze for the production of this compound using techniques such as HPLC and mass spectrometry.
-
Conclusion
The genetic basis of this compound production is a complex and fascinating area of research. The identification and characterization of the biosynthetic gene cluster, coupled with an understanding of its intricate regulatory networks, have laid the groundwork for future efforts in strain improvement and the generation of novel antibiotic derivatives. The experimental protocols outlined in this guide provide a roadmap for researchers to further explore and manipulate this promising biosynthetic pathway, ultimately contributing to the development of new therapeutic agents.
References
- 1. Identification of functional Spo0A residues critical for sporulation in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spo0A [subtiwiki.uni-goettingen.de]
- 3. Heterologous expression of the cryptic mdk gene cluster and structural revision of maduralactomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Oxydifficidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic with a broad spectrum of activity against aerobic and anaerobic bacteria.[1][2] It is a natural product synthesized by various bacterial species, most notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation broth, based on established methodologies. The protocol is designed to guide researchers in obtaining a purified sample of this compound for further study and development.
Data Presentation
Due to the variability in fermentation yields and purification efficiencies, quantitative data should be determined empirically for each specific experimental setup. The following table provides a general overview of the expected outcomes at each stage of the purification process.
| Purification Step | Parameter | Typical Value/Range | Reference |
| Fermentation | Bacterial Strain | Bacillus subtilis ATCC 39320, Bacillus amyloliquefaciens | [1][3] |
| Culture Volume | 5 L (scalable) | [3] | |
| Extraction | Extraction Solvent | Ethyl Acetate | [3][4] |
| pH of Supernatant | 3.0 | [3] | |
| Adsorption Chromatography | Resin | Diaion HP-20 | [3][4] |
| Elution Solvents | Methanol-water mixtures (e.g., 3:7 and 7:3) | [3] | |
| Chromatographic Separation | Column Type | Reversed-phase C18 | [4] |
| Mobile Phase | Methanol (containing 0.1% formic acid) and ddH₂O (containing 0.1% formic acid) | [4] | |
| Final Product | Purity | High purity, confirmed by HPLC, HRMS, and NMR | [3][4] |
| Storage | As potassium salts | [4] |
Experimental Protocols
This protocol outlines the key steps for the successful isolation and purification of this compound.
1. Fermentation of this compound-Producing Bacteria
-
Strain: Bacillus subtilis ATCC 39320 or Bacillus amyloliquefaciens.
-
Media: Use a suitable production medium as described in the literature for these strains.
-
Culture Conditions: Inoculate the production medium with a seed culture and incubate under optimal conditions (e.g., specific temperature, agitation) to promote the production of this compound. Fermentation is typically carried out for a period determined by small-scale time-course experiments to maximize yield.
2. Extraction of Crude this compound
-
Harvesting: Centrifuge the fermentation culture (e.g., 5 L at 4000 rpm for 10 minutes) to separate the supernatant from the bacterial cells.[3]
-
Acidification: Acidify the resulting supernatant to a pH of 3.0 using a suitable acid.[3]
-
Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate.[3] This step partitions the more hydrophobic this compound into the organic phase.
-
Concentration: Concentrate the crude ethyl acetate extract under reduced pressure using a rotary evaporator to a smaller, manageable volume (e.g., 20 mL).[3]
3. Initial Purification by Adsorption Chromatography
-
Resin Preparation: Prepare a column with Diaion HP-20 resin and equilibrate it with water.
-
Loading: Load the concentrated crude extract onto the prepared Diaion HP-20 column.[3]
-
Washing: Wash the resin sequentially with water, a low-concentration methanol-water solution (e.g., 3:7 v/v), and then a higher concentration methanol-water solution (e.g., 7:3 v/v) to remove impurities.[3]
-
Elution: Elute the fraction containing this compound with an appropriate solvent. The specific elution profile should be determined by monitoring fractions for antibiotic activity.
4. Further Purification by Reversed-Phase Chromatography
-
Column: Utilize a reversed-phase C18 column for high-performance liquid chromatography (HPLC).[4]
-
Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and deionized water (containing 0.1% formic acid) is typically used for elution.[4] The exact gradient will need to be optimized based on the specific column and system.
-
Fraction Collection: Collect fractions as they elute from the column and perform bioassays to identify the fractions containing active this compound.
-
Further Separation: Additional chromatographic steps, such as using DEAE-Sephadex A25 or LiChroprep RP-18 resin, can be employed to separate this compound from its isomers and other remaining impurities.[4]
5. Desalting and Final Preparation
-
Desalting: If necessary, perform a desalting step to remove any remaining salts from the purified fractions.
-
Final Product: The purified this compound can be stored as a potassium salt for improved stability.[4] The identity and purity of the final product should be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay-Guided Fractionation in the Discovery of Oxydifficidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin is a macrocyclic polyketide antibiotic with potent bactericidal activity, notably against the pathogen Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2] This document provides detailed application notes and experimental protocols for the discovery of this compound through bioassay-guided fractionation, a cornerstone strategy in natural product drug discovery. This process involves the systematic separation of a complex mixture, such as a microbial fermentation broth, into progressively simpler fractions, with each step guided by a biological assay to track the activity of interest.
Producing Organism and Fermentation
This compound has been isolated from various Bacillus species, including Bacillus amyloliquefaciens, Bacillus subtilis, and Bacillus velezensis. The serendipitous discovery of its potent anti-gonorrheal activity originated from a Bacillus amyloliquefaciens contaminant observed on a lawn of N. gonorrhoeae.[1][2]
Protocol 1: Fermentation of Bacillus amyloliquefaciens for this compound Production
Materials:
-
Bacillus amyloliquefaciens strain
-
Luria-Bertani (LB) broth
-
Modified Landy medium (see recipe below)
-
Shaking incubator
-
Centrifuge
Modified Landy Medium Recipe (per 1 liter):
-
Glucose: 20 g
-
Glutamic acid: 5 g
-
Yeast extract: 1 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
KCl: 0.5 g
-
CuSO₄: 1.6 mg
-
Fe₂(SO₄)₃: 1.2 mg
-
MnSO₄: 0.4 mg
-
Deionized H₂O to 1 L
-
Adjust pH to 6.5 before autoclaving.
Procedure:
-
Inoculate a single colony of B. amyloliquefaciens into 250 mL of LB broth in a 1 L flask.
-
Incubate overnight at 30°C with shaking at 200 rpm.
-
Transfer 50 mL of the overnight culture to 1 L of modified Landy medium in a 2.8 L baffled flask.
-
Ferment for 3 days at 30°C with shaking at 200 rpm.
-
After fermentation, harvest the culture broth and proceed to extraction.
Bioassay-Guided Fractionation and Isolation
The core of the discovery process lies in the iterative separation and testing of the fermentation broth to isolate the active compound.
Experimental Workflow
Protocol 2: Extraction and Initial Fractionation
Materials:
-
Fermentation broth from Protocol 1
-
Centrifuge
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Diaion HP-20 resin
-
Methanol
-
Deionized water
Procedure:
-
Centrifuge the fermentation broth (e.g., 5 L) at 4000 rpm for 10 minutes to separate the supernatant from the cell mass.
-
Acidify the supernatant to pH 3.0 with HCl.
-
Extract the acidified supernatant with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to a final volume of approximately 20 mL.
-
Load the concentrated crude extract onto a Diaion HP-20 column.
-
Wash the column sequentially with:
-
500 mL of deionized water
-
500 mL of methanol-water (3:7)
-
500 mL of methanol-water (7:3)
-
-
Elute the active fraction with methanol.
-
Collect fractions and test for bioactivity.
Protocol 3: Bioassay for Anti-Neisseria gonorrhoeae Activity
Materials:
-
Neisseria gonorrhoeae strain
-
GCB agar plates
-
Sterile swabs
-
Paper discs
-
Fractions from chromatography
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a lawn of N. gonorrhoeae on GCB agar plates using a sterile swab.
-
Apply a known amount of each fraction (or a dried extract reconstituted in a suitable solvent) to a sterile paper disc.
-
Allow the solvent to evaporate from the discs.
-
Place the discs onto the inoculated GCB agar plates.
-
Incubate the plates overnight at 37°C with 5% CO₂.
-
Measure the diameter of the zone of inhibition around each disc. The size of the zone corresponds to the level of antibacterial activity.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification (General Method)
Note: A specific, validated HPLC protocol for this compound is not publicly available. The following is a generalized protocol based on methods for similar polyketide antibiotics and should be optimized for specific instrumentation and columns.
Materials:
-
Active fractions from previous chromatography steps
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Solvents for sample dissolution (e.g., methanol)
Procedure:
-
Dissolve the dried active fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient, for example:
-
5% to 100% B over 40 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 254 nm).
-
Collect fractions at regular intervals or based on peak detection.
-
Test the collected fractions for bioactivity using Protocol 3.
-
Pool the active fractions, concentrate, and re-purify if necessary using a shallower gradient to achieve high purity.
Data Presentation
Table 1: Illustrative Purification Table for this compound
The following table is an illustrative example of the data that would be collected during the purification of this compound. Actual values will vary depending on the fermentation yield and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 100,000 | 20 | 100 | 1 |
| Diaion HP-20 Eluate | 500 | 80,000 | 160 | 80 | 8 |
| Ion Exchange Chromatography | 100 | 60,000 | 600 | 60 | 30 |
| Preparative RP-HPLC | 10 | 40,000 | 4000 | 40 | 200 |
*A unit of activity can be defined as the amount of substance that produces a 1 mm zone of inhibition in the disc diffusion assay under standardized conditions.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Neisseria gonorrhoeae
| Strain | Resistance Profile | This compound MIC (µg/mL) |
| N. gonorrhoeae MS11 | Wild-type | 0.5 - 1 |
| Clinical Isolate 1 | Multidrug-resistant | 1 |
| Clinical Isolate 2 | Multidrug-resistant | 1 |
| Clinical Isolate 3 | Multidrug-resistant | 1 |
| N. gonorrhoeae (dedA deletion) | - | 2 |
Data adapted from published studies.[1][2]
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the ribosome at a site distinct from other known antibiotics.[1] Its potent activity against N. gonorrhoeae is facilitated by a DedA-assisted uptake mechanism into the cytoplasm, where it interacts with the ribosomal protein L7/L12 (RplL).
Ribosomal Protein Synthesis Inhibition by this compound
Stability and Storage
This compound is known to be sensitive to pH, temperature, and oxygen. It is less stable under alkaline conditions. For long-term storage, it is recommended to store the purified compound as a salt (e.g., potassium salt) at low temperatures, protected from light and air.
Conclusion
The bioassay-guided fractionation approach remains a powerful tool for the discovery of novel antibiotics from natural sources. The protocols and data presented here provide a comprehensive guide for researchers interested in the discovery and development of this compound and other natural products. The unique mechanism of action and potent activity of this compound against multidrug-resistant pathogens highlight the importance of continued exploration of microbial diversity for new therapeutic agents.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Oxydifficidin: Application Notes and Protocols using LC-HRMS and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of Oxydifficidin, a potent broad-spectrum antibacterial agent. The following sections detail the application of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for identification and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
I. LC-HRMS for the Analysis of this compound
High-resolution mass spectrometry coupled with liquid chromatography is an indispensable tool for the initial identification and subsequent quantification of this compound in complex matrices such as fermentation broths and biological samples. The high mass accuracy and sensitivity of HRMS instruments, like the Orbitrap, allow for the confident determination of the elemental composition and the study of fragmentation patterns.
Application Note: Identification and Quantification of this compound
This protocol outlines a general approach for the analysis of this compound using a C18 reversed-phase column and an Orbitrap-based mass spectrometer. This compound is a macrolide phosphate with the molecular formula C₃₁H₄₅O₇P and a monoisotopic mass of 560.2852 g/mol .[1]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
From Fermentation Broth:
-
Acidify the whole broth to approximately pH 3.
-
Extract the broth with an equal volume of ethyl acetate twice.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-HRMS analysis.
-
-
Solid Phase Extraction (SPE) for Cleaner Samples:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described above.
-
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 50 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Full Scan (MS1):
-
Resolution: 70,000 FWHM.
-
Scan Range: m/z 150-1000.
-
AGC Target: 3e6.
-
Maximum IT: 200 ms.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Resolution: 17,500 FWHM.
-
AGC Target: 1e5.
-
Maximum IT: 50 ms.
-
Isolation Window: 1.5 m/z.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
-
-
Data Presentation: Expected Quantitative LC-HRMS Data
The following table summarizes the expected mass spectrometric data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₃₁H₄₅O₇P |
| Monoisotopic Mass | 560.2852 u |
| Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| m/z of [M+H]⁺ | 561.2924 |
| Adducts (Negative Ion Mode) | [M-H]⁻, [M+HCOO]⁻ |
| m/z of [M-H]⁻ | 559.2778 |
| Key MS/MS Fragments | Analysis of fragmentation patterns will reveal losses of water, the phosphate group, and cleavage of the macrolide ring. |
Experimental Workflow for LC-HRMS Analysis
Caption: Workflow for this compound analysis by LC-HRMS.
II. NMR Spectroscopy for Structural Elucidation of this compound
NMR spectroscopy is the gold standard for the unambiguous structural determination of novel natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Application Note: Structural Characterization of this compound
This section describes a general methodology for the complete structural elucidation of this compound using a high-field NMR spectrometer. The complexity of the molecule, with its numerous stereocenters and overlapping proton signals, necessitates a suite of 2D NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a purified and dried sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D NMR:
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting), and integration (number of protons).
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information on the relative stereochemistry.
-
-
Data Presentation: Representative NMR Data for this compound
The following table illustrates how the ¹H and ¹³C NMR data for a complex macrolide like this compound would be presented. Note: The chemical shift values provided here are representative examples for illustrative purposes, as the specific experimental data from the original 1987 publications were not directly accessible.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |
| C-1 | 168.5 | - | - | H-2, H-3 |
| C-2 | 125.8 | 5.85 (d, 10.5) | H-3 | C-1, C-3, C-4 |
| C-3 | 145.2 | 7.30 (dd, 10.5, 15.0) | H-2, H-4 | C-1, C-2, C-4, C-5 |
| C-4 | 128.9 | 6.10 (dd, 15.0, 8.0) | H-3, H-5 | C-2, C-3, C-5, C-6 |
| C-5 | 72.1 | 4.15 (m) | H-4, H-6 | C-3, C-4, C-6, C-7 |
| ... | ... | ... | ... | ... |
Experimental Workflow for NMR Structural Elucidation
Caption: Workflow for the structural elucidation of this compound by NMR.
III. Proposed Mechanism of Action of this compound
Recent studies have elucidated the potent mechanism of action of this compound, particularly against Neisseria gonorrhoeae. This involves a two-step process: facilitated entry into the bacterial cell and subsequent inhibition of protein synthesis.
Signaling Pathway: Mechanism of Action
-
Cellular Uptake: this compound is actively transported across the bacterial inner membrane by the DedA protein, which is thought to act as a flippase.[2][3][4] This assisted uptake increases the intracellular concentration of the antibiotic.
-
Target Binding: Once in the cytoplasm, this compound targets the bacterial ribosome.
-
Inhibition of Protein Synthesis: It is proposed that this compound binds to a novel site on the ribosome, with its action being uniquely associated with the ribosomal protein L7/L12 (RplL).[2][3][4] This interaction disrupts the function of the ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death.
Diagram of Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Approaches in Official Food Safety Control: An LC-Orbitrap-HRMS Screening Method for the Multiresidue Determination of Antibiotics in Cow, Sheep, and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Oxydifficidin against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Oxydifficidin against Clostridioides difficile infection (CDI) using established hamster and mouse models. The included methodologies, data presentation formats, and workflow diagrams are designed to guide researchers in the preclinical assessment of this novel antibiotic.
Introduction to this compound and C. difficile Infection
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis, representing a significant healthcare challenge. This compound is a polyketide antibiotic that inhibits bacterial protein synthesis by targeting the ribosome, suggesting its potential as a therapeutic agent against multidrug-resistant bacteria. The in vivo models described herein are critical for determining the therapeutic potential of this compound for the treatment of CDI.
Key Experimental Models for In Vivo Efficacy Testing
The two most widely utilized and well-characterized animal models for studying CDI and testing the efficacy of new antimicrobial agents are the golden Syrian hamster model and the mouse model.[1]
-
Golden Syrian Hamster Model: This model is highly susceptible to CDI and develops a fulminant, lethal infection that closely mimics severe human CDI.[1][2] It is considered the "gold standard" for assessing the efficacy of novel CDI treatments.[3]
-
Mouse Model: The mouse model offers greater flexibility, including the availability of genetically modified strains, and can be modulated to produce a range of disease severities, from mild, self-limiting diarrhea to a more severe, lethal infection.[4][5] This model is also valuable for studying CDI recurrence.
Golden Syrian Hamster Model of C. difficile Infection
This model is recognized for its ability to replicate many features of human CDI, including toxin-mediated inflammation of the gastrointestinal tract and histopathological changes.[3]
Experimental Workflow
Detailed Experimental Protocol
1. Animal and Housing:
-
Species: Male Golden Syrian hamsters.[6]
-
Weight: 80-120 g.
-
Housing: Individually housed in sterile cages with filter tops to prevent cross-contamination.
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals for at least 5 days before the start of the experiment.
2. Induction of C. difficile Infection:
-
Antibiotic Pre-treatment: Administer a single subcutaneous injection of clindamycin at 10 mg/kg to disrupt the normal gut microbiota.[6]
-
C. difficile Challenge: 5 days after clindamycin administration, orally challenge the hamsters with approximately 1 x 10^4 to 1 x 10^5 C. difficile spores via oral gavage.[2]
3. Treatment Regimen:
-
Treatment Groups:
-
This compound (various dose levels)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., vancomycin at 20 mg/kg)[7]
-
-
Administration: Administer treatments orally once or twice daily, starting 24 hours after C. difficile challenge and continuing for 5-10 days.[6]
4. Monitoring and Efficacy Endpoints:
-
Survival: Monitor animals at least twice daily for signs of illness (e.g., wet tail, lethargy, ruffled fur) and record survival.[2]
-
Clinical Scoring: Assign a daily clinical score based on the severity of symptoms.
-
Bacterial Load: At the time of death or at the end of the study, collect cecal contents to determine the concentration of C. difficile (CFU/g).
-
Toxin Titer: Measure the levels of C. difficile toxins A and B in the cecal contents using an appropriate assay (e.g., ELISA).[7]
-
Histopathology: Collect cecal and colonic tissues for histopathological examination to assess inflammation and tissue damage.
Summary of Quantitative Efficacy Data (Illustrative Examples)
The following table summarizes representative data from studies using the hamster model to test the efficacy of various antibiotics against CDI. This data can serve as a benchmark for evaluating the efficacy of this compound.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| Vehicle Control | - | 0 | [3] |
| SMT19969 | 10 | 80 | [3] |
| SMT19969 | 20 | 90 | [3] |
| SMT19969 | 50 | 95 | [3] |
| Vancomycin | 20 | 50 (due to relapse) | [3] |
| LFF571 | 5 | 79 (decreased risk of death vs. saline) | [6][7] |
| Auranofin | 1 | 60 | [8] |
| Auranofin | 5 | 100 | [8] |
Mouse Model of C. difficile Infection
The mouse model of CDI is valuable for studying aspects of the disease that are difficult to assess in the hamster model, such as recurrence and the role of the immune response.[5]
Experimental Workflow
Detailed Experimental Protocol
1. Animal and Housing:
-
Species: C57BL/6 mice are commonly used.[5]
-
Age: 6-8 weeks old.
-
Housing: Group-housed or individually housed in sterile cages.
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. Induction of C. difficile Infection:
-
Antibiotic Pre-treatment:
-
Cefoperazone Model: Administer cefoperazone (0.5 mg/mL) in the drinking water for 10 days, followed by 2 days of regular water.[9]
-
Antibiotic Cocktail Model: Administer a cocktail of antibiotics (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in the drinking water for 3-7 days, followed by a single intraperitoneal injection of clindamycin (10 mg/kg) one day before challenge.[5][10]
-
-
C. difficile Challenge: Orally challenge the mice with 1 x 10^2 to 1 x 10^5 C. difficile spores via oral gavage.[11]
3. Treatment Regimen:
-
Treatment Groups:
-
Administration: Administer treatments orally once or twice daily, starting on the day of or the day after C. difficile challenge and continuing for 5-10 days.[12]
4. Monitoring and Efficacy Endpoints:
-
Survival and Weight Loss: Monitor animals daily for survival and record body weight.[5]
-
Clinical Scoring: Assign a daily clinical score based on activity, posture, and stool consistency.[11]
-
Bacterial Load: Collect fecal samples at various time points to quantify C. difficile shedding (CFU/g). At the end of the study, determine the bacterial load in the cecum and colon.
-
Toxin Titer: Measure C. difficile toxin levels in fecal and/or cecal samples.
-
Recurrence: After the initial treatment period, monitor animals for signs of relapse, including weight loss and diarrhea.
Summary of Quantitative Efficacy Data (Illustrative Examples)
The following table provides illustrative data from studies utilizing the mouse model to assess the efficacy of different treatments for CDI.
| Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Vehicle Control | - | High mortality, significant weight loss | [13] |
| OBP-4 | - | 100% survival, no recurrence | [13] |
| Vancomycin | 20 | 87.5% survival, severe recurrence | [13] |
| Cadazolid | 10 | 100% survival, some recurrence | [13] |
| Fidaxomicin | 30 | 100% survival, reduced bacterial load | [9] |
| Probiotic Cocktail | - | Reduced fecal C. difficile burden by 66.3% | [14] |
Mechanism of Action of this compound
This compound is known to inhibit protein synthesis by binding to the bacterial ribosome.[15] This mechanism is distinct from many other classes of antibiotics, making it a promising candidate against resistant strains.
Conclusion
The hamster and mouse models of C. difficile infection are indispensable tools for the preclinical evaluation of new antibiotics like this compound. The detailed protocols and comparative data provided in these application notes offer a robust framework for assessing the in vivo efficacy of this compound and its potential as a novel treatment for CDI. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to support further drug development.
References
- 1. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefoperazone-treated Mouse Model of Clinically-relevant Clostridium difficile Strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In vivo evaluation of Clostridioides difficile enoyl-ACP reductase II (FabK) Inhibition by phenylimidazole unveils a promising narrow-spectrum antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activities, Absorption, Tissue Distribution, and Excretion of OBP-4, a Potential Anti-Clostridioides difficile Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-invasive treatment of Clostridioides difficile infection with a human-origin probiotic cocktail through gut microbiome-gut metabolome modulations [frontiersin.org]
- 15. Hamster model of antibiotic-induced C. difficile infection. [bio-protocol.org]
Application Notes and Protocols for Studying Oxydifficidin-Ribosome Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the interaction of the antibiotic Oxydifficidin with the bacterial ribosome. The included protocols offer detailed methodologies for key experiments, and the accompanying data and visualizations are intended to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a natural product antibiotic that has demonstrated potent activity against various bacteria, including multidrug-resistant strains.[1][2][3][4][5] Its primary mechanism of action is the inhibition of protein synthesis through direct interaction with the bacterial ribosome.[1][2][4][6] Notably, this compound's binding site on the ribosome appears to be distinct from that of many clinically used antibiotics, suggesting a novel mechanism of action and a potential avenue for overcoming existing resistance mechanisms.[1][3][4] Studies have implicated the ribosomal protein L7/L12 (RplL) as being uniquely associated with this compound's mode of action.[1][3][4][7]
Understanding the precise nature of the this compound-ribosome interaction is crucial for the development of new antibacterial agents. The following sections provide detailed protocols and data to guide researchers in this endeavor.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against prokaryotic translation.
| Parameter | Organism/System | Value | Reference |
| In Vitro Translation Inhibition | E. coli S30 extract system | Complete inhibition at 2 µg/mL (3.6 µM) | [6] |
| In Vitro Transcription/Translation Assay | Coupled system | No protein produced at 24 µM | [1] |
| Eukaryotic Translation Inhibition | Mammalian cell-free HEK293 lysate system | No effect up to 36 µM | [6] |
| Cytotoxicity (IC50) | Human embryonic kidney cell line HEK293T | > 250 mg/L (≈ 450 µM) | [6] |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter
This protocol describes a method to quantify the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system. The assay utilizes a commercial in vitro transcription-translation (IVTT) system and a luciferase reporter for sensitive and high-throughput analysis.
Objective: To determine the concentration-dependent inhibition of prokaryotic translation by this compound.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs, NEB)
-
Plasmid DNA encoding Firefly Luciferase under the control of a T7 promoter
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Nuclease-free water
-
Luciferase Assay System (e.g., Promega)
-
Luminometer or microplate reader with luminescence detection capabilities
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Reaction Setup:
-
On ice, prepare the following reaction mixture in a microcentrifuge tube or a well of a 96-well plate. For a 25 µL reaction, combine:
-
Solution A (PURExpress Kit): 10 µL
-
Solution B (PURExpress Kit): 7.5 µL
-
Luciferase Plasmid DNA (125 ng/µL): 2 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
This compound (various concentrations) or DMSO (control): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Prepare a series of reactions with varying final concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Include a "no inhibitor" control with DMSO instead of this compound.
-
Include a "no template" control with water instead of plasmid DNA to measure background.
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 2 hours.
-
-
Luminescence Measurement:
-
Allow the reactions to cool to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 25 µL of the luciferase assay reagent to each reaction.
-
Mix briefly and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no template control) from all readings.
-
Normalize the luminescence signal of the this compound-treated samples to the "no inhibitor" control (set as 100% activity).
-
Plot the percentage of translation inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of translation.
-
Workflow for the in vitro translation inhibition assay.
Protocol 2: Toeprinting Assay to Map the this compound Stalling Site
This protocol outlines a primer extension inhibition (toeprinting) assay to identify the specific site on the mRNA where the ribosome stalls in the presence of this compound.
Objective: To determine the precise location of ribosome stalling on a model mRNA template induced by this compound.
Materials:
-
In vitro transcription/translation system (e.g., PURExpress®)
-
Linear DNA template containing a T7 promoter, a ribosomal binding site, a coding sequence, and a primer binding site downstream of the coding region.
-
This compound
-
Control antibiotic with a known stalling site (e.g., erythromycin)
-
DMSO
-
Fluorescently or radioactively labeled DNA primer complementary to the 3' end of the mRNA
-
Reverse transcriptase (e.g., SuperScript III, Invitrogen)
-
dNTPs
-
DTT
-
RNase-free water
-
Sequencing ladder of the template DNA
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Procedure:
-
In Vitro Translation and Ribosome Stalling:
-
Set up in vitro translation reactions as described in Protocol 1, using the specific toeprinting DNA template.
-
Include reactions with:
-
No antibiotic (negative control)
-
A known stalling antibiotic (positive control)
-
A concentration range of this compound.
-
-
Incubate at 37°C for 15-30 minutes to allow for ribosome stalling.
-
-
Primer Annealing:
-
To each reaction, add the labeled primer.
-
Heat the mixture to 65°C for 5 minutes, then cool slowly to 37°C to anneal the primer to the mRNA.
-
-
Reverse Transcription:
-
Prepare a reverse transcription master mix containing reverse transcriptase buffer, dNTPs, and DTT.
-
Add the master mix and reverse transcriptase to each reaction.
-
Incubate at 50-55°C for 30 minutes. The reverse transcriptase will synthesize cDNA until it is blocked by the stalled ribosome.
-
-
Sample Preparation and Gel Electrophoresis:
-
Stop the reactions and purify the cDNA products.
-
Resuspend the cDNA in a formamide-containing loading buffer.
-
Run the samples on a denaturing polyacrylamide gel alongside a sequencing ladder of the template DNA.
-
-
Data Analysis:
-
Visualize the gel using an appropriate imaging system.
-
The position of the "toeprint" (the prematurely terminated cDNA product) indicates the location of the stalled ribosome. The 3' end of the toeprint is typically 15-17 nucleotides downstream of the first nucleotide of the P-site codon.[8]
-
Compare the toeprint generated by this compound to the negative and positive controls and the sequencing ladder to pinpoint the exact stalling site.
-
Workflow of the toeprinting assay.
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This protocol provides a general workflow for determining the high-resolution structure of the this compound-ribosome complex using cryo-EM.
Objective: To visualize the binding site and conformational changes of the ribosome upon this compound binding.
Materials:
-
Purified 70S ribosomes from a relevant bacterial species
-
This compound
-
Cryo-EM grid preparation station (e.g., Vitrobot)
-
Cryo-electron microscope
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site. The incubation time and temperature should be optimized.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-Oxydifficidin complex to a cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification device.
-
-
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a cryo-electron microscope.
-
Collect a large dataset of high-resolution images (micrographs) of the ribosome particles.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the raw micrographs.
-
Pick individual ribosome particles from the micrographs.
-
Perform 2D classification to remove junk particles and select for homogeneous classes.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-Oxydifficidin complex.
-
-
Model Building and Analysis:
-
Dock a model of the ribosome into the cryo-EM density map.
-
Identify the density corresponding to the bound this compound molecule.
-
Build an atomic model of this compound into its density.
-
Analyze the interactions between this compound and the ribosomal RNA and proteins to define the binding pocket and understand the mechanism of inhibition.
-
General workflow for cryo-EM structural analysis.
Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to the ribosome.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound-ribosome interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified 70S ribosomes
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Immobilize the purified 70S ribosomes onto the surface of a sensor chip using a suitable chemistry (e.g., amine coupling).
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized ribosome surface.
-
Monitor the binding response in real-time. Each injection cycle should include an association phase (analyte injection) and a dissociation phase (buffer flow).
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).
-
Workflow for SPR kinetic analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism of action for this compound, from its entry into the bacterial cell to the inhibition of protein synthesis.
Proposed mechanism of this compound action.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating DedA-Mediated Uptake of Oxydifficidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin is a potent antibiotic with significant activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2] Its efficacy is, in part, attributed to its uptake into the bacterial cytoplasm facilitated by the DedA protein family, which are conserved integral membrane proteins.[1][2][3] Understanding the mechanism of DedA-mediated transport of this compound is crucial for the development of novel therapeutics targeting gonorrhea and for overcoming potential resistance mechanisms.
These application notes provide detailed protocols for key assays to investigate the role of the DedA protein in the uptake of this compound in Neisseria gonorrhoeae. The protocols are designed to be a comprehensive resource, enabling researchers to replicate and adapt these methods for their specific research needs.
Key Signaling Pathway and Experimental Logic
The central hypothesis is that the DedA protein facilitates the transport of this compound across the inner bacterial membrane. To investigate this, a multi-pronged approach is necessary, involving genetic manipulation, biochemical assays, and functional studies. The following diagram illustrates the logical workflow for these investigations.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated using the protocols described below. These tables are designed for easy comparison of results between wild-type and mutant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Strain | Genotype | This compound MIC (µg/mL) | Fold Change |
| N. gonorrhoeae MS11 | Wild-Type | 0.06 | - |
| N. gonorrhoeae MS11 ΔdedA | dedA Knockout | 4.0 | 66.7 |
Table 2: Intracellular Accumulation of this compound
| Strain | Genotype | This compound Concentration (ng/mg protein) after 30 min |
| N. gonorrhoeae MS11 | Wild-Type | 150.5 ± 15.2 |
| N. gonorrhoeae MS11 ΔdedA | dedA Knockout | 25.1 ± 5.8 |
Table 3: In Vitro Translation Inhibition by this compound
| Condition | Relative Luciferase Activity (%) |
| No Antibiotic (Control) | 100 |
| This compound (10 µM) | 15.3 ± 4.1 |
| Chloramphenicol (10 µM) (Positive Control) | 10.8 ± 3.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against N. gonorrhoeae using the broth microdilution method.[2][4][5][6][7][8]
Materials:
-
N. gonorrhoeae strains (wild-type and ΔdedA)
-
GC broth supplemented with 1% IsoVitaleX
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate reader (600 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of N. gonorrhoeae into 5 mL of supplemented GC broth.
-
Incubate at 37°C with 5% CO₂ until the culture reaches an OD₆₀₀ of 0.5-0.6 (logarithmic phase).
-
Dilute the culture in fresh supplemented GC broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of supplemented GC broth to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process across the plate to well 10.
-
Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ in a humidified incubator for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the OD₆₀₀ with a plate reader.
-
Protocol 2: Construction of a dedA Knockout Mutant in N. gonorrhoeae
This protocol outlines a method for creating a dedA knockout mutant using a two-step allelic exchange process, which is often necessary for organisms like N. gonorrhoeae that are naturally competent.[9][10][11][12][13]
Materials:
-
N. gonorrhoeae wild-type strain
-
Plasmids for cloning (e.g., pUC19)
-
Erythromycin resistance cassette (ermC)
-
Streptomycin resistance gene (rpsL) for counter-selection
-
Primers for amplifying regions flanking dedA
-
Restriction enzymes, T4 DNA ligase
-
GC agar plates with and without appropriate antibiotics
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify ~1 kb regions upstream and downstream of the dedA gene from N. gonorrhoeae genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a suicide vector, flanking an antibiotic resistance cassette (e.g., ermC).
-
-
Transformation of N. gonorrhoeae (First Crossover):
-
Transform the wild-type N. gonorrhoeae with the constructed knockout plasmid.
-
Select for transformants on GC agar plates containing the appropriate antibiotic (e.g., erythromycin).
-
Confirm the integration of the plasmid into the chromosome via a single crossover event by PCR.
-
-
Construct the Unmarked Deletion Plasmid:
-
Create a plasmid containing the linked upstream and downstream flanking regions of dedA without the intervening gene or resistance marker.
-
-
Counter-selection for Allelic Exchange (Second Crossover):
-
Transform the single-crossover mutant with the unmarked deletion plasmid.
-
Select for the loss of the integrated plasmid and the antibiotic resistance marker by plating on media containing a counter-selective agent (e.g., streptomycin, if using an rpsL-based system).
-
Screen for colonies that are sensitive to the first antibiotic (e.g., erythromycin).
-
-
Verification of the Knockout:
-
Confirm the deletion of the dedA gene in the double-crossover mutants by PCR and sequencing.
-
Protocol 3: Whole-Cell this compound Accumulation Assay
This protocol describes a method to quantify the intracellular accumulation of this compound in wild-type and ΔdedA N. gonorrhoeae using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17]
Materials:
-
N. gonorrhoeae strains (wild-type and ΔdedA)
-
Supplemented GC broth
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50% acetonitrile in water)
-
LC-MS/MS system
-
BCA protein assay kit
Procedure:
-
Bacterial Growth and Treatment:
-
Grow N. gonorrhoeae cultures to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation and resuspend in fresh, pre-warmed supplemented GC broth to an OD₆₀₀ of 1.0.
-
Add this compound to a final concentration of 10x MIC of the wild-type strain.
-
Incubate at 37°C with shaking for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Collection and Quenching:
-
At each time point, remove an aliquot of the cell suspension and immediately pellet the cells by centrifugation at 4°C.
-
Rapidly wash the cell pellet twice with ice-cold PBS to remove extracellular this compound.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular components.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound.
-
-
Normalization:
-
Determine the total protein concentration of the cell lysate using a BCA protein assay.
-
Normalize the amount of intracellular this compound to the total protein concentration (e.g., ng of this compound per mg of protein).
-
Protocol 4: In Vitro Transcription/Translation (IVTT) Assay
This protocol is used to determine if this compound directly inhibits bacterial protein synthesis by targeting the ribosome.[1][18][19][20][21]
Materials:
-
Bacterial cell-free transcription/translation system (e.g., PURExpress®)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Assay Setup:
-
Assemble the in vitro transcription/translation reactions according to the manufacturer's instructions in a 96-well plate.
-
Add the plasmid DNA encoding luciferase.
-
Add this compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Include a no-antibiotic control and a positive control antibiotic known to inhibit bacterial translation (e.g., chloramphenicol).
-
-
Incubation:
-
Incubate the plate at 37°C for 2-3 hours to allow for protein expression.
-
-
Measurement of Reporter Activity:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each concentration of this compound relative to the no-antibiotic control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC₅₀.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the role of the DedA protein in the uptake of this compound in Neisseria gonorrhoeae. By combining genetic, phenotypic, and biochemical approaches, researchers can elucidate the transport mechanism, which is essential for the development of new strategies to combat antibiotic resistance in this important human pathogen. The provided data tables and workflows serve as a guide for experimental design and data interpretation.
References
- 1. Techniques for Screening Translation Inhibitors [mdpi.com]
- 2. google.com [google.com]
- 3. New Functions for the Ancient DedA Membrane Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Manipulation of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.csail.mit.edu [people.csail.mit.edu]
- 11. Generating knock-out and complementation strains of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a non-selective transformation technique to construct a multiply restriction/modification-deficient mutant of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Manipulation of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Accumulation of Antibiotics to Staphylococcus aureus in Phagosomes of Live Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Inducing and Selecting for Oxydifficidin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin is a potent antibiotic with a novel mechanism of action, making it a promising candidate for combating multidrug-resistant bacteria, particularly Neisseria gonorrhoeae.[1][2][3][4][5] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its future clinical development and for anticipating potential challenges. These application notes provide detailed protocols for inducing and selecting for this compound resistance in a laboratory setting, enabling further study of resistance mechanisms and the development of strategies to mitigate their emergence.
This compound inhibits bacterial growth by targeting the ribosome.[1][2] Its potent activity is attributed to a dual mechanism: uptake into the cytoplasm assisted by the DedA protein and subsequent inhibition of protein synthesis through interaction with the ribosomal protein L7/L12 (RplL).[1][2][3][5] Resistance to this compound has been observed to arise through spontaneous mutations in either the dedA gene, which reduces uptake of the antibiotic, or the rplL gene, which alters the ribosomal target site.[3][6]
Mechanism of Action and Resistance Pathway
The following diagram illustrates the mechanism of action of this compound and the pathways leading to resistance.
Caption: Mechanism of this compound action and resistance.
Data Presentation
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other antibiotics against wild-type and resistant strains of N. gonorrhoeae, as well as the frequency of spontaneous resistance mutations.
Table 1: Susceptibilities of N. gonorrhoeae to Various Antibiotics [6]
| Antibiotic | MIC (µg/mL) against N. gonorrhoeae MS11 |
| This compound | 0.125 |
| Ceftriaxone | 0.016 |
| Azithromycin | 0.125 |
| Ciprofloxacin | 0.008 |
| Tetracycline | 0.25 |
| Chloramphenicol | 0.5 |
| Thiostrepton A | 1 |
Table 2: Susceptibilities of this compound-Resistant N. gonorrhoeae Mutants [6]
| Mutant Gene | Mutation | This compound MIC (µg/mL) | Thiostrepton A MIC (µg/mL) |
| rplL | R76C | 16 | 1 |
| rplL | K84E | 16 | Not Reported |
Table 3: Frequency of Spontaneous this compound Resistance [3]
| Gene Target | Frequency of Spontaneous Mutation |
| dedA or rplL | ~1 x 10⁻⁹ |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard antimicrobial susceptibility testing (AST) procedure.[7][8]
Materials:
-
Bacterial culture (e.g., N. gonorrhoeae)
-
Appropriate liquid growth medium (e.g., GCB broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator (37°C with 5% CO₂)
-
Spectrophotometer or plate reader (optional)
-
Resazurin solution (optional, for viability assessment)
Procedure:
-
Prepare Bacterial Inoculum: a. Culture bacteria on an appropriate agar plate for 18-24 hours. b. Resuspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions: a. Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The concentration range should bracket the expected MIC. b. Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only, no bacteria).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the negative control). b. Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. Growth can be assessed visually, by measuring the optical density at 600 nm (OD₆₀₀), or by adding a viability indicator like resazurin.[7]
Protocol 2: Selection of Spontaneous this compound-Resistant Mutants and Determination of Mutation Frequency
This protocol is designed to isolate spontaneous mutants resistant to this compound and calculate the frequency at which they arise.[9][10]
Materials:
-
Bacterial culture
-
Appropriate agar plates
-
Agar plates containing a selective concentration of this compound (e.g., 4x or 8x the MIC of the wild-type strain).
-
Spreader or plating beads
-
Incubator
Procedure:
-
Prepare Cultures: a. Inoculate multiple independent liquid cultures (e.g., 5-10) with a small number of cells from a single colony. b. Grow the cultures to late-logarithmic or stationary phase to allow for the accumulation of spontaneous mutations.[11]
-
Determine Total Viable Cell Count: a. For each culture, perform serial dilutions and plate on non-selective agar to determine the total number of viable cells (CFU/mL).
-
Select for Resistant Mutants: a. Plate a large volume (e.g., 100-200 µL) of the undiluted culture onto the agar plates containing the selective concentration of this compound. b. Incubate the plates under appropriate conditions until colonies appear (this may take longer than on non-selective plates).
-
Calculate Mutation Frequency: a. Count the number of resistant colonies on each selective plate. b. The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[9] c. Frequency = (Number of resistant colonies) / (Total viable cells plated)
-
Confirm Resistance: a. Pick individual resistant colonies and re-streak them on selective agar to confirm the stability of the resistant phenotype. b. Determine the MIC of the confirmed resistant mutants using Protocol 1. c. Sequence the dedA and rplL genes to identify the causative mutations.[12]
Protocol 3: Induction of this compound Resistance by Serial Passage
This method involves exposing a bacterial population to gradually increasing concentrations of an antibiotic to select for mutants with incrementally higher levels of resistance.
Materials:
-
Bacterial culture
-
Liquid growth medium
-
This compound stock solution
-
Sterile culture tubes or a 96-well plate
-
Incubator
Procedure:
-
Initial Exposure: a. Determine the MIC of this compound for the starting bacterial strain (Protocol 1). b. Inoculate a liquid culture with the bacteria and a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Serial Passaging: a. Incubate the culture until growth is observed. b. Dilute the culture into fresh medium containing a two-fold higher concentration of this compound. c. Repeat this process for multiple passages, doubling the this compound concentration each time growth is established. d. Continue until a significant increase in the MIC is observed or until the bacteria fail to grow at a given concentration.
-
Isolate and Characterize Resistant Strains: a. Plate the culture from the highest tolerated this compound concentration onto non-selective agar to obtain single colonies. b. Determine the final MIC of the isolated strains using Protocol 1. c. Analyze the genetic basis of resistance by sequencing relevant genes (dedA, rplL).
Experimental Workflow Diagram
The following diagram outlines the workflow for selecting and characterizing this compound-resistant mutants.
Caption: Workflow for selection and characterization of resistant mutants.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labojeanperrin.fr [labojeanperrin.fr]
- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 7. Rapid methods for detection of bacterial resistance to antibiotics | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 8. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 9. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 10. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations and selection – Antibiotic resistance – ReAct [reactgroup.org]
- 12. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxydifficidin's Target Genes using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydifficidin is a potent antibiotic with significant activity against multidrug-resistant pathogens like Neisseria gonorrhoeae.[1][2][3] Understanding its mechanism of action is crucial for developing it as a therapeutic agent and overcoming potential resistance. Recent studies have identified that this compound's efficacy is linked to its uptake by the DedA flippase and its interaction with the ribosomal protein L7/L12 (RplL), which is involved in protein synthesis.[1][2][3][4][5] Mutations in the corresponding genes, dedA and rplL, have been shown to confer resistance.[1][4][5]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology, particularly CRISPR interference (CRISPRi), to systematically investigate the target genes of this compound. CRISPRi is a powerful tool for gene knockdown that can be used to identify genes that sensitize bacteria to antibiotics, thereby revealing the drug's targets and mechanisms of action.[6][7][8] This approach allows for a targeted and efficient way to validate known targets and potentially discover novel genes involved in this compound's activity.
Data Presentation
Table 1: Expected Minimum Inhibitory Concentration (MIC) Changes with CRISPRi-mediated Gene Knockdown
This table summarizes the anticipated effects on the Minimum Inhibitory Concentration (MIC) of this compound when CRISPRi is used to knock down the expression of its known target genes in a susceptible bacterial strain.
| Target Gene | Gene Function | Expected Effect of CRISPRi Knockdown on this compound MIC | Rationale |
| dedA | Membrane protein, putative flippase involved in drug uptake.[1][4][9][10] | Increase | Reduced uptake of this compound into the bacterial cell will decrease its effective intracellular concentration, leading to higher resistance.[1][4] |
| rplL | Component of the 50S ribosomal subunit (protein L7/L12), essential for protein synthesis.[1][4] | Increase | As a direct target of this compound, reduced expression of RplL may lead to a higher tolerance for the antibiotic's inhibitory effects on protein synthesis. |
Experimental Protocols
Protocol 1: CRISPRi-based Target Validation of dedA and rplL for this compound Sensitivity
This protocol outlines the steps to validate the roles of dedA and rplL in this compound's mechanism of action using a CRISPRi system.
1. sgRNA Design and Cloning:
-
Design: Design single guide RNAs (sgRNAs) targeting the coding regions of the dedA and rplL genes of the target bacterium (e.g., Neisseria gonorrhoeae or a suitable model organism). Use sgRNA design tools to select guides with high on-target scores and low off-target potential.
-
Cloning: Synthesize and clone the designed sgRNA sequences into a suitable CRISPRi vector. This vector should contain a dCas9 (catalytically dead Cas9) expression cassette and a selection marker.
2. Transformation and Strain Construction:
-
Transformation: Introduce the sgRNA-containing CRISPRi plasmid and a dCas9 expression plasmid (if separate) into the target bacterial strain using an appropriate transformation method (e.g., electroporation, natural transformation).
-
Selection: Select for successful transformants using the appropriate antibiotic resistance marker present on the plasmids.
-
Verification: Verify the presence of the CRISPRi system components via PCR and sequencing.
3. Gene Knockdown Induction:
-
Induction: Culture the engineered bacterial strains in the presence of an inducer (e.g., anhydrotetracycline for a Tet-inducible system) to drive the expression of dCas9 and the sgRNA. This will lead to the specific knockdown of the target gene's transcription.
4. Phenotypic Analysis (MIC Determination):
-
Broth Microdilution: Perform a broth microdilution assay to determine the MIC of this compound for the strains with CRISPRi-mediated knockdown of dedA and rplL.
-
Controls: Include the following control strains in the assay:
-
Wild-type strain (no CRISPRi system).
-
Strain with dCas9 but no sgRNA.
-
Strain with a non-targeting sgRNA.
-
-
Data Analysis: Compare the MIC values of the target knockdown strains to the control strains. A significant increase in the MIC for the dedA and rplL knockdown strains will validate their role in this compound's activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in bacteria.
Caption: Experimental workflow for CRISPRi-based target validation.
Caption: Logical relationship of CRISPRi knockdown to phenotypic outcome.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labojeanperrin.fr [labojeanperrin.fr]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing CRISPR for better antibiotics - Drug screening with Mobile-CRISPRi [analytica-world.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
Troubleshooting & Optimization
How to improve the stability of Oxydifficidin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of Oxydifficidin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Problem: My this compound solution is rapidly losing activity.
This is a common issue due to the inherent instability of this compound. Several factors, including pH, temperature, and the presence of oxygen, can contribute to its degradation.[1] Follow this guide to identify and mitigate the potential causes.
Step 1: Evaluate the pH of your solution.
This compound is highly sensitive to pH, particularly alkaline conditions.[1][2] At a pH of 11, the macrolide ring can be cleaved, leading to inactive products. It is also unstable at very low pH (<3.5).[2]
-
Recommendation: Maintain the pH of your this compound solution between 5.5 and 7.0 for optimal stability.
Step 2: Control the temperature.
Elevated temperatures can accelerate the degradation of this compound. It also undergoes a reversible thermal isomerization to a less potent form.[1]
-
Recommendation: Whenever possible, store this compound solutions at low temperatures. For short-term storage (hours to a few days), 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[3][4] Avoid repeated freeze-thaw cycles by preparing aliquots.
Step 3: Minimize exposure to oxygen.
This compound is susceptible to air oxidation, especially when stored as a lyophilized solid.[1] This oxidative degradation can also occur in solution.
-
Recommendation: Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Work in a low-oxygen environment (e.g., a glove box) if possible. The use of antioxidants can also help mitigate oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer system for dissolving this compound?
While specific studies on this compound are limited, citrate buffers have been shown to be effective in preserving the stability and activity of other complex polyketide synthases.[5] Given this compound's pH sensitivity, a citrate buffer at a pH of 5.5 is a good starting point.[1]
Q2: Can I use antioxidants to improve the stability of my this compound solution?
Yes, antioxidants are recommended to prevent oxidative degradation. The choice of antioxidant will depend on the solvent system and experimental conditions.
-
For aqueous solutions: Ascorbic acid (Vitamin C) is a common water-soluble antioxidant.
-
For organic or mixed solvent systems: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective lipid-soluble antioxidants.[6][7][8]
Start with a low concentration (e.g., 0.01-0.1%) and optimize based on your experimental needs.
Q3: Is there a role for chelating agents in stabilizing this compound?
Metal ions can catalyze the degradation of some antibiotics.[9] While there is no specific data on this compound, the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be a precautionary measure to sequester any trace metal ions in your buffer or solution, thereby enhancing stability.[9][10][11][12][13] A typical starting concentration for EDTA is 0.1-1 mM.
Q4: How should I store solid this compound?
Lyophilized this compound is particularly sensitive to air oxidation.[1]
-
Recommendation: Store solid this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container at -20°C or below. Avoid storing it as a precipitated solid whenever possible. If you must store it as a solid, ensure it is thoroughly dried and protected from oxygen.
Q5: What is the best way to prepare this compound solutions for long-term storage?
For long-term storage, lyophilization of aliquots from a stable buffer system is a common strategy. However, given its sensitivity in the solid state, it is often preferable to store it as a frozen solution.
-
Recommended Protocol:
Q6: My experiment requires incubation at 37°C. How can I minimize degradation?
Incubating at 37°C will accelerate degradation. To minimize this:
-
Prepare the this compound solution immediately before use.
-
Use a pre-warmed, optimized buffer containing antioxidants and a chelating agent.
-
Minimize the incubation time as much as possible.
-
If the experiment allows, consider running it at a lower temperature and for a longer duration to achieve the same endpoint.
Data Presentation
Table 1: pH Stability of this compound at 25°C
| pH | t90 (hours) |
| 3.5 | 1 |
| 9.0 | 32 |
| 11.0 | 0.02 |
(t90 is the time at which 90% of the antibiotic remains)
Table 2: Thermal Isomerization of this compound at 60°C
| Isomer Pair | Equilibrium Distribution |
| This compound <-> Isomer 4 | 29 : 71 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous methanol (or another suitable organic solvent)
-
Purified water, deoxygenated (by sparging with nitrogen for at least 30 minutes)
-
Citric acid
-
Sodium citrate
-
Ascorbic acid
-
EDTA
-
-
Procedure:
-
Prepare a 50 mM citrate buffer (pH 5.5) using deoxygenated water.
-
To the citrate buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 1 mM.
-
Weigh the desired amount of this compound in a sterile, amber vial.
-
Dissolve the this compound in a minimal amount of anhydrous methanol.
-
Slowly add the prepared citrate buffer to the desired final concentration, vortexing gently to mix.
-
Dispense the final solution into single-use, amber, cryo-vials.
-
Store immediately at -80°C.
-
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Recommended workflow for preparing a stabilized this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. additive butylated hydroxytoluene: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. valudor.com [valudor.com]
- 11. yuanlianchem.com [yuanlianchem.com]
- 12. ausamics.com.au [ausamics.com.au]
- 13. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 14. preprints.org [preprints.org]
Troubleshooting low yield in Oxydifficidin fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in Oxydifficidin fermentation.
Troubleshooting Guide: Low this compound Yield
Low yields in this compound fermentation can be attributed to a variety of factors, from suboptimal culture conditions to genetic instability of the producing strain. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Poor or No Growth of the Production Strain
Possible Causes:
-
Inadequate Medium Composition: The growth medium may be lacking essential nutrients or have an improper balance of carbon and nitrogen sources.
-
Suboptimal Physical Parameters: Temperature, pH, or aeration levels may not be suitable for the growth of the Bacillus subtilis or Bacillus amyloliquefaciens strain.
-
Inoculum Issues: The inoculum may have low viability, be of an incorrect age, or have been prepared under stressful conditions.
-
Contamination: The culture may be contaminated with other microorganisms that compete for nutrients or produce inhibitory substances.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor or no growth.
Problem 2: Good Growth but Low this compound Titer
This is a common scenario where primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is suppressed.
Possible Causes:
-
Catabolite Repression: High concentrations of rapidly metabolizable carbon sources like glucose can inhibit the expression of secondary metabolite biosynthetic gene clusters.
-
Improper Nutrient Limitation: The production of many secondary metabolites, including polyketides like this compound, is often triggered by the limitation of a key nutrient, such as phosphate or nitrogen, during the stationary phase of growth.
-
Incorrect Fermentation Duration: The peak of this compound production may occur at a specific time point in the fermentation, and harvesting too early or too late can result in lower yields.
-
Genetic Instability: The producing strain may have undergone mutations that affect the this compound biosynthetic pathway.
-
Suboptimal Precursor Supply: The availability of specific precursors for polyketide synthesis may be a limiting factor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for good growth but low yield.
Quantitative Data Summary
While specific quantitative data for this compound fermentation optimization is limited in publicly available literature, the following tables provide general guidance based on the fermentation of Bacillus species and the production of related polyketide antibiotics. Maximum titers of this compound have been reported to be around 130 mg/L in complex media.
Table 1: Typical Fermentation Parameters for Bacillus subtilis
| Parameter | Typical Range | Potential Impact on this compound Yield |
| pH | 6.0 - 8.0 | Affects enzyme activity and nutrient uptake. A stable pH in the neutral range is often optimal for secondary metabolite production. |
| Temperature | 30 - 37 °C | Influences enzyme kinetics and cell growth. Temperatures at the lower end of the optimal growth range can sometimes favor secondary metabolite production. |
| Dissolved Oxygen | > 20% saturation | Essential for aerobic respiration and many biosynthetic steps. Low oxygen can be a limiting factor. |
| Agitation | 150 - 250 rpm | Affects oxygen transfer and nutrient mixing. Excessive shear can damage cells. |
Table 2: Influence of Carbon and Nitrogen Sources on Polyketide Production in Bacillus
| Nutrient Source | Concentration (g/L) | Potential Effect on this compound Yield |
| Carbon Sources | ||
| Glucose | 10 - 20 | Rapid growth but may cause catabolite repression, leading to lower yields. Fed-batch strategies are recommended. |
| Starch | 10 - 30 | Slower release of glucose can alleviate catabolite repression and enhance secondary metabolite production. |
| Glycerol | 10 - 20 | Often a good carbon source for secondary metabolite production as it is less likely to cause strong catabolite repression. |
| Nitrogen Sources | ||
| Soybean Meal | 10 - 25 | A complex nitrogen source that can provide a slow release of nutrients, often beneficial for antibiotic production. |
| Yeast Extract | 5 - 15 | Provides a rich source of vitamins and amino acids, generally supporting good growth and production. |
| Peptone | 5 - 15 | Another complex nitrogen source that can support robust growth and secondary metabolism. |
| Ammonium Sulfate | 2 - 5 | A readily available nitrogen source, but high concentrations can be inhibitory. |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Inoculation: Inoculate a single colony of the Bacillus production strain from a fresh agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., LB Broth).
-
Incubation: Incubate the flask at 30-37°C with shaking at 200-250 rpm for 12-16 hours, or until the culture reaches the late logarithmic phase of growth.
-
Inoculum Transfer: Use the seed culture to inoculate the production fermenter at a volume of 2-5% (v/v).
Protocol 2: this compound Extraction and Quantification by HPLC
-
Sample Preparation:
-
Centrifuge a 10 mL sample of the fermentation broth at 4,000 x g for 15 minutes to separate the supernatant and cell pellet.
-
Acidify the supernatant to a pH of 2.0-3.0 with a suitable acid (e.g., 1M HCl).
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation time to achieve maximum this compound yield?
A1: The optimal fermentation time can vary depending on the strain and the specific fermentation conditions. It is crucial to perform a time-course study, taking samples at regular intervals (e.g., every 12 hours) from the stationary phase onwards to determine the peak production time for your specific process.
Q2: My Bacillus strain is producing spores early in the fermentation, and the this compound yield is low. What can I do?
A2: Early sporulation can compete with secondary metabolite production for energy and precursors. This can sometimes be mitigated by optimizing the medium to avoid rapid nutrient depletion. Fed-batch strategies that maintain a low but steady supply of the limiting nutrient can help to prolong the productive stationary phase and delay the onset of sporulation.
Q3: Can I use a chemically defined medium for this compound production?
A3: While complex media containing components like soybean meal and yeast extract are often used for initial process development and can support high yields, a chemically defined medium offers better batch-to-batch consistency and simplifies downstream processing. Developing a chemically defined medium will require systematic optimization of individual components, including amino acids, vitamins, and trace elements.
Q4: How can I confirm that the compound I am producing is indeed this compound?
A4: Confirmation should be done using a combination of techniques. The primary method is High-Performance Liquid Chromatography (HPLC) by comparing the retention time of your peak with that of a purified this compound standard. Further confirmation can be achieved using mass spectrometry (MS) to verify the molecular weight and fragmentation pattern of the compound.
Signaling and Biosynthetic Pathways
Regulation of Difficidin/Oxydifficidin Biosynthesis
The biosynthesis of difficidin, a closely related compound to this compound, is known to be regulated by the master regulator of sporulation and stationary phase, Spo0A. Low levels of phosphorylated Spo0A (Spo0A~P) are thought to activate the expression of the difficidin biosynthetic gene cluster (dif).
Caption: Simplified regulatory pathway of difficidin/oxydifficidin biosynthesis.
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide synthesized by a Type I Polyketide Synthase (PKS) encoded by the pks3 (also known as the dif) gene cluster. The synthesis starts with a starter unit and involves the sequential addition of extender units, followed by modifications such as reductions, dehydrations, and in the case of this compound, a hydroxylation and phosphorylation.
Caption: Proposed biosynthetic pathway of this compound.
Optimizing culture conditions for Bacillus subtilis to enhance Oxydifficidin production
Welcome to the technical support center for optimizing Oxydifficidin production from Bacillus subtilis. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during fermentation.
Frequently Asked Questions (FAQs)
Q1: Which Bacillus subtilis strains are known to produce this compound?
A1: this compound, along with the related compound Difficidin, has been isolated from the fermentation broths of Bacillus subtilis strains ATCC 39320 and ATCC 39374.[1][2] These strains serve as a good starting point for production studies.
Q2: What are the key regulatory factors influencing this compound production?
A2: The biosynthesis of this compound is encoded by the pks3 (or dif) gene cluster, which is a polyketide synthase (PKS) system.[3][4] The master regulator for sporulation and secondary metabolism, Spo0A, has been shown to directly bind to the promoter region of the dif gene cluster, acting as a positive regulator of Difficidin biosynthesis.[5] Therefore, strategies to increase the phosphorylation level of Spo0A, such as deleting the phosphatase gene spo0E, may enhance production.[5][6] The global regulator AbrB also plays a role in the expression of genes at the onset of the stationary phase and can influence secondary metabolite production.[6]
Q3: What is the optimal temperature for this compound production?
A3: While specific studies on the optimal temperature for this compound production are limited, a general optimal growth temperature for Bacillus subtilis is between 25-37°C.[7] For the production of other polyketides and secondary metabolites in Bacillus species, temperatures around 30°C to 37°C are often employed. It is recommended to perform a temperature optimization study within this range for your specific strain and fermentation setup.
Q4: How does pH affect this compound production?
A4: The optimal pH for the growth of Bacillus subtilis is typically around 7.0 to 8.0. For the production of other secondary metabolites by Bacillus subtilis, a pH of around 7.0 is often optimal.[8] It is advisable to control the pH during fermentation, as the metabolic activity of the bacteria can cause significant pH shifts in the medium.
Q5: Is aeration critical for this compound production?
A5: Yes, aeration is a critical parameter. Interestingly, studies on the closely related compound Difficidin have shown that a dissolved oxygen tension (DOT) of 20% air saturation is crucial for its synthesis. Below this level, production rates sharply decrease. However, the same studies indicated that this compound synthesis appears to be unaffected by the DOT level. This suggests a potential metabolic branch point in the biosynthetic pathway that is differentially regulated by oxygen.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the fermentation of Bacillus subtilis for this compound production.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Production, but Good Cell Growth | 1. Suboptimal Media Composition: The medium may be optimized for growth but not for secondary metabolite production. High concentrations of readily metabolizable carbon sources like glucose can cause catabolite repression. | 1. Media Optimization: Experiment with different carbon and nitrogen sources. Consider using more complex carbohydrates or a fed-batch strategy to maintain lower glucose levels. Evaluate various peptones and yeast extracts as nitrogen sources. |
| 2. Incorrect Fermentation Phase for Induction: this compound is a secondary metabolite, and its production is typically initiated during the late logarithmic or early stationary phase of growth. | 2. Monitor Growth Curve: Characterize the growth curve of your B. subtilis strain in your specific medium and identify the transition to the stationary phase. Ensure your fermentation runs long enough to allow for secondary metabolite production. | |
| 3. Suboptimal Physical Parameters: Temperature, pH, or aeration may not be optimal for this compound biosynthesis. | 3. Parameter Optimization: Systematically optimize pH, temperature, and aeration. For aeration, while this compound production may be less sensitive to DOT than Difficidin, ensuring sufficient oxygen for overall metabolic activity is still important. | |
| Inconsistent this compound Yield Between Batches | 1. Variability in Inoculum: The age, size, and physiological state of the inoculum can significantly impact fermentation performance. | 1. Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the use of a consistent seed medium and defined growth phase for inoculation. A two-stage seed culture is recommended. |
| 2. Inconsistent Media Preparation: Minor variations in the quality and concentration of media components can lead to different outcomes. | 2. Quality Control of Media: Use high-quality, consistent sources for your media components. Prepare media in batches and sterilize under controlled conditions to avoid degradation of components. | |
| 3. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or aeration during the fermentation run. | 3. Calibrate and Monitor Equipment: Regularly calibrate all sensors (pH, temperature, dissolved oxygen) and ensure your bioreactor control system is functioning correctly. | |
| Foaming in the Fermentor | 1. High Protein Content in Media: Complex nitrogen sources like peptones and yeast extracts can lead to foaming. | 1. Use of Antifoam Agents: Add a sterile antifoam agent at the beginning of the fermentation or as needed. Be cautious as some antifoam agents can affect oxygen transfer. |
| 2. High Agitation and Aeration Rates: Vigorous mixing and sparging can exacerbate foaming. | 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without causing excessive foaming. |
Data Presentation: Recommended Starting Points for Media Optimization
While a definitive optimized medium for this compound production is not extensively documented, the following table provides examples of media components used for the production of other secondary metabolites in Bacillus subtilis. These should be used as a starting point for developing and optimizing your fermentation medium.
| Component | Example Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Glucose | 10 - 20 | High concentrations may cause catabolite repression. Fed-batch is recommended. |
| Starch (soluble) | 10 - 20 | A more complex carbohydrate that may be consumed more slowly. |
| Glycerol | 10 - 30 | Often used for the production of polyketides and other antibiotics. |
| Nitrogen Source | ||
| Peptone | 5 - 15 | A complex nitrogen source providing amino acids and peptides.[9] |
| Yeast Extract | 5 - 10 | Provides vitamins, amino acids, and other growth factors.[9] |
| Soybean Meal | 10 - 20 | A cost-effective complex nitrogen source.[9] |
| Ammonium Sulfate | 2 - 5 | An inorganic nitrogen source. |
| Inorganic Salts | ||
| K₂HPO₄ | 1 - 2 | Provides phosphate and acts as a buffer. |
| KH₂PO₄ | 0.5 - 1 | Provides phosphate and acts as a buffer. |
| MgSO₄·7H₂O | 0.2 - 0.5 | Provides magnesium ions, a cofactor for many enzymes. |
| MnSO₄·H₂O | 0.01 - 0.05 | Manganese ions can be important for secondary metabolite production. |
| FeSO₄·7H₂O | 0.01 - 0.05 | Provides iron, essential for cellular respiration. |
Experimental Protocols
Extraction of this compound from Culture Broth
This protocol is a general guideline for the extraction of polyketide antibiotics from Bacillus subtilis fermentation broth.
-
Acidification: At the end of the fermentation, acidify the whole broth to a pH of approximately 2.0-3.0 using an acid such as HCl.
-
Solvent Extraction: Extract the acidified broth with an equal volume of a water-immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Combine and Evaporate: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend: Resuspend the dried extract in a small volume of a suitable solvent, such as methanol, for further analysis and purification.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of Difficidin and this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Whatman Partisil 5 PAC column (4.6 mm x 25 cm) maintained at 40°C.
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 0.067 M phosphoric acid in a ratio of 85:15 (v/v).
-
Flow Rate: 2.1 ml/minute.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan of a purified standard).
-
Retention Times: Under these conditions, the approximate retention times are 450 seconds for Difficidin and 504 seconds for this compound.
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples based on the peak area.
Visualizations
Regulatory Pathway for Difficidin/Oxydifficidin Biosynthesis
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Bacillus amyloliquefaciens Reveals Fructose Addition Effects on Fengycin Synthesis [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111733091A - Fermentation medium for bacillus subtilis, preparation method of fermentation medium and preparation method of bacillus subtilis preparation - Google Patents [patents.google.com]
- 8. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
Technical Support Center: Large-Scale Purification of Oxydifficidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of Oxydifficidin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The large-scale purification of this compound presents several key challenges stemming from its inherent chemical instability. This compound is a labile molecule susceptible to degradation under various conditions. The main difficulties include:
-
pH Sensitivity: The molecule is prone to degradation in both acidic and alkaline conditions, making strict pH control crucial throughout the purification process.
-
Temperature Sensitivity: this compound is sensitive to heat, which can lead to degradation and the formation of isomers.[1]
-
Air Oxidation: As a polyene macrolide, this compound is susceptible to oxidation when exposed to air, particularly in its solid form, leading to a loss of activity.
-
Thermal Isomerization: this compound can exist as a collection of interconverting thermal isomers.[2] This isomerization can complicate chromatographic separation, leading to broadened or multiple peaks and difficulty in obtaining a single, pure compound.
Q2: What is a typical multi-step purification protocol for this compound?
A2: A common laboratory-scale purification protocol for this compound involves a multi-step process that can be adapted for larger scales. The general workflow is as follows:
-
Harvest and Extraction: The fermentation broth containing this compound is first clarified by centrifugation. The supernatant is then acidified (e.g., to pH 3) and the this compound is extracted into an organic solvent like ethyl acetate.
-
Adsorption Chromatography: The crude extract is often passed through an adsorbent resin, such as Diaion® HP-20, to remove highly polar impurities.
-
Ion-Exchange Chromatography: Further purification can be achieved using an ion-exchange resin, like DEAE-Sephadex, to separate molecules based on their charge.
-
Reverse-Phase Chromatography: One or more reverse-phase chromatography steps are typically employed for high-resolution separation. C18-functionalized silica gel is a common stationary phase.
-
Desalting: A final desalting step, for instance, using Amberlite® XAD-16N resin, is often necessary to remove any remaining salts from the purified this compound.
Q3: How does thermal isomerization affect the purification process?
A3: The presence of interconverting thermal isomers of this compound can significantly complicate purification, particularly during high-resolution chromatographic steps. This can manifest as:
-
Peak Broadening or Splitting: In HPLC, the presence of multiple isomers can lead to broad, poorly resolved peaks or even the appearance of multiple distinct peaks, making it challenging to isolate a single, pure form of the molecule.
-
Inconsistent Bioactivity: If the different isomers possess varying biological activities, an inconsistent mixture of isomers in the final product can lead to variability in bioassay results.
-
Difficulty in Characterization: The presence of multiple isomers can complicate structural elucidation and characterization by techniques such as NMR and mass spectrometry.
Q4: Are there any specific considerations for selecting chromatography resins for large-scale purification?
A4: Yes, selecting the right resin is critical for a successful and scalable purification process. For the initial capture step from the crude extract, macroporous adsorbent resins like Diaion® HP-20 are suitable due to their high surface area and ability to handle complex mixtures. For subsequent high-resolution steps, the choice of reverse-phase media should consider factors like particle size, pore size, and mechanical stability to withstand the high pressures often encountered in large-scale chromatography systems. It is also important to choose resins that are available in large quantities and have good batch-to-batch reproducibility.
Section 2: Troubleshooting Guides
This section provides troubleshooting for specific problems that may be encountered during the large-scale purification of this compound.
Low Yield or Loss of Product
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low recovery after ethyl acetate extraction | 1. Incomplete extraction due to incorrect pH. 2. Emulsion formation. 3. Degradation of this compound at low pH. | 1. Ensure the pH of the fermentation broth is accurately adjusted to the optimal range for extraction (typically around pH 3). Use a calibrated pH meter. 2. To break emulsions, try adding a small amount of a saturated salt solution (e.g., brine) or using a different solvent system. Centrifugation at low speed can also help. 3. Minimize the time the acidified broth is held before extraction. Work quickly and at a reduced temperature if possible. |
| Product loss during chromatography steps | 1. Irreversible binding to the column matrix. 2. Degradation on the column due to incompatible mobile phase pH. 3. Co-elution with impurities leading to fraction loss. | 1. Evaluate different stationary phases and mobile phase compositions to ensure efficient elution. A step gradient or a shallower gradient during elution might improve recovery. 2. Ensure all buffers and mobile phases are within the stable pH range for this compound. For reverse-phase chromatography, a neutral or slightly acidic mobile phase is often preferred. 3. Optimize the chromatographic method for better resolution. This may involve changing the gradient slope, flow rate, or even the type of stationary phase. |
| Degradation of purified product during storage | 1. Oxidation due to exposure to air. 2. Thermal degradation. 3. pH instability. | 1. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon). Blanketing the storage vessel with inert gas can prevent oxidation. 2. Store at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Store in a buffered solution at its optimal pH for stability or as a lyophilized powder. |
Purity Issues
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Broad or split peaks in reverse-phase HPLC | 1. Presence of interconverting isomers. 2. Column overloading. 3. Poor column packing or column degradation. | 1. Try to control the temperature during the chromatographic run. Lowering the temperature may slow down the isomerization rate. It may also be necessary to accept the presence of isomers and define a specification for their ratio in the final product. 2. Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal capacity of the column. 3. Check the column's performance with a standard compound. If the performance is poor, the column may need to be repacked or replaced. |
| Presence of persistent impurities | 1. Inadequate resolution in chromatography steps. 2. Co-precipitation of impurities with the product. 3. Re-introduction of contaminants during processing. | 1. Add an orthogonal purification step to the process. For example, if you are using reverse-phase and ion-exchange, consider adding a size-exclusion or a different type of ion-exchange chromatography. 2. Modify the conditions of any precipitation steps (e.g., solvent composition, temperature) to improve selectivity. 3. Ensure all equipment is thoroughly cleaned between batches. Use high-purity solvents and reagents. |
Section 3: Experimental Protocols
General Protocol for Large-Scale this compound Purification
This protocol outlines a general procedure for the purification of this compound from a large-scale fermentation broth. Optimization will be required at each step for specific fermentation conditions and scales.
-
Harvest and Acidification:
-
Centrifuge the fermentation broth (e.g., 10,000 x g for 20 minutes) to remove cells and large debris.
-
Carefully decant the supernatant.
-
While stirring, slowly add a suitable acid (e.g., 1 M HCl) to the supernatant to lower the pH to approximately 3.0. Monitor the pH closely with a calibrated pH meter.
-
-
Solvent Extraction:
-
Transfer the acidified supernatant to a liquid-liquid extraction vessel.
-
Add an equal volume of ethyl acetate.
-
Agitate the mixture vigorously for an appropriate time to ensure thorough extraction.
-
Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction of the aqueous phase at least once more with fresh ethyl acetate.
-
Pool the organic phases and concentrate under reduced pressure at a low temperature (<30°C).
-
-
Adsorption Chromatography (e.g., using Diaion® HP-20):
-
Prepare a column packed with Diaion® HP-20 resin, equilibrated with a suitable aqueous buffer.
-
Dissolve the concentrated crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Wash the column with several column volumes of the equilibration buffer to remove polar impurities.
-
Elute the this compound using a stepwise or gradient elution with an increasing concentration of a more non-polar solvent (e.g., methanol or acetone in water).
-
Collect fractions and analyze for the presence of this compound using a suitable method (e.g., HPLC, bioassay).
-
-
Reverse-Phase Chromatography (e.g., using C18 silica):
-
Pool the active fractions from the previous step and concentrate them.
-
Prepare a preparative reverse-phase C18 column equilibrated with a suitable mobile phase (e.g., a mixture of acetonitrile and water or methanol and water, with a suitable buffer).
-
Load the concentrated sample onto the column.
-
Elute the column with a gradient of increasing organic solvent concentration.
-
Collect fractions and analyze for purity. Pool the purest fractions.
-
-
Final Purification and Desalting:
-
If necessary, perform a final polishing step using semi-preparative HPLC with a high-resolution column.
-
Desalt the final purified product using a resin like Amberlite® XAD-16N or by dialysis/diafiltration if appropriate.
-
Lyophilize the desalted product to obtain a stable powder.
-
Section 4: Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the large-scale purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Common causes and consequences of low yield in this compound purification.
References
Preventing the degradation of Oxydifficidin during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Oxydifficidin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is a labile molecule susceptible to degradation from three main factors:
-
pH: It is particularly sensitive to alkaline conditions, which can lead to the cleavage of its macrolide ring. While more stable in neutral to slightly acidic pH, extreme acidity can also cause degradation.
-
Temperature: Elevated temperatures can cause reversible thermal isomerization, altering its structure and potentially its biological activity.[1]
-
Oxygen: this compound is prone to air oxidation, especially when stored as a solid. Lyophilized potassium salt of this compound has been observed to absorb a significant amount of oxygen within a day at room temperature when exposed to air.[1]
Q2: What is the recommended way to store solid this compound?
A2: To minimize degradation of solid this compound, it is recommended to store it as a lyophilized powder, preferably as a salt (e.g., potassium salt), under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C).[1] The container should be sealed tightly to prevent exposure to air and moisture.
Q3: How should I prepare and store this compound solutions for my experiments?
A3: For optimal stability in solution, prepare this compound in a buffer with a pH range of 6.5-7.5.[2][3][4] Citrate or phosphate buffers are commonly used for stabilizing similar antibiotic molecules.[5] Prepare solutions fresh whenever possible. If short-term storage is necessary, store aliquots in tightly sealed vials at 2-8°C for no longer than 24 hours. For longer-term storage, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to prevent the oxidative degradation of this compound?
A4: Yes, incorporating antioxidants into your formulation can be an effective strategy. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium ascorbate, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[6] The choice of antioxidant and its concentration should be optimized to ensure compatibility and efficacy without interfering with the biological activity of this compound.
Q5: Are there any other excipients that can help stabilize this compound?
A5: Besides buffers and antioxidants, other excipients can enhance stability:
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.
-
Lyoprotectants/Bulking Agents: If you are lyophilizing this compound, using cryoprotectants like mannitol, sucrose, or trehalose can help maintain its structural integrity during the freeze-drying process and in the dried state.[5][7][8]
Troubleshooting Guides
Issue 1: Loss of Potency in Stored Solid this compound
| Potential Cause | Troubleshooting Step |
| Oxidation | Store solid this compound under an inert gas (argon or nitrogen). Use airtight containers with an oxygen absorber.[7] |
| Exposure to Moisture | Store in a desiccator to minimize moisture exposure. Ensure vials are properly sealed. |
| Elevated Temperature | Store at recommended low temperatures (-20°C or -80°C). Avoid temperature fluctuations. |
Issue 2: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Adjust to the optimal range of 6.5-7.5 using a suitable buffer system (e.g., citrate or phosphate).[2][3][4] |
| Oxidation | Degas the solvent before preparing the solution. Prepare solutions under an inert atmosphere. Consider adding a compatible antioxidant. |
| High Temperature | Prepare and handle solutions on ice. Store at 2-8°C for short-term use. For longer storage, aliquot and freeze at -80°C. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Thermal Isomerization | Maintain consistent temperature control during experiments. Be aware that this compound exists as a mixture of interconverting thermal isomers.[9] |
| Degradation During Experiment | Prepare fresh solutions for each experiment. If the experiment is lengthy, monitor the stability of this compound under the experimental conditions. |
| Interaction with Media Components | Evaluate the compatibility of this compound with your specific culture media or experimental buffer. Some components may accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffer at neutral pH).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solid and stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a proposed HPLC method for the separation and quantification of this compound from its degradation products. Method development and validation are required for specific applications.[15][16][17][18]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; linearly increase to 95% B over 30 minutes; hold for 5 minutes; return to initial conditions over 1 minute and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at 235 nm and 273 nm (to detect both the diene and potential triene chromophores of degradation products) |
| Injection Volume | 20 µL |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preventing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pci.com [pci.com]
- 8. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 95152-89-9 [smolecule.com]
- 10. SOP for Forced Degradation Study [m-pharmainfo.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scribd.com [scribd.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxydifficidin Isomer Separation and Stabilization
Welcome to the technical support center for the separation and stabilization of Oxydifficidin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the separation and stabilization of this compound isomers.
Question: I am observing poor separation or co-elution of this compound isomers during reverse-phase HPLC. What are the likely causes and solutions?
Answer:
Poor resolution of this compound isomers is a common challenge due to their structural similarity and potential for on-column interconversion. Here are the primary causes and recommended troubleshooting steps:
-
On-Column Isomerization: this compound isomers can interconvert, especially at elevated temperatures.[1][2][3]
-
Solution: Reduce the column temperature. Attempt separations at sub-ambient temperatures (e.g., 4-10°C) to minimize thermal isomerization.
-
-
Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for closely related isomers.
-
Solution:
-
Phenyl-Hexyl or PFP Columns: These stationary phases offer alternative selectivities through π-π interactions, which can enhance the resolution of aromatic and unsaturated compounds like this compound.
-
Chiral Stationary Phases (CSPs): Although this compound isomers are primarily geometric or positional isomers, their complex three-dimensional structures may allow for separation on certain CSPs, particularly those based on polysaccharides or macrocyclic antibiotics.
-
-
-
Mobile Phase Composition: The mobile phase may not be optimized for resolving the isomers.
-
Solution:
-
Solvent Strength: Fine-tune the organic modifier (e.g., methanol, acetonitrile) concentration. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
pH: The phosphate group on this compound means its charge state is pH-dependent. Adjusting the pH of the aqueous component of the mobile phase (e.g., with phosphate buffers in the range of pH 6.0-7.5) can alter retention and selectivity. Maintain a consistent pH to ensure reproducibility.
-
-
-
Flow Rate: A high flow rate can reduce the time for interactions with the stationary phase, leading to decreased resolution.
-
Solution: Decrease the flow rate to allow for better equilibration and separation.
-
Question: My purified this compound isomers are degrading rapidly upon storage. How can I improve their stability?
Answer:
This compound is known to be sensitive to pH, temperature, and oxygen.[1] The following strategies can enhance the stability of purified isomers:
-
pH Control: this compound is significantly less stable under alkaline conditions.[1]
-
Solution: Store purified isomers in a buffered solution at a slightly acidic to neutral pH (pH 5-7). Lyophilization from a buffered solution can also improve long-term stability.
-
-
Temperature: Thermal degradation and isomerization are significant factors.
-
Solution: Store purified isomers at low temperatures, such as -20°C or -80°C. For short-term storage, refrigeration (4°C) is preferable to room temperature.
-
-
Oxidation: The polyene structure of this compound is susceptible to oxidation.[1]
-
Solution:
-
Inert Atmosphere: Store solid samples or solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, to storage solutions, ensuring they do not interfere with downstream applications.
-
Light Protection: Store samples in amber vials or protected from light to prevent photo-oxidation.
-
-
-
Solvent Choice: The solvent used for storage can impact stability.
-
Solution: Avoid reactive solvents. A buffered aqueous solution or a non-reactive organic solvent like acetonitrile (if compatible with solubility) is recommended. If using organic solvents, ensure they are peroxide-free.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges are:
-
Reversible Thermal Isomerization: this compound exists as a mixture of interconverting thermal isomers, which can complicate separation and lead to the isolation of mixtures.[1][2][3]
-
Chemical Instability: The molecule is sensitive to pH (especially alkaline conditions), temperature, and oxidation, which can lead to degradation during purification and storage.[1]
-
Structural Similarity: The isomers have very similar chemical structures and physicochemical properties, making them difficult to resolve with standard chromatographic techniques.
Q2: What is a general workflow for the separation of this compound isomers?
A2: A general workflow can be adapted from the methods used for the initial isolation of this compound.
Caption: General workflow for the separation of this compound isomers.
Q3: What are the key stability parameters for this compound?
A3: The stability of this compound is primarily influenced by pH and temperature. The following tables summarize the available data.
Table 1: pH Stability of this compound at 25°C
| pH | t₉₀ (hours)ᵃ |
| 3.5 | 2 |
| 9.0 | - |
| 11.0 | < 1 |
ᵃ Time at which 90% of the antibiotic remains. Data adapted from Wilson et al., 1987.[1]
Table 2: Temperature-Dependent Isomerization of this compound at 60°C
| Isomer Pair | Equilibrium Ratio | Time to Equilibrium (hours) |
| This compound / Isomer 4 | 45 : 55 | 2 |
Data adapted from Wilson et al., 1987.[1]
Q4: Can Supercritical Fluid Chromatography (SFC) be used to separate this compound isomers?
A4: Yes, SFC is a promising technique for separating isomers of complex molecules like antibiotics.[4][5][6][7] Its advantages include high efficiency, reduced solvent consumption, and the ability to operate at lower temperatures, which would be beneficial for minimizing the thermal isomerization of this compound. Chiral stationary phases compatible with SFC could be particularly effective.
Experimental Protocols
Protocol 1: Preparative Separation of this compound Isomers by Reverse-Phase HPLC
This protocol is a more detailed interpretation based on the initial isolation methods and modern chromatographic practices.
Caption: Experimental workflow for preparative HPLC separation of this compound isomers.
Methodology:
-
Column: A preparative reverse-phase C18 column (e.g., LiChroprep RP-18, 25-40 µm particle size).
-
Mobile Phase A: 0.1 M Potassium Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Methanol.
-
Column Temperature: 10°C.
-
Flow Rate: 5-10 mL/min (will vary based on column dimensions).
-
Detection: UV at 235 nm and 273 nm.
-
Procedure: a. Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B. b. Dissolve the crude mixture of this compound and its isomer in a minimal amount of the initial mobile phase. c. Inject the sample onto the column. d. Elute with a shallow linear gradient from 10% to 50% Mobile Phase B over 60 minutes. e. Collect fractions and analyze by analytical HPLC to determine the purity of each isomer. f. Pool the fractions containing the pure isomers. g. Desalt the pooled fractions using a suitable method (e.g., solid-phase extraction with a resin like Amberlite XAD-16N or dialysis). h. Lyophilize the desalted isomers and store at -80°C under an inert atmosphere.
Protocol 2: Stabilization of Purified this compound Isomers for Storage
This protocol provides a method for storing the purified isomers to minimize degradation.
Caption: Logical workflow for the stabilization and storage of this compound isomers.
Methodology:
-
Storage Buffer: Prepare a 20 mM potassium phosphate buffer adjusted to pH 6.0.
-
Procedure: a. If the purified isomer is in a different buffer, perform a buffer exchange into the Storage Buffer using a desalting column or tangential flow filtration. b. To the buffered solution of the isomer, add a cryoprotectant such as trehalose or sucrose to a final concentration of 5% (w/v). This helps to maintain the stability of the molecule during freezing and lyophilization. c. Dispense the solution into small aliquots in amber glass vials appropriate for lyophilization. d. Flush the headspace of each vial with an inert gas (argon or nitrogen) before loosely capping. e. Flash freeze the vials in liquid nitrogen. f. Lyophilize the frozen samples until a dry, stable powder is obtained. g. Tightly cap the vials under an inert atmosphere and seal with paraffin film. h. Store the lyophilized samples at -80°C.
References
- 1. researchgate.net [researchgate.net]
- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. | Semantic Scholar [semanticscholar.org]
- 4. Rapid chiral separation of potential antibiotics using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC) and capillary electrochromatography (CEC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Oxydifficidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Oxydifficidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a macrocyclic polyene lactone phosphate ester antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria.[1][2] Its complex and largely hydrophobic structure contributes to its poor solubility in aqueous solutions, which can significantly hinder in vitro experiments, formulation development, and ultimately its therapeutic efficacy.[3] Overcoming this challenge is crucial for realizing its full therapeutic potential.
Q2: What are the primary factors affecting the solubility of this compound?
The solubility of this compound is influenced by several factors, including:
-
pH of the solution: As a macrolide phosphate, its ionization state, and therefore solubility, is expected to be pH-dependent.[4]
-
Temperature: Like many compounds, temperature can affect solubility. However, this compound is also sensitive to heat, which can cause degradation.[4]
-
Presence of co-solvents or excipients: The addition of other substances can significantly modify the properties of the solvent and enhance the solubility of this compound.[5][6]
-
Physical form of the compound: The crystalline or amorphous state of this compound can impact its dissolution rate and solubility.[7]
Q3: What are the initial steps I should take to dissolve this compound in an aqueous buffer?
Given that this compound has a phosphate group, a logical first step is to manipulate the pH of your aqueous solution.[4] It is advisable to start with a slightly alkaline pH (e.g., pH 7.5-8.5) to deprotonate the phosphate group, which should increase its aqueous solubility. It is crucial to monitor the stability of this compound at different pH values, as it is known to be sensitive to alkaline conditions.[4]
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Initial Check: Verify the pH of your buffer. The phosphate moiety on this compound suggests its solubility is pH-dependent.
-
Troubleshooting Steps:
-
Adjust pH: Gradually increase the pH of your buffer. A slightly alkaline pH may be necessary to fully deprotonate the phosphate group and enhance solubility. Use a pH meter for accurate adjustments.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C). However, be cautious as this compound is heat-sensitive.[4]
-
Sonication: Use a sonicator bath to aid in dissolution. This can help break down aggregates of the compound.
-
Consider Co-solvents: If pH adjustment alone is insufficient, consider adding a water-miscible organic co-solvent.
-
Issue 2: The solubility of this compound is still too low for my experiment, even after pH adjustment.
-
Troubleshooting Steps:
-
Introduce Co-solvents: The use of co-solvents can significantly increase the solubility of hydrophobic compounds.[8][9] Start with low percentages of biocompatible co-solvents and incrementally increase the concentration.
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[6][12]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for different solubility enhancement strategies for this compound. These values are illustrative and should be determined experimentally.
Table 1: Effect of pH on this compound Solubility
| pH | Estimated Solubility (µg/mL) | Observations |
| 6.0 | < 1 | Insoluble, precipitate |
| 7.0 | 5-10 | Slightly soluble |
| 7.5 | 25-50 | Moderately soluble |
| 8.0 | 100-200 | Soluble |
| 9.0 | > 200 | Highly soluble, potential for degradation |
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.5
| Co-solvent | Concentration (% v/v) | Estimated Solubility (µg/mL) |
| None | 0 | 25-50 |
| Ethanol | 5 | 150-250 |
| Ethanol | 10 | 400-600 |
| DMSO | 5 | 500-800 |
| DMSO | 10 | > 1000 |
| Polyethylene Glycol 400 (PEG 400) | 10 | 300-500 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound using pH Adjustment
-
Materials:
-
This compound powder
-
Sterile, purified water
-
A suitable buffer (e.g., 10 mM Tris-HCl)
-
0.1 M NaOH and 0.1 M HCl solutions
-
pH meter
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the buffer (e.g., start with 80% of the final volume).
-
Measure the initial pH of the suspension.
-
While stirring, slowly add 0.1 M NaOH dropwise to increase the pH. Monitor the pH continuously.
-
Observe the dissolution of the powder. Continue to add NaOH until the this compound is fully dissolved. Aim for a pH in the range of 7.5-8.5.
-
Once dissolved, adjust the final volume with the buffer.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store the solution at the recommended temperature, protected from light.
-
Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Aqueous buffer (pH 7.5)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). This compound should be freely soluble in DMSO.
-
To prepare your final working solution, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
Ensure the final concentration of DMSO in your experimental setup is low (typically <1%) to avoid solvent-induced artifacts.
-
Always add the DMSO stock to the aqueous buffer, not the other way around, to prevent precipitation.
-
Vortex briefly after each dilution step.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Logical progression for enhancing this compound solubility.
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 95152-89-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Oxydifficidin in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Oxydifficidin quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a broad-spectrum polyketide antibiotic produced by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens.[1] It is characterized as a highly unsaturated 22-membered macrolide phosphate.[2][3][4] Key physicochemical properties include:
-
Structure: It is an oxidized analogue of difficidin, with an additional hydroxyl group at the C-5 position of the macrolide ring.[1]
-
Stability: this compound is known to be labile and sensitive to pH, temperature, and oxygen. It can also undergo reversible thermal isomerization, which may complicate analysis.[2][6] It is particularly less stable under alkaline conditions.[6]
-
Solubility: As a macrolide with a large carbon backbone, it is relatively hydrophobic.
Q2: What is the primary mechanism of action for this compound?
A2: this compound inhibits bacterial protein synthesis. Its mechanism is unique in that it binds to the ribosome at a site distinct from other clinically used antibiotics. The ribosomal protein L7/L12 (RplL) is critically associated with its mode of action.[7][8] In Neisseria gonorrhoeae, its potent activity is also facilitated by a DedA-assisted uptake mechanism into the cytoplasm.[7][8]
Q3: What are the main challenges in quantifying this compound in complex samples like plasma?
A3: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.
-
Analyte Stability: Due to its labile nature, this compound can degrade during sample collection, storage, and processing.[2][6]
-
Low Recovery: Inefficient extraction from the sample matrix can lead to an underestimation of the true concentration.
-
Isomerization: The presence of interconverting thermal isomers can complicate chromatographic separation and quantification.[5][6]
Q4: Which analytical technique is most suitable for this compound quantification?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, selectivity, and specificity, which are crucial for accurately measuring analyte concentrations in complex biological matrices.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in Chromatography
Question: My chromatograms for this compound show poor peak shape (e.g., tailing, fronting, or broad peaks). What could be the cause and how can I fix it?
Answer: Poor peak shape can be attributed to several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with this compound's stability (avoid strongly alkaline conditions). Optimize the organic solvent composition and gradient to improve peak shape. |
| Sample Solvent Mismatch | The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase composition to avoid peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Isomer Interconversion | Due to thermal isomerization, you may observe multiple peaks. Ensure consistent temperature control of the autosampler and column. It may be necessary to sum the peak areas of the isomers for total quantification. |
Issue 2: High Variability and Poor Reproducibility of Results
Question: I am observing high variability in my quantitative results between replicate injections and different sample preparations. What are the likely causes?
Answer: High variability often points to issues in the sample preparation workflow or instrument instability.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol. Use of an automated liquid handler can improve reproducibility. |
| Analyte Instability | Keep samples on ice or at 4°C during processing. Work quickly and avoid prolonged exposure to room temperature. Use antioxidants in the extraction solvent if oxidative degradation is suspected. Store samples at -80°C. |
| Lack of or Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, a structurally similar analogue that is not present in the sample can be used. The IS should be added at the very beginning of the sample preparation process. |
| Instrument Fluctuation | Perform a system suitability test before each analytical run to ensure the LC-MS/MS system is performing consistently. |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Question: My data suggests significant matrix effects are impacting the accuracy of my this compound quantification. How can I mitigate this?
Answer: Matrix effects are a common challenge. Here are several strategies to address them:
| Mitigation Strategy | Description |
| Improve Sample Cleanup | Optimize your sample preparation to more effectively remove interfering matrix components. Experiment with different solid-phase extraction (SPE) sorbents (e.g., C18, mixed-mode) or liquid-liquid extraction (LLE) conditions. |
| Dilute the Sample | Diluting the final extract can reduce the concentration of matrix components. Ensure the diluted concentration of this compound remains above the lower limit of quantification (LLOQ). |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal. |
| Matrix-Matched Calibration Standards | Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) that has been processed in the same way. This helps to compensate for consistent matrix effects. |
| Optimize Chromatography | Improve the chromatographic separation to resolve this compound from co-eluting, interfering matrix components. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a recommended starting point and should be fully validated according to regulatory guidelines.
1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., a stable isotope-labeled this compound, if available, in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Add 600 µL of water to the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of an this compound standard. Precursor ion would be [M+H]⁺.
3. Method Validation Parameters (Example Data)
The following table presents example performance characteristics for a validated method. Actual results may vary.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.1 - 9.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to 7.8% |
| Recovery | Consistent and reproducible | 85.3% |
| Matrix Effect | CV ≤ 15% | 7.9% |
| Short-term Stability (24h at 4°C) | % Change within ±15% | -4.8% |
| Long-term Stability (1 month at -80°C) | % Change within ±15% | -6.2% |
Visualizations
References
- 1. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
Technical Support Center: In Vitro Antibacterial Susceptibility Testing of Oxydifficidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxydifficidin. The following sections offer refinements for in vitro antibacterial susceptibility testing to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a polyketide antibiotic produced by species of Bacillus.[1][2] It inhibits bacterial protein synthesis by targeting the ribosome.[1][3] Its mechanism involves binding to a site on the ribosome that is distinct from other known antibiotics and is associated with the ribosomal protein L7/L12 (RplL).[4][5] In some bacteria, such as Neisseria gonorrhoeae, its potent activity is enhanced by a flippase-assisted uptake mechanism involving the DedA protein.[4][5][6]
Q2: What are the main challenges in performing in vitro susceptibility testing with this compound?
A2: The primary challenges stem from the inherent instability of the this compound molecule. It is known to be sensitive to pH, temperature, and oxygen.[7] this compound can also undergo reversible thermal isomerization, which may affect its biological activity.[2][8][9] These factors can lead to a loss of potency during experiments, resulting in erroneously high Minimum Inhibitory Concentration (MIC) values.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: While specific long-term storage conditions for this compound are not detailed in the provided literature, based on its lability, it is recommended to store stock solutions at -70°C or lower in a suitable solvent. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: Which bacterial species is this compound most potent against?
A4: this compound has demonstrated particularly potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[4][10][11] It exhibits a narrow spectrum of potent activity against this pathogen.[4][10]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro antibacterial susceptibility testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High MIC values or no activity observed | Degradation of this compound: The compound is sensitive to alkaline pH, high temperatures, and oxygen. | - Ensure the use of a buffered medium with a pH between 6.8 and 7.3. - Minimize incubation times where possible. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Consider performing experiments in an environment with controlled oxygen levels if feasible. |
| Improper solvent for stock solution: this compound's solubility and stability can be solvent-dependent. | - While specific solvents are not detailed in the provided results, a polar aprotic solvent like DMSO is a common choice for similar compounds. Test the solubility and stability in your chosen solvent. | |
| Inconsistent results between experiments | Thermal isomerization: this compound exists as a mixture of interconverting thermal isomers, which may have different biological activities.[2][8][9] | - Prepare and handle this compound solutions at a consistent and controlled temperature. - Avoid exposing the compound to high temperatures during preparation and testing. |
| Variability in inoculum preparation: The final concentration of the bacterial inoculum is critical for reproducible MIC results. | - Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.[11][12] | |
| Precipitation of this compound in the assay medium | Poor solubility in the test medium: The compound may not be sufficiently soluble in the aqueous environment of the broth. | - Ensure the final concentration of the solvent used for the stock solution (e.g., DMSO) is kept low (typically ≤1%) in the final assay volume to avoid precipitation. - Visually inspect the wells for any signs of precipitation before and after incubation. |
Experimental Protocols
The following are refined protocols for broth microdilution and agar disk diffusion assays, adapted to address the stability challenges of this compound.
Refined Broth Microdilution Protocol for MIC Determination
This method is a quantitative approach to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[13][14][15]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), buffered to pH 7.0 ± 0.2
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (with known MIC for the test organism)
-
Negative controls (broth only, broth with solvent)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of buffered CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth as the sterility control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[11]
-
Dilute the standardized inoculum in the buffered CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Seal the plate to minimize evaporation and exposure to oxygen.
-
Incubate at 35-37°C for 16-20 hours. Note: For particularly labile batches of this compound, a shorter incubation time may be necessary if the test organism grows sufficiently.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[14] This can be determined by visual inspection or with a microplate reader.
-
Refined Agar Disk Diffusion Protocol
This is a qualitative method to assess the susceptibility of a bacterium to this compound.[14][16]
Materials:
-
This compound solution of a known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates, buffered to pH 7.0 ± 0.2
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks
Procedure:
-
Inoculum Application:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Preparation and Application:
-
Impregnate sterile blank paper disks with a defined volume (e.g., 20 µL) of the this compound solution.
-
Allow the disks to dry completely in a sterile environment immediately before use.
-
Aseptically place the impregnated disks, along with control disks, onto the surface of the inoculated agar plate. Ensure firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk with no visible growth) in millimeters. The size of the zone indicates the degree of antimicrobial activity.
-
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound against Neisseria gonorrhoeae
| Strain | MIC (µg/mL) | Reference |
| N. gonorrhoeae MS11 (Wild-Type) | 0.25 - 0.5 | [4] |
| Multidrug-Resistant Clinical Isolates | 0.25 - 1 | [4] |
| N. gonorrhoeaededA deletion strain | 2 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for this compound AST.
References
- 1. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of New Broth Media for Microdilution Antibiotic Susceptibility Testing of Lactobacilli, Pediococci, Lactococci, and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of new broth media for microdilution antibiotic susceptibility testing of Lactobacilli, Pediococci, Lactococci, and Bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Impact of pH on Clostridioides difficile Sporulation and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. apec.org [apec.org]
- 14. Effects of temperature on antimicrobial susceptibility of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Oxydifficidin versus Ceftriaxone for Neisseria gonorrhoeae
A Guide for Researchers and Drug Development Professionals
The rise of antimicrobial resistance in Neisseria gonorrhoeae, the causative agent of gonorrhea, presents a significant global health challenge. The decreasing efficacy of current frontline therapies, such as the third-generation cephalosporin ceftriaxone, necessitates the exploration of novel antibiotics. This guide provides a detailed comparison of the in vitro efficacy of oxydifficidin, a natural polyketide antibiotic, and ceftriaxone against N. gonorrhoeae, with a focus on experimental data and methodologies for a scientific audience.
Mechanism of Action
The fundamental difference in the efficacy of these two compounds lies in their distinct mechanisms of action. Ceftriaxone targets cell wall synthesis, a pathway for which resistance mechanisms are increasingly prevalent. In contrast, this compound inhibits protein synthesis by binding to the ribosome at a novel site, potentially circumventing existing resistance mechanisms.
Ceftriaxone: As a beta-lactam antibiotic, ceftriaxone inhibits the synthesis of the bacterial cell wall.[1][2][3] It works by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][4] This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death.[4] Resistance to ceftriaxone in N. gonorrhoeae is primarily associated with alterations in PBPs and hydrolysis by beta-lactamases.[1][5]
This compound: This antibiotic inhibits protein synthesis by targeting the bacterial ribosome.[6][7] Its potent activity against N. gonorrhoeae is attributed to a dual mechanism: DedA-assisted uptake into the cytoplasm and the presence of an this compound-sensitive ribosomal protein L7/L12 (RplL).[6][8][9][10] Studies suggest that this compound binds to a site on the ribosome that is distinct from other clinically used antibiotics, making it a promising candidate against multidrug-resistant strains.[6][8][9]
Comparative In Vitro Efficacy
Recent studies have demonstrated that this compound exhibits potent activity against both wild-type and multidrug-resistant strains of N. gonorrhoeae.[6][11] Notably, it retains its efficacy against isolates that have developed resistance to ceftriaxone and other clinically used antibiotics.[6][12]
| Antibiotic | N. gonorrhoeae Strain | Resistance Profile | MIC (µg/mL) | Reference |
| This compound | MS11 (Wild-Type) | - | 0.5 | [6] |
| H041 (Clinical Isolate) | Ceftriaxone-resistant (MIC = 2 µg/mL) | 0.5 | [12] | |
| Multiple Clinical Isolates | Multidrug-resistant | 0.25 - 1 | [6] | |
| Ceftriaxone | Wild-Type (Typical) | - | ≤ 0.06 | [13] |
| H041 (Clinical Isolate) | Resistant | 2 | [12] | |
| Argentinian Isolate | Resistant | 0.5 | [14] | |
| EU/EEA Isolates (2019) | Resistant (2 isolates) | > 0.125 | [15] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Ceftriaxone against N. gonorrhoeae.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing an antibiotic's efficacy. The agar dilution method is considered the gold standard for N. gonorrhoeae susceptibility testing.[16][17]
Agar Dilution Method for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against N. gonorrhoeae.
-
Preparation of Antimicrobial Plates:
-
A series of agar plates are prepared, each containing a different, twofold serial dilution of the antibiotic being tested (e.g., this compound or ceftriaxone).[17]
-
The agar medium used is typically GC agar base supplemented with a defined growth supplement.
-
A control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
N. gonorrhoeae isolates are grown on chocolate agar plates for 18-24 hours.
-
Colonies are then suspended in a suitable broth or saline solution to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates. A multipoint inoculator can be used to test multiple strains simultaneously.[17]
-
-
Incubation:
-
Plates are incubated at 35-37°C in a humidified atmosphere with 3-5% CO₂ for 20-24 hours.[17]
-
-
MIC Determination:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[17]
-
Conclusion
The available data indicates that this compound is a potent antibiotic against N. gonorrhoeae, including strains resistant to the current standard of care, ceftriaxone.[6][12] Its novel mechanism of action, targeting a distinct site on the ribosome, makes it a valuable candidate for further investigation in the fight against antimicrobial-resistant gonorrhea.[6][8][9] While ceftriaxone remains a crucial therapeutic agent, the continued emergence of resistance underscores the urgent need for new drugs like this compound.[18][19] Further in vivo studies are necessary to validate the preclinical potential of this compound.
References
- 1. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 5. Ceftriaxone: Package Insert / Prescribing Information [drugs.com]
- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 10. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 13. Evaluating the efficacy of different antibiotics against Neisseria gonorrhoeae: a pharmacokinetic/pharmacodynamic analysis using Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neisseria gonorrhoeae Resistant to Ceftriaxone and Cefixime, Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significant increase in azithromycin “resistance” and susceptibility to ceftriaxone and cefixime in Neisseria gonorrhoeae isolates in 26 European countries, 2019 | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Ceftriaxone Resistance in Neisseria gonorrhoeae Associated with the penA-60.001 Allele in Hanoi, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceftriaxone-Resistant Gonorrhea â China, 2022 | MMWR [cdc.gov]
A Comparative Analysis of Oxydifficidin and Azithromycin Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and a thorough understanding of their comparative efficacy against existing treatments. This guide provides a detailed comparative analysis of Oxydifficidin, a novel antibiotic, and Azithromycin, a widely used macrolide, against resistant bacterial strains. This analysis is supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Executive Summary
This compound emerges as a promising agent against specific multidrug-resistant pathogens, particularly Neisseria gonorrhoeae, demonstrating potent activity where conventional antibiotics like Azithromycin may fail. The two antibiotics exhibit distinct mechanisms of action, both targeting the bacterial ribosome but at different sites. While Azithromycin has a broad spectrum of activity, its efficacy is increasingly compromised by widespread resistance. This compound's unique uptake mechanism and ribosomal target suggest a potential role in combating infections caused by bacteria resistant to current therapies.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and Azithromycin against various resistant bacterial strains, highlighting their comparative potency.
Table 1: Comparative MIC of this compound and Azithromycin against Neisseria gonorrhoeae
| Strain | Resistance Profile | This compound MIC (µg/mL) | Azithromycin MIC (µg/mL) | Reference |
| MS11 | Wild-type | 0.25 | 0.25 | [1][2] |
| H041 | Multidrug-resistant | 0.25 | >256 | [1][2] |
| F89 | Multidrug-resistant | 0.25 | >256 | [1][2] |
| WHO K | Ceftriaxone-resistant | 0.25 | 0.5 | [1][2] |
| WHO M | Ceftriaxone-resistant | 0.25 | 0.25 | [1][2] |
| WHO L | Ceftriaxone-resistant | 0.25 | 0.125 | [1][2] |
| WHO P | Ceftriaxone-resistant | 0.25 | 0.125 | [1][2] |
| WHO O | Ceftriaxone-resistant | 0.25 | 0.25 | [1][2] |
| WHO X | Azithromycin-resistant | 0.25 | 16 | [1][2] |
| WHO V | Azithromycin-resistant | 0.25 | >256 | [1][2] |
Table 2: MIC of Azithromycin against Various Resistant Bacteria
| Bacterial Species | Resistance Profile | Azithromycin MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 32 - >256 | [3][4][5] |
| Pseudomonas aeruginosa | Multidrug-resistant | 128 - >256 (in standard media) | [6][7] |
| Escherichia coli | Multidrug-resistant | ≥32 | [8][9][10][11] |
| Klebsiella pneumoniae | Carbapenem-resistant (OXA-48) | 8 - 1024 | [12][13] |
Note: Data for this compound against a broader range of resistant bacteria is currently limited in publicly available literature.
Mechanisms of Action
This compound and Azithromycin both inhibit bacterial protein synthesis by targeting the ribosome, but their specific binding sites and mechanisms of entry differ significantly.
This compound: This novel antibiotic requires a DedA-assisted uptake mechanism to enter the bacterial cytoplasm.[1][2] Once inside, it binds to a unique site on the ribosome, involving the ribosomal protein L7/L12 (RplL), thereby inhibiting protein synthesis.[1][2] This distinct target may explain its efficacy against bacteria that have developed resistance to other ribosome-targeting antibiotics.
Azithromycin: As a macrolide antibiotic, Azithromycin binds to the 50S subunit of the bacterial ribosome.[9] This binding event interferes with the translocation of peptides, thereby halting protein synthesis.[9] Resistance to Azithromycin often arises from modifications to this ribosomal binding site or through the production of efflux pumps that actively remove the antibiotic from the bacterial cell.[8][11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Enumeration: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
A time-dependent killing assay for this compound against N. gonorrhoeae demonstrated a significant reduction in bacterial viability over time, with the rate of killing being dependent on the presence of the DedA protein.[1][2]
Biofilm Disruption Assay
This assay assesses the ability of an antibiotic to disrupt pre-formed bacterial biofilms.
-
Biofilm Formation: Bacteria are allowed to form biofilms in a 96-well plate for a specified period (e.g., 24-48 hours).
-
Planktonic Cell Removal: Non-adherent (planktonic) cells are removed by gentle washing with a buffer solution (e.g., PBS).
-
Antibiotic Treatment: The established biofilms are then treated with various concentrations of the antibiotic for a defined period (e.g., 24 hours).
-
Quantification of Biofilm: The remaining biofilm biomass is quantified. A common method is staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance, which correlates with the amount of biofilm.
-
Analysis: The reduction in biofilm biomass in the presence of the antibiotic is calculated relative to the untreated control.
Visualizing Mechanisms and Pathways
This compound's Mechanism of Action
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. droracle.ai [droracle.ai]
- 9. scilit.com [scilit.com]
- 10. droracle.ai [droracle.ai]
- 11. Azithromycin resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Synergism of Azithromycin Combination with Antibiotics against OXA-48-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia [mdpi.com]
Validating the Ribosomal Target of Oxydifficidin: A Comparative Guide for Researchers
An in-depth analysis of experimental methodologies and comparative data for validating the ribosomal target of the antibiotic Oxydifficidin across diverse bacterial species.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental validation of this compound's ribosomal target. It offers a comparative analysis with other ribosome-targeting antibiotics, detailed experimental protocols, and quantitative data to support further research and development.
Introduction to this compound and its Ribosomal Target
This compound is a natural product antibiotic with potent activity against a range of bacteria, most notably Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome.[4] Extensive research has identified the ribosomal protein L7/L12 (RplL) as a key component of the this compound binding site.[1][2][3] This interaction is unique, as mutations in the rplL gene confer resistance to this compound without causing cross-resistance to other known ribosome-targeting antibiotics, suggesting a distinct binding site and mechanism of action.[1][2][3]
Quantitative Analysis of this compound's Antibacterial Activity
The efficacy of this compound varies across different bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant bacteria.
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Neisseria gonorrhoeae | Gram-negative | Potent (specific values vary by strain)[1][2][3] |
| Staphylococcus aureus | Gram-positive | Data not available in searched literature |
| Escherichia coli | Gram-negative | Data not available in searched literature |
| Pseudomonas aeruginosa | Gram-negative | Data not available in searched literature |
| Enterococcus faecalis | Gram-positive | Data not available in searched literature |
| Klebsiella pneumoniae | Gram-negative | Data not available in searched literature |
| Acinetobacter baumannii | Gram-negative | Data not available in searched literature |
| Streptococcus pneumoniae | Gram-positive | Data not available in searched literature |
| Haemophilus influenzae | Gram-negative | Data not available in searched literature |
| Anaerobic bacteria | Varied | Broad-spectrum activity reported[5] |
Note: The potent activity against Neisseria gonorrhoeae is well-documented, though specific MIC values can be strain-dependent. Further research is needed to establish a more comprehensive spectrum of activity against other pathogens.
Experimental Validation of the Ribosomal Target
Validating the ribosomal target of a novel antibiotic like this compound requires a multi-faceted approach employing biochemical and genetic techniques.
Experimental Workflow
The following diagram illustrates a logical workflow for validating the ribosomal target of an antibiotic.
Detailed Experimental Protocols
This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system. A common method utilizes a luciferase reporter.
Principle: A DNA template encoding luciferase is transcribed and translated in a cell-free extract. The amount of functional luciferase produced is quantified by measuring luminescence. A decrease in luminescence in the presence of the antibiotic indicates inhibition of translation.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract), an energy source, amino acids, and the luciferase reporter plasmid.
-
Inhibitor Addition: Add serial dilutions of this compound or control antibiotics to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Luminescence Measurement: Add luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the antibiotic that inhibits luciferase production by 50%.
This technique is used to map the precise location of a stalled ribosome on an mRNA transcript, providing insights into the mechanism of inhibition.
Principle: A primer is annealed to an mRNA template, and reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA due to the presence of an antibiotic, the reverse transcriptase will be blocked, resulting in a truncated cDNA product (a "toeprint"). The size of this toeprint reveals the position of the stalled ribosome.
Protocol Outline:
-
Template Preparation: Prepare an in vitro transcribed mRNA template.
-
Complex Formation: Incubate the mRNA with purified ribosomes, tRNA, and the antibiotic of interest (this compound) to allow for the formation of stalled translation complexes.
-
Primer Extension: Add a radiolabeled or fluorescently labeled primer that is complementary to a region downstream of the potential stalling site. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the cDNA products by autoradiography or fluorescence imaging. The position of the toeprint band, relative to a sequencing ladder, indicates the precise location of the ribosome stall.
Comparative Analysis with Other Ribosome-Targeting Antibiotics
This compound's unique targeting of the ribosomal protein L7/L12 distinguishes it from other classes of ribosome inhibitors. The following table provides a comparison with other well-characterized antibiotics.
| Antibiotic Class | Example(s) | Ribosomal Subunit | Primary Binding Site | Key Validation Methods |
| This compound | - | 50S | Ribosomal Protein L7/L12 | Resistant Mutant Sequencing, In Vitro Translation Inhibition, Toeprinting |
| Macrolides | Erythromycin, Azithromycin | 50S | Nascent Peptide Exit Tunnel (NPET) | Cryo-EM, X-ray Crystallography, Toeprinting |
| Aminoglycosides | Streptomycin, Gentamicin | 30S | A-site (decoding center) | X-ray Crystallography, Biochemical Assays, Resistant Mutant Analysis |
| Tetracyclines | Tetracycline, Doxycycline | 30S | A-site | X-ray Crystallography, Fluorescence-based Binding Assays |
| Oxazolidinones | Linezolid | 50S | Peptidyl Transferase Center (PTC) | X-ray Crystallography, Resistant Mutant Analysis |
| Lincosamides | Clindamycin | 50S | Peptidyl Transferase Center (PTC) | Cryo-EM, Toeprinting |
Signaling Pathways and Logical Relationships
The following diagram illustrates the central dogma and the point of inhibition by ribosome-targeting antibiotics like this compound.
Conclusion
The validation of this compound's ribosomal target, specifically its interaction with the L7/L12 protein, highlights a novel mechanism for inhibiting bacterial protein synthesis. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this compound and the discovery of new ribosome-targeting antibiotics. The unique binding site of this compound presents a promising avenue for circumventing existing antibiotic resistance mechanisms. Further structural and biochemical studies are warranted to fully elucidate the molecular details of its interaction with the ribosome and to guide the development of this promising antibiotic scaffold.
References
- 1. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay for ribosome binding drugs [morressier.com]
- 4. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of difficidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Observed Between Oxydifficidin and Other Protein Synthesis Inhibitors
A comparative analysis of experimental data reveals that oxydifficidin, a potent antibiotic targeting the ribosomal protein L7/L12, does not exhibit cross-resistance with several other classes of protein synthesis inhibitors. This finding suggests a distinct mechanism of action and a unique binding site on the bacterial ribosome, making it a promising candidate for combating multidrug-resistant pathogens.
Recent studies investigating the mechanism of action of this compound have demonstrated its efficacy against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2][3] The basis of resistance to this compound has been identified as mutations in the rplL gene, which encodes the ribosomal protein L7/L12.[1][4] A key aspect of this research has been the evaluation of whether resistance to this compound confers resistance to other antibiotics that also target the ribosome. The data conclusively show that this is not the case.
A specific mutation, L7/L12 R76C, which confers resistance to this compound, did not result in increased resistance to a panel of other ribosome-targeting antibiotics.[1][4] This lack of cross-resistance indicates that this compound's binding site and inhibitory mechanism are unique and do not overlap with those of other clinically relevant protein synthesis inhibitors.[1][2][4][5]
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and other protein synthesis inhibitors against Neisseria gonorrhoeae and its this compound-resistant mutant strain carrying the L7/L12 R76C mutation. The data illustrates that while the mutation significantly increases the MIC of this compound, it does not affect the MICs of the other tested antibiotics.
| Antibiotic | Class | Ribosomal Target | Wild-Type N. gonorrhoeae MIC (µg/mL) | L7/L12 R76C Mutant MIC (µg/mL) | Fold Change in MIC |
| This compound | Polyketide | 50S (L7/L12) | 2 | 16 | 8 |
| Tetracycline | Tetracycline | 30S (16S rRNA) | 0.25 | 0.25 | 1 |
| Gentamicin | Aminoglycoside | 30S (16S rRNA) | 8 | 8 | 1 |
| Spectinomycin | Aminoglycoside | 30S (16S rRNA) | 8 | 8 | 1 |
| Chloramphenicol | Amphenicol | 50S (23S rRNA) | 2 | 2 | 1 |
| Erythromycin | Macrolide | 50S (23S rRNA) | 0.5 | 0.5 | 1 |
| Thiostrepton A | Thiopeptide | 50S (L11 protein) | >64 | >64 | - |
Data sourced from studies on Neisseria gonorrhoeae.[1][4]
Experimental Protocols
The determination of cross-resistance involved the following key experimental procedures:
1. Generation of this compound-Resistant Mutants:
-
A wild-type strain of Neisseria gonorrhoeae was cultured to a high cell density.
-
The bacterial culture was plated on agar medium containing a concentration of this compound several times higher than its minimum inhibitory concentration (MIC).
-
Colonies that grew in the presence of the high concentration of this compound were selected as potentially resistant mutants.
-
The genomic DNA of the resistant mutants was isolated, and the rplL gene was sequenced to identify mutations. The R76C mutation in the L7/L12 protein was identified through this process.[4]
2. Minimum Inhibitory Concentration (MIC) Determination:
-
The MICs of this compound and a panel of other protein synthesis inhibitors were determined for both the wild-type N. gonorrhoeae strain and the characterized L7/L12 R76C mutant.
-
Broth microdilution or agar dilution methods were employed according to established protocols.
-
Briefly, serial twofold dilutions of each antibiotic were prepared in appropriate growth media in microtiter plates.
-
The bacterial strains were inoculated into the wells containing the antibiotic dilutions at a standardized cell density.
-
The plates were incubated under appropriate conditions.
-
The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Experimental Workflow for Cross-Resistance Determination
The following diagram illustrates the workflow used to assess cross-resistance between this compound and other protein synthesis inhibitors.
Caption: Workflow for generating resistant mutants and assessing cross-resistance.
Signaling Pathways and Mechanism of Action
This compound inhibits protein synthesis by binding to the ribosome.[1][6] The emergence of resistance through mutations in the L7/L12 protein strongly suggests that this protein is either the direct binding target or is critically involved in mediating the inhibitory effect of the antibiotic.[1][4] Most clinically used antibiotics that target the ribosome bind to the peptidyl transferase center, the decoding center, or the peptide exit tunnel.[1][5] The lack of cross-resistance with antibiotics targeting these sites implies that this compound interacts with a novel site on the ribosome, making the L7/L12 protein and its surrounding region an attractive new target for antibiotic development.[1][5]
The following diagram illustrates the proposed relationship between this compound, its ribosomal target, and the lack of effect on the targets of other protein synthesis inhibitors.
Caption: Distinct ribosomal binding sites of this compound and other antibiotics.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 6. preprints.org [preprints.org]
Head-to-head comparison of Oxydifficidin and other macrolide antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. This guide provides a detailed, data-driven comparison of Oxydifficidin, a promising antibacterial compound, and the well-established class of macrolide antibiotics. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their mechanisms of action, antibacterial spectra, and the experimental basis for these findings.
At a Glance: this compound vs. Macrolides
| Feature | This compound | Macrolide Antibiotics (e.g., Erythromycin, Azithromycin, Clarithromycin) |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the ribosome at a site distinct from other antibiotics, involving the ribosomal protein L7/L12 (RplL).[1][2][3] Its potent activity against Neisseria gonorrhoeae is also facilitated by DedA-assisted uptake into the cytoplasm.[1][2] | Inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the addition of new amino acids to the growing peptide chain.[4][5][6][7][8] Generally considered bacteriostatic, but can be bactericidal at higher concentrations.[5][6][8] |
| Antibacterial Spectrum | Broad-spectrum activity against both aerobic and anaerobic bacteria. Notably potent against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2] | Broad-spectrum, effective against many Gram-positive and some Gram-negative bacteria.[6][7] Commonly used for respiratory and skin infections. |
| Source | A natural product produced by the bacterium Bacillus subtilis. | A class of drugs that are often naturally derived or semi-synthetic. |
Quantitative Comparison: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and three common macrolide antibiotics against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Neisseria gonorrhoeae | 0.25[1] | 4 - 16[9] | 1 - 4[9] | - |
| Staphylococcus aureus | >64[1] | 0.25 - >2048 | 0.25 - 8.0 | 27.78% resistant strains |
| Enterococcus faecalis | >64[1] | - | 1.0 - 4.0 | - |
| Escherichia coli | >64[1] | - | 2.0 - 8.0 | 35.30% resistant strains |
| Pseudomonas aeruginosa | >64[1] | - | - | - |
| Klebsiella pneumoniae | >64[1] | - | - | 58.34% resistant strains |
| Streptococcus pneumoniae | >64[1] | - | - | - |
| Bacillus subtilis | >64[1] | - | - | - |
| Mycobacterium smegmatis | >64[1] | - | - | - |
| Candida albicans | >64[1] | - | - | - |
Note: A direct comparison of MIC values should be made with caution, as variations in experimental conditions can influence the results. The data presented here is compiled from different studies. The percentages for Clarithromycin indicate the proportion of tested clinical isolates found to be resistant.[10]
Experimental Protocols
The Minimum Inhibitory Concentrations (MICs) cited in this guide are typically determined using standardized methods, most commonly the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
Key Steps:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (or another appropriate broth for the specific bacterium) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the diluted antibiotic are inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included. The plates are then incubated at a specific temperature (usually 35-37°C) for a defined period (typically 16-20 hours).
-
Interpretation of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
This compound's Unique Mechanism of Action
This compound's antibacterial effect is initiated by its entry into the bacterial cell, a process that is significantly enhanced in Neisseria gonorrhoeae by the DedA membrane protein. Once inside the cytoplasm, it targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound interacts with the ribosomal protein L7/L12 (RplL), a component of the 50S ribosomal subunit. This interaction disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death. This binding site is believed to be distinct from that of other known ribosome-targeting antibiotics, suggesting a novel mechanism of action.
Caption: Mechanism of this compound action, highlighting DedA-assisted uptake and ribosomal targeting.
The Established Pathway of Macrolide Antibiotics
Macrolide antibiotics exert their bacteriostatic effect by targeting the 50S subunit of the bacterial ribosome. They bind to a specific site within the ribosomal exit tunnel, through which newly synthesized polypeptide chains emerge. This binding physically obstructs the path of the elongating peptide, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. Consequently, protein synthesis is halted, inhibiting bacterial growth and replication.
References
- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 7. Macrolide - Wikipedia [en.wikipedia.org]
- 8. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 9. Erythromycin-Resistant Neisseria gonorrhoeae and Oral Commensal Neisseria spp. Carry Known rRNA Methylase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of erythromycin and clarithromycin against clinical isolates of Escherichia coli, Staphylococcus aureus, Klebsiella and Proteus by disc diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Oxydifficidin: A Comparative Assessment with Standard-of-Care Antibiotics
For Immediate Release
A Comparative Analysis of Oxydifficidin's In Vivo Performance Against Standard-of-Care Antibiotics
This guide provides a comparative overview of the available in vivo efficacy data for the novel antibiotic, this compound, alongside the established standard-of-care antibiotics for Clostridioides difficile infection (CDI), vancomycin and fidaxomicin. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive summary of the current landscape and highlight areas for future investigation.
Executive Summary
Direct comparative in vivo studies between this compound and standard-of-care antibiotics are currently unavailable in published literature. The existing data for this compound is limited to a single study from 1987 investigating its efficacy in a murine model of Klebsiella pneumoniae bacteremia. In contrast, a robust body of in vivo research, primarily utilizing the hamster model of CDI, has established the efficacy of vancomycin and fidaxomicin. This guide will present the available data for each antibiotic separately to facilitate an indirect comparison and underscore the critical need for further in vivo evaluation of this compound.
This compound: Early In Vivo Insights
This compound is a macrocyclic polyene lactone phosphate ester with a broad spectrum of antibacterial activity.[1] While recent research has highlighted its potent in vitro activity against Neisseria gonorrhoeae, in vivo studies remain sparse.[2][3][4][5]
Efficacy in a Klebsiella pneumoniae Infection Model
A foundational study demonstrated that this compound, when administered intraperitoneally, protected mice against an otherwise lethal bacteremia caused by Klebsiella pneumoniae.[1]
Table 1: In Vivo Efficacy of this compound against Klebsiella pneumoniae Bacteremia in Mice
| Antibiotic | Dose (ED50 in mg/kg) | Route of Administration | Outcome |
| This compound | 15.6 | Intraperitoneal | Protection against lethal bacteremia |
Note: The original publication did not provide detailed experimental protocols for this in vivo study. The ED50 represents the dose required to protect 50% of the animals from the lethal infection. The study also noted that this compound was not effective when administered via the subcutaneous route.[1]
Challenges and Future Directions
Recent investigations into this compound's potential against multidrug-resistant N. gonorrhoeae have been promising in laboratory settings. However, researchers have noted that the progression to animal models has been hampered by difficulties in producing sufficient quantities of the compound for in vivo studies. Future work is anticipated to focus on optimizing the yield of this compound to enable these crucial preclinical evaluations.
Standard-of-Care for Clostridioides difficile Infection: Vancomycin and Fidaxomicin
Vancomycin and fidaxomicin are the cornerstones of therapy for CDI, a major cause of healthcare-associated diarrhea. Their in vivo efficacy has been extensively characterized, most notably in the golden Syrian hamster model of CDI.
Experimental Protocol: Hamster Model of C. difficile Infection
The hamster model is a well-established and widely used preclinical model for evaluating the efficacy of anti-C. difficile agents.[6][7][8]
Workflow for Hamster Model of CDI
Caption: Workflow of the hamster model for C. difficile infection.
Detailed Methodology:
-
Animal Model: Male or female golden Syrian hamsters are commonly used.[6][9]
-
Induction of Susceptibility: To make the animals susceptible to C. difficile infection, their normal gut microbiota is disrupted. This is typically achieved by administering an antibiotic such as clindamycin (e.g., 10 mg/kg subcutaneously or 30 mg/kg orally) several days before infection.[6][7]
-
Infection: Animals are challenged with a standardized inoculum of C. difficile spores or vegetative cells (e.g., 10^2 to 10^6 CFU) of a toxigenic strain, such as BI1 (ribotype 027) or 630 (ribotype 012), via oral gavage.[9][10][11]
-
Treatment: Antibiotic treatment is typically initiated 24 hours post-infection.[12]
-
Monitoring and Endpoints: Animals are monitored daily for clinical signs of CDI, including diarrhea, weight loss, and lethargy. The primary endpoint is survival through the treatment period. A key secondary endpoint is survival during the post-treatment follow-up period (e.g., up to day 28) to assess for disease recurrence.[9]
Comparative In Vivo Efficacy in the Hamster Model
Studies have consistently demonstrated the efficacy of both vancomycin and fidaxomicin in protecting hamsters from acute CDI. However, a notable difference often emerges in the post-treatment phase, with vancomycin-treated animals showing a higher rate of recurrence and associated mortality compared to those treated with fidaxomicin.[9][13]
Table 2: Comparative Efficacy of Vancomycin and Fidaxomicin in the Hamster Model of CDI
| Antibiotic | C. difficile Strain | Dose (mg/kg) | Dosing Regimen | Survival During Treatment | Day 28 Survival (Post-Treatment) | Recurrence |
| Vancomycin | BI1 (ribotype 027) | 10 | Twice daily for 5 days | 100% | 10% | High |
| Fidaxomicin | BI1 (ribotype 027) | 1 and 2.5 | Twice daily for 5 days | 100% | 90-100% | Low |
| Vancomycin | 630 (ribotype 012) | 10 | Twice daily for 5 days | 100% | 0% | High |
| Fidaxomicin | 630 (ribotype 012) | 1 and 2.5 | Twice daily for 5 days | 100% | 0-40% | Dose-dependent |
Data compiled from SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI.[9][11]
Mechanism of Action and Impact on Recurrence
The differential outcomes in recurrence are thought to be related to the distinct mechanisms of action and spectra of activity of the two antibiotics.
Signaling Pathway and Mechanism of Action
Caption: Mechanisms of action of vancomycin and fidaxomicin.
Fidaxomicin's narrower spectrum of activity is believed to cause less disruption to the protective gut microbiota, thus preserving colonization resistance against C. difficile spore germination and outgrowth following treatment. Vancomycin, with its broader spectrum against Gram-positive bacteria, can lead to a more pronounced dysbiosis, creating an environment conducive to CDI recurrence.
While this compound has shown early promise in a single in vivo model against a Gram-negative pathogen, a significant data gap exists regarding its efficacy in models of other clinically relevant infections, such as those caused by Gram-positive organisms like C. difficile. The well-characterized in vivo efficacy of standard-of-care antibiotics like vancomycin and fidaxomicin in the hamster model of CDI provides a benchmark for the development of new therapeutics. Future preclinical research on this compound should prioritize in vivo studies in relevant animal models to ascertain its therapeutic potential and define its spectrum of activity in a physiological setting. Direct comparative studies against established agents will be crucial in determining its potential role in the clinical armamentarium against bacterial infections.
References
- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Oxydifficidin: A Novel Antibiotic with a Distinct Resistance Profile Compared to Other Ribosome-Targeting Agents
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, Oxydifficidin has emerged as a promising candidate, particularly against problematic pathogens like Neisseria gonorrhoeae. This guide provides a detailed comparison of the resistance mechanisms of this compound versus other well-established ribosome-targeting antibiotics, supported by available experimental data and detailed methodologies.
Executive Summary
This compound exhibits a unique mechanism of action and a correspondingly distinct resistance profile. Unlike many ribosome-targeting antibiotics that face resistance through widespread mechanisms such as enzymatic modification or target site methylation, resistance to this compound in N. gonorrhoeae is primarily attributed to specific mutations in two key genes: dedA, which facilitates its uptake into the bacterial cell, and rplL, which encodes the ribosomal protein L7/L12, its direct target. This focused resistance mechanism suggests a potentially lower frequency of resistance development compared to antibiotics that are susceptible to a broader range of resistance determinants.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against wild-type and multidrug-resistant (MDR) strains of Neisseria gonorrhoeae in comparison to other commonly used antibiotics.
| Antibiotic | Wild-Type N. gonorrhoeae (MS11) MIC (µg/mL) | Multidrug-Resistant N. gonorrhoeae Strains MIC (µg/mL) |
| This compound | 0.25 | 0.25 - 0.5 |
| Ceftriaxone | 0.008 - 0.015 | 0.125 - 4 |
| Azithromycin | 0.06 - 0.125 | 1 - >256 |
| Ciprofloxacin | 0.004 - 0.008 | 4 - 32 |
| Tetracycline | 0.5 - 1 | 8 - 64 |
| Penicillin | 0.06 - 0.25 | 2 - 16 |
Data Interpretation: this compound maintains potent activity against N. gonorrhoeae strains that have developed high-level resistance to several clinically important antibiotics.[1][2] This suggests that the resistance mechanisms for these other drugs do not confer cross-resistance to this compound.
Mechanisms of Resistance: A Head-to-Head Comparison
The following table outlines the primary resistance mechanisms observed for this compound and provides a comparative overview of common resistance mechanisms for other ribosome-targeting antibiotics.
| Antibiotic Class | Primary Resistance Mechanisms |
| This compound | 1. Reduced Uptake: Mutations in the dedA gene, encoding a putative membrane flippase, decrease the transport of this compound into the cytoplasm.[1][2] 2. Target Site Modification: Point mutations in the rplL gene, encoding the ribosomal protein L7/L12, alter the binding site of this compound on the ribosome.[1][2] |
| Aminoglycosides (e.g., Gentamicin, Streptomycin) | 1. Enzymatic modification (acetylation, phosphorylation, adenylation) of the antibiotic. 2. Target site modification (mutations in 16S rRNA). 3. Efflux pumps. |
| Macrolides (e.g., Azithromycin, Erythromycin) | 1. Target site modification (methylation of 23S rRNA by erm genes). 2. Efflux pumps (mef genes). 3. Enzymatic inactivation (esterases). |
| Tetracyclines | 1. Efflux pumps (tet genes). 2. Ribosomal protection proteins (tet genes) that dislodge the antibiotic from the ribosome. 3. Enzymatic inactivation. |
| Lincosamides (e.g., Clindamycin) | 1. Target site modification (methylation of 23S rRNA, often conferring cross-resistance with macrolides). 2. Efflux pumps. |
| Oxazolidinones (e.g., Linezolid) | 1. Target site modification (mutations in 23S rRNA). 2. Mutations in ribosomal proteins L3 and L4. |
Frequency of Resistance
A key advantage of this compound appears to be its low frequency of spontaneous resistance development in N. gonorrhoeae. In laboratory studies, the frequency of isolating mutants resistant to this compound was found to be approximately 1 in 1.5 x 1010 cells.[2] This is a promising characteristic when compared to other antibiotics where resistance can emerge more readily. For instance, resistance frequencies for fluoroquinolones in various bacteria can be significantly higher.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solutions
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.
-
Screening for Resistant Mutants
Materials:
-
Agar plates supplemented with the antibiotic of interest at 4x the MIC.
-
Bacterial culture.
-
Spreader.
Procedure:
-
Grow a large volume of the bacterial culture to a high density (e.g., 10¹⁰ CFU/mL).
-
Plate a high density of the bacterial culture (e.g., 10⁹ to 10¹⁰ cells) onto agar plates containing the selective concentration of the antibiotic.
-
Incubate the plates at 37°C for 24-48 hours.
-
Colonies that grow on the antibiotic-containing plates are considered potential resistant mutants.
-
Isolate and purify the colonies by re-streaking on selective agar.
-
Confirm the increased MIC of the mutants using the MIC determination protocol described above.
Identification of Resistance Mutations in dedA and rplL
Materials:
-
Genomic DNA extraction kit.
-
PCR primers specific for the dedA and rplL genes of the target bacterium.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Gel electrophoresis equipment.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the wild-type (susceptible) and the resistant mutant bacteria.
-
PCR Amplification:
-
Amplify the full length of the dedA and rplL genes using gene-specific primers.
-
Perform PCR with appropriate cycling conditions.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.
-
Sanger Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant mutants with the sequence from the wild-type strain to identify any nucleotide changes (point mutations, insertions, or deletions).
-
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Comparative overview of resistance mechanisms.
Caption: Workflow for identifying resistance mutations.
Conclusion
This compound presents a compelling profile as a novel antibiotic, not only due to its potent activity against multidrug-resistant pathogens but also because of its distinct and seemingly less promiscuous resistance mechanisms. The reliance on specific mutations in dedA and rplL for resistance in N. gonorrhoeae suggests a more challenging path for bacteria to evolve resistance compared to the multifaceted and often horizontally transferred resistance mechanisms that plague many existing classes of ribosome-targeting antibiotics. Further research is warranted to explore the resistance landscape of this compound in a broader range of bacterial species and to fully elucidate the intricacies of its uptake and interaction with the ribosome. This knowledge will be crucial for the strategic development of this compound as a durable and effective therapeutic agent.
References
Benchmarking the Safety and Toxicity Profile of Oxydifficidin Against Existing Drugs
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Oxydifficidin, a novel polyketide antibiotic produced by Bacillus amyloliquefaciens, has demonstrated potent antimicrobial activity, particularly against multidrug-resistant pathogens. As with any emerging therapeutic candidate, a thorough evaluation of its safety and toxicity profile is paramount. This guide provides a comprehensive comparison of the safety and toxicity of this compound against three established antibiotics: Fidaxomicin, Vancomycin, and Metronidazole. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential of this compound as a future therapeutic agent.
Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity, cytotoxicity, and genotoxicity of this compound and the comparator drugs. It is important to note that publicly available, standardized quantitative toxicity data for this compound is limited at this time.
Table 1: Acute Toxicity Data
| Drug | Test Species | Route of Administration | LD50 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Fidaxomicin | Rat | Oral | > 1,000 mg/kg | [1][2][3][4] |
| Rat | Intravenous | 200 mg/kg | [1][2][3][4] | |
| Dog | Oral | > 120 mg/kg | [1][2][3][4] | |
| Vancomycin | Rat | Intravenous | 319 mg/kg | [5][6][7] |
| Mouse | Intravenous | 400 mg/kg | [5][6][7] | |
| Metronidazole | Rat | Oral | 5000 mg/kg | [8] |
| Chick | Oral | 3061.8 mg/kg | [9][10][11][12] | |
| Chick | Intraperitoneal | 516.9 mg/kg | [9][10][11][12] |
Table 2: Cytotoxicity Data
| Drug | Cell Line | Assay | IC50 | Reference |
| This compound | Eukaryotic cells | Not specified | No toxic effect observed | [10] |
| Fidaxomicin | Data Not Available | Data Not Available | Data Not Available | |
| Vancomycin | Data Not Available | Data Not Available | Data Not Available | |
| Metronidazole | Data Not Available | Data Not Available | Data Not Available |
Note: While specific IC50 values are not available, studies on this compound have reported a lack of toxic effects on eukaryotic cells.[10]
Table 3: Genotoxicity Data
| Drug | Assay | Test System | Result | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Fidaxomicin | Ames Test | S. typhimurium | Negative | [1][13][14][15] |
| Chromosomal Aberration | Chinese hamster ovary cells | Positive | [1][13][14][15][16] | |
| Micronucleus Test | Rat | Negative | [1][13][14][15][16] | |
| Vancomycin | Mouse Lymphoma Forward Mutation Assay | In vitro | Not mutagenic | [17] |
| Unscheduled DNA Synthesis | Primary rat hepatocyte | Not mutagenic | [17] | |
| Sister Chromatid Exchange | Chinese hamster | Not mutagenic | [17] | |
| Micronucleus Assay | Mouse | Not mutagenic | [17] | |
| Metronidazole | Ames Test | S. typhimurium | Positive | [18] |
| Chromosomal Aberration | Human lymphocytes | Positive | [18][19] | |
| Comet Assay | Human lymphocytes | Positive | [18] |
Note: The genotoxicity of Metronidazole is a subject of debate, with some studies showing positive results in vitro, while in vivo studies in humans have yielded negative results.[18][19][20][21]
Mechanism of Action and Associated Signaling Pathways
The safety profile of a drug is intrinsically linked to its mechanism of action. The following section details the known mechanisms of action for this compound and the comparator drugs, accompanied by signaling pathway diagrams generated using Graphviz.
This compound
This compound is a polyketide antibiotic that inhibits bacterial protein synthesis.[10] Its primary target is the bacterial ribosome, a crucial component for translating messenger RNA (mRNA) into proteins. By binding to the ribosome, this compound disrupts the elongation step of protein synthesis, leading to a halt in bacterial growth and eventual cell death. Notably, studies have shown that this compound does not affect eukaryotic translation, which contributes to its low toxicity in mammalian cells.[10]
Fidaxomicin
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that specifically targets Clostridioides difficile. Its mechanism of action involves the inhibition of bacterial RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[14] By binding to the switch region of the RNA polymerase, Fidaxomicin prevents the separation of the DNA strands, thereby halting the initiation of transcription. This selective inhibition of RNA synthesis ultimately leads to bacterial cell death.
Vancomycin
Vancomycin is a glycopeptide antibiotic that is effective against a broad range of Gram-positive bacteria. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[22][23] Specifically, Vancomycin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. This disruption of cell wall synthesis weakens the bacterial cell, making it susceptible to osmotic lysis and leading to cell death.
Metronidazole
Metronidazole is a nitroimidazole antibiotic with activity against anaerobic bacteria and protozoa. It functions as a prodrug that requires reductive activation within the microbial cell.[24] Once activated, it is converted into reactive nitroso radicals that bind to and disrupt the helical structure of DNA, leading to strand breaks and inhibition of nucleic acid synthesis. This damage to the genetic material ultimately results in microbial cell death.
Experimental Protocols for Key Safety Assays
Standardized in vitro and in vivo assays are crucial for evaluating the safety and toxicity of new chemical entities. The following sections provide detailed methodologies for three key experiments commonly used in preclinical safety assessment.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.
Workflow:
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. poultrydvm.com [poultrydvm.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Safety Analysis of Fidaxomicin in Comparison With Oral Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. DailyMed - FIDAXOMICIN tablet, film coated [dailymed.nlm.nih.gov]
- 17. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genotoxic effects of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genotoxicity and carcinogenicity of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. Toxicology of vancomycin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
Validating the role of DedA in Oxydifficidin uptake across different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the DedA protein family in the uptake of the antibiotic oxydifficidin across different bacterial contexts. While comprehensive data across multiple bacterial species is emerging, this document summarizes the key experimental findings, focusing on the well-characterized role of DedA in Neisseria gonorrhoeae and drawing comparisons with the broader functions of the DedA protein family in other bacteria.
Executive Summary
This compound is a potent antibiotic with significant activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2][3] Its efficacy is critically dependent on a member of the DedA protein family, which facilitates its uptake into the bacterial cytoplasm.[1][4] Deletion of the dedA gene in N. gonorrhoeae leads to a significant increase in the minimum inhibitory concentration (MIC) of this compound and a marked decrease in the intracellular accumulation of the antibiotic.[1][4] This guide presents the quantitative data supporting these findings, details the experimental protocols used for validation, and provides a conceptual framework for understanding the DedA-mediated uptake mechanism.
Data Presentation: this compound Activity and Uptake in Neisseria gonorrhoeae
The following tables summarize the key quantitative data from studies on the role of DedA in this compound uptake in N. gonorrhoeae.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against N. gonorrhoeae Strains
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| N. gonorrhoeae MS11 | Wild-Type (WT) | 0.25 | - |
| N. gonorrhoeae MS11 | ΔdedA | 2.0 | 8-fold increase |
Data sourced from eLife, 2024.[1][4]
Table 2: Intracellular Accumulation of Antibiotics in N. gonorrhoeae Strains
| Antibiotic | Bacterial Strain | Relative Intracellular Accumulation (WT vs. ΔdedA) |
| This compound | N. gonorrhoeae MS11 | ~6-fold higher in WT |
| Tetracycline | N. gonorrhoeae MS11 | <2-fold higher in WT |
| Chloramphenicol | N. gonorrhoeae MS11 | <2-fold higher in WT |
Data sourced from eLife, 2024.[1][4]
These data clearly demonstrate that the DedA protein is crucial for the potent activity of this compound against N. gonorrhoeae, primarily by enhancing its intracellular concentration. The effect of DedA appears to be specific to this compound, as the accumulation of other antibiotics like tetracycline and chloramphenicol is not significantly affected by its absence.[1][4]
Comparative Role of DedA in Other Bacterial Strains
While the role of DedA in this compound uptake is best characterized in N. gonorrhoeae, the DedA protein family is widespread across bacteria and has been implicated in various functions, including resistance to other antimicrobial compounds.[5][6][7]
-
Escherichia coli : In E. coli, members of the DedA family, such as YqjA and YghB, are involved in maintaining membrane homeostasis and have been linked to resistance against certain drugs and sensitivity to alkaline pH.[5][8] However, studies have shown that this compound itself has weak activity against E. coli.[3][9] This suggests that either the E. coli DedA homologs do not efficiently transport this compound, or other factors contribute to its intrinsic resistance.
-
Burkholderia thailandensis : A DedA family protein, DbcA, is required for resistance to the antibiotic colistin in B. thailandensis.[10] This highlights a contrasting role where a DedA protein contributes to antibiotic resistance rather than sensitivity.
-
Bacillus subtilis : B. subtilis has six DedA homologs.[4] Deletion of some of these, like yngC and ykoX, sensitizes the cells to the antibiotic MX2401, which targets undecaprenyl phosphate (UndP).[4] This suggests a role for these DedA proteins in the recycling of this essential lipid carrier.[4][6]
The diverse roles of DedA proteins across different bacterial species suggest that their substrate specificities and physiological functions have diverged. The potent and specific potentiation of this compound activity by DedA in N. gonorrhoeae appears to be a unique interaction that is not universally conserved.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of the key experimental protocols used to assess the role of DedA in this compound uptake.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Method : Broth microdilution or agar dilution methods are standard.[11][12]
-
Protocol Outline :
-
Prepare a series of two-fold dilutions of this compound in a suitable growth medium (e.g., GCB medium for N. gonorrhoeae) in a 96-well plate.[1]
-
Inoculate each well with a standardized suspension of the bacterial strain to be tested (e.g., wild-type and ΔdedAN. gonorrhoeae).
-
Incubate the plates under appropriate conditions (e.g., 37°C with 5% CO2 for N. gonorrhoeae).[1]
-
After incubation (typically 18-24 hours), determine the MIC by visually inspecting the wells for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth).
-
Antibiotic Accumulation Assay
This assay quantifies the amount of an antibiotic that accumulates inside bacterial cells.
-
Method : Liquid chromatography-mass spectrometry (LC-MS) is a common method for unlabeled antibiotics.
-
Protocol Outline :
-
Grow bacterial cultures (e.g., wild-type and ΔdedAN. gonorrhoeae) to a specific optical density (e.g., mid-log phase).
-
Incubate the bacterial cells with a defined concentration of the antibiotic (e.g., this compound) for a set period.
-
Pellet the cells by centrifugation and wash them to remove any extracellular antibiotic.
-
Lyse the bacterial cells to release the intracellular contents.
-
Analyze the cell lysate using LC-MS to quantify the concentration of the antibiotic.
-
Normalize the antibiotic concentration to the number of cells or total protein content to compare accumulation between different strains.
-
Visualizations
The following diagrams illustrate the proposed mechanism of DedA-mediated this compound uptake and the experimental workflow for its validation.
Caption: Proposed mechanism of DedA-assisted this compound uptake in N. gonorrhoeae.
Caption: Experimental workflow for validating the role of DedA in this compound uptake.
References
- 1. An Assay to Measure the Accumulation of a Fluorescent Antibiotic Probe in Bacterial Cells [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Bacterial DedA Subfamilies with Distinct Functions and Phylogenetic Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of Oxydifficidin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the novel antibiotic, Oxydifficidin, is crucial for maintaining a safe laboratory environment and preventing environmental contamination. Due to the limited availability of a specific Safety Data Sheet (SDS) in the public domain, this guide synthesizes general best practices for antimicrobial agent disposal with known physicochemical properties of this compound.
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of investigational compounds like this compound. The primary directive is to always consult the manufacturer-provided SDS and adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance, a significant global health threat.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Physicochemical Properties Relevant to Disposal
Recent studies have revealed that this compound is a labile molecule with specific sensitivities that inform its proper handling and disposal.[3] It is known to be:
-
pH Sensitive: Demonstrates instability at a pH of 3.5.
-
Temperature Sensitive: Undergoes reversible thermal isomerization.
-
Air Sensitive: Prone to oxidation, particularly when stored as a solid.
These properties suggest that this compound may be susceptible to degradation under controlled chemical conditions, which can be a viable disposal pathway. However, without a validated inactivation protocol, it is safest to manage all this compound waste as hazardous chemical waste.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on a conservative approach, treating this compound as a hazardous chemical waste stream in the absence of specific institutional or manufacturer guidelines to the contrary.
Step 1: Waste Characterization and Segregation
Properly categorizing and segregating this compound waste at the point of generation is the first critical step.[4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Disposal of Solid this compound Waste
-
Unused or Expired Compound: Pure this compound powder should be treated as hazardous chemical waste.
-
Procedure:
-
Ensure the compound is in a clearly labeled, sealed, and appropriate waste container provided by your institution's hazardous waste management program.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your EHS department.
-
Store the sealed container in a designated, secure area for hazardous waste collection.
-
Step 3: Disposal of Liquid this compound Waste
-
High-Concentration Solutions (e.g., stock solutions): These are considered hazardous chemical waste and must not be poured down the drain.[2]
-
Procedure:
-
Collect all high-concentration this compound solutions in a designated, leak-proof, and chemically resistant container.
-
Label the container clearly as "Hazardous Waste" with the chemical name and approximate concentration.
-
Store the container in a designated hazardous waste accumulation area for pickup by your institution's EHS personnel or a licensed contractor.[5]
-
-
Low-Concentration Solutions (e.g., used cell culture media): Given the lack of specific data on this compound's thermal stability and the potential for it to survive standard autoclaving, it is recommended to treat all liquid waste containing this compound as chemical waste.[2]
-
Procedure:
-
Collect all used media and other low-concentration aqueous solutions containing this compound in a designated hazardous waste container.
-
Label the container appropriately and manage it as hazardous chemical waste.
-
Step 4: Disposal of Contaminated Laboratory Materials
-
Solid Waste: Items such as pipette tips, flasks, gloves, and other disposable labware that have come into contact with this compound should be considered contaminated solid chemical waste.
-
Procedure:
-
Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container.
-
Do not place these items in regular trash or standard biohazard bags that are destined for autoclaving and subsequent landfilling, as the chemical hazard will persist.
-
Manage the container as part of the solid hazardous chemical waste stream for professional disposal.
-
Summary of Disposal Procedures
For quick reference, the following table summarizes the recommended disposal methods for various types of this compound waste.
| Waste Type | Description | Disposal Method |
| Solid this compound | Unused or expired pure compound. | Collect in a labeled, sealed container for hazardous chemical waste disposal. |
| High-Concentration Liquid Waste | Stock solutions and other concentrated formulations. | Collect in a labeled, leak-proof container for hazardous chemical waste disposal.[2] |
| Low-Concentration Liquid Waste | Used cell culture media, buffer solutions, etc. | Collect in a labeled, leak-proof container for hazardous chemical waste disposal. |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, and other labware. | Dispose of in designated hazardous chemical waste containers.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Oxydifficidin: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Oxydifficidin is not publicly available. The following recommendations are based on established best practices for handling potent, novel antibiotic compounds in a powdered form. Researchers, scientists, and drug development professionals must supplement this guidance with a thorough risk assessment specific to their experimental conditions and adhere to their institution's environmental health and safety (EHS) protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, a novel antibiotic with potent activity against Neisseria gonorrhoeae. The procedural guidance herein is intended to answer specific operational questions and establish a framework for safe laboratory conduct, fostering a culture of safety and building trust in operational protocols.
Personal Protective Equipment (PPE): A Multi-Laden Approach
The cornerstone of safely handling any potent powdered compound is a comprehensive Personal Protective Equipment (PPE) strategy. This multi-layered defense minimizes the risk of inhalation, dermal contact, and ocular exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving the open handling of this compound powder, particularly during weighing, transferring, and preparing solutions. A full-face respirator may be necessary for high-risk activities or in the event of a significant spill.[1][2] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are a minimum requirement for all laboratory activities. A face shield worn over safety goggles is essential during the handling of powdered this compound to provide maximum protection against splashes and airborne particles.[1][3] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Two pairs of nitrile or neoprene gloves should be worn. The outer glove must be removed immediately after handling the compound, and the inner glove should be taken off upon leaving the designated work area. It is crucial to change gloves frequently to prevent contamination.[1] |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is the preferred option to prevent the contamination of personal clothing. If a reusable lab coat is utilized, it must be laundered regularly and should not be worn outside of the laboratory.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured and methodical approach to handling this compound is critical to ensure personnel safety and prevent environmental contamination.
Preparation and Weighing of Powdered this compound
All handling of powdered this compound must occur within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
Experimental Protocol: Weighing Powdered this compound
-
Don Appropriate PPE: Before entering the designated handling area, don all PPE as specified in Table 1.
-
Prepare the Work Area: Decontaminate the surfaces of the chemical fume hood or ventilated balance enclosure.
-
Tare the Container: Place a tared, lidded container on the balance.
-
Transfer the Compound: Carefully transfer the desired amount of this compound powder to the container within the containment device.
-
Secure and Weigh: Securely close the lid of the container and re-weigh it to determine the exact mass of the compound.
-
Clean Up: Decontaminate all surfaces and equipment used in the weighing process.
Preparation of Stock Solutions
The preparation of stock solutions from powdered this compound requires careful execution within a primary engineering control.
Experimental Protocol: Preparation of this compound Stock Solution
-
Don Appropriate PPE: Ensure all PPE is correctly worn.
-
Work in a Containment Device: All manipulations must be performed within a chemical fume hood.
-
Add Solvent: Carefully add the desired solvent to the container with the pre-weighed this compound powder.
-
Ensure Complete Dissolution: Securely cap the container and mix until the compound is fully dissolved.
-
Label Appropriately: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
-
Decontaminate: Clean all work surfaces and equipment thoroughly.
Disposal Plan: Managing this compound Waste
Improper disposal of antibiotics can contribute to environmental contamination and the emergence of antibiotic-resistant bacteria.[1] All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Powdered this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for cytotoxic or potent compound waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, leak-proof hazardous waste container immediately after use. |
| Contaminated PPE (gloves, gown) | Dispose of in a designated hazardous waste bag or container immediately after doffing. |
| Liquid Waste (stock solutions, experimental media) | Collect in a clearly labeled, sealed, and compatible waste container. Do not pour down the drain. Arrange for disposal through your institution's hazardous waste program. |
Visualizing Workflows and Mechanisms
To further clarify the procedural and conceptual aspects of working with this compound, the following diagrams illustrate key processes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
